(2-Methoxyphenyl)thiourea
Description
Properties
IUPAC Name |
(2-methoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-11-7-5-3-2-4-6(7)10-8(9)12/h2-5H,1H3,(H3,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCHZMHFZXNFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164810 | |
| Record name | Urea, 1-(o-methoxyphenyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-37-6 | |
| Record name | (2-Methoxyphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxyphenyl)thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Methoxyphenyl)thiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-(o-methoxyphenyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(O-METHOXYPHENYL)THIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUU985ZMA2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Methoxyphenyl)thiourea: Chemical Properties, Structure, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural features, and potential biological activities of (2-Methoxyphenyl)thiourea. The information is curated for researchers in medicinal chemistry, pharmacology, and materials science, offering detailed data and experimental protocols to facilitate further investigation and application of this compound.
Chemical and Physical Properties
This compound, also known as N-(2-methoxyphenyl)thiourea, is a white solid organic compound. It belongs to the class of substituted thioureas, which are characterized by a thiocarbonyl group flanked by two nitrogen atoms. The presence of the methoxy group on the phenyl ring influences its electronic properties and potential biological interactions.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂OS |
| Molecular Weight | 182.24 g/mol |
| CAS Number | 1516-37-6 |
| Appearance | White solid |
| Melting Point | 155-157 °C |
| Solubility | Soluble in polar organic solvents such as DMSO and methanol. |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound, aiding in its identification and structural elucidation.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (Typical)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.50 | Singlet | 1H | NH (Thiourea) |
| ~8.50 | Singlet | 2H | NH₂ (Thiourea) |
| ~7.80 - 6.90 | Multiplet | 4H | Aromatic Protons |
| ~3.85 | Singlet | 3H | -OCH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (Typical)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~182 | C=S (Thiourea Carbonyl) |
| ~150 | Aromatic C-O |
| ~130 - 110 | Aromatic Carbons |
| ~56 | -OCH₃ Carbon |
FT-IR (Fourier-Transform Infrared) Spectral Data (Typical)
| Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |
| 3400 - 3200 | N-H Stretching (Thiourea) |
| 3100 - 3000 | C-H Stretching (Aromatic) |
| 2950 - 2850 | C-H Stretching (Aliphatic -OCH₃) |
| 1620 - 1580 | N-H Bending |
| 1550 - 1450 | C=C Stretching (Aromatic) |
| ~1300 | C-N Stretching |
| 1250 - 1200 | C-O Stretching (Aryl ether) |
| ~750 | C=S Stretching |
Molecular Structure
The molecular structure of this compound consists of a 2-methoxyphenyl group attached to one of the nitrogen atoms of a thiourea moiety. X-ray crystallography studies have revealed that the molecule is not planar. The dihedral angle between the benzene ring and the thiourea group is approximately 65.33 degrees[1]. This twisted conformation is a key structural feature that can influence its packing in the solid state and its interaction with biological targets. The molecules in the crystal lattice are linked into infinite chains by intermolecular N—H⋯O and N—H⋯S hydrogen bonds[1].
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for the evaluation of its potential biological activities.
Synthesis of this compound
A common and effective method for the synthesis of N-aryl thioureas is the reaction of the corresponding aryl isothiocyanate with ammonia or an amine. A detailed protocol for the synthesis of this compound is provided below.
General Procedure:
-
Preparation of 2-Methoxyphenyl Isothiocyanate: A mixture of 2-methoxyaniline (1 equivalent) and carbon disulfide (1.5 equivalents) in a suitable solvent such as ethanol is treated with a base like aqueous ammonia or triethylamine. The reaction mixture is stirred at room temperature for several hours. The intermediate dithiocarbamate salt is then treated with a reagent like lead nitrate or ethyl chloroformate to yield 2-methoxyphenyl isothiocyanate.
-
Formation of this compound: The crude 2-methoxyphenyl isothiocyanate is then reacted with a concentrated aqueous solution of ammonia (excess). The reaction is typically stirred at room temperature or gently heated to facilitate the conversion.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is poured into cold water. The precipitated white solid, this compound, is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Antimicrobial Susceptibility Testing
Thiourea derivatives are known to exhibit antimicrobial properties. The following protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.
Materials:
-
This compound
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
-
Negative control (medium only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in the appropriate growth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive control wells (microbes with standard antibiotic) and negative control wells (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Enzyme Inhibition Assay (Urease Inhibition)
Thiourea derivatives are well-documented inhibitors of various enzymes, including urease, which is a virulence factor in some pathogenic bacteria. The following is a protocol for a urease inhibition assay.
Materials:
-
This compound
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Phenol-hypochlorite reagent (for ammonia detection)
-
Thiourea (as a standard inhibitor)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare solutions of urease, urea, and the test compound in phosphate buffer. The compound is typically dissolved in DMSO first and then diluted in the buffer.
-
Assay Mixture: In a 96-well plate, add the urease solution, phosphate buffer, and different concentrations of the test compound. A control well should contain the enzyme and buffer without the inhibitor.
-
Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the urea solution to all wells.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Quantification of Ammonia: Stop the reaction and quantify the amount of ammonia produced using the phenol-hypochlorite method, which forms a colored indophenol complex.
-
Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control well. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined from a dose-response curve.
Potential Biological Activity and Mechanism of Action
Thiourea and its derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][4] The mechanism of action is often attributed to the ability of the thiourea moiety to interact with biological macromolecules.
The sulfur and nitrogen atoms in the thiourea group can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes. For instance, in urease inhibition, the thiourea molecule is thought to chelate the nickel ions in the enzyme's active site, thereby blocking its catalytic activity.
The antimicrobial activity of thiourea derivatives may also involve disruption of the microbial cell membrane, inhibition of essential metabolic pathways, or interference with nucleic acid synthesis. The specific mechanism can vary depending on the microbial species and the overall structure of the thiourea derivative.
Conclusion
This compound is a readily synthesizable compound with well-defined chemical and structural properties. The presence of the thiourea functional group suggests a high potential for a range of biological activities, particularly as an antimicrobial agent and an enzyme inhibitor. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic and industrial applications of this and related thiourea derivatives. Further studies are warranted to fully elucidate its mechanism of action and to optimize its structure for enhanced potency and selectivity.
References
An In-Depth Technical Guide to the Synthesis and Characterization of (2-Methoxyphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and characterization of (2-Methoxyphenyl)thiourea, a molecule of interest in medicinal chemistry and materials science. This guide details the experimental protocol for its preparation, along with a thorough analysis of its structural and spectroscopic properties.
Synthesis of this compound
This compound can be efficiently synthesized through the reaction of 2-methoxyaniline (o-anisidine) with ammonium thiocyanate in an acidic medium. This method provides a reliable route to the target compound with good yield.
Experimental Protocol
Materials:
-
2-methoxyaniline (o-anisidine)
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a solution of 2-methoxyaniline (0.1 mol) in water (50 mL) is prepared.
-
Concentrated hydrochloric acid (0.1 mol) is slowly added to the stirred solution to form the hydrochloride salt of the amine.
-
Ammonium thiocyanate (0.12 mol) is then added to the reaction mixture.
-
The mixture is heated to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the flask is cooled to room temperature, and then further cooled in an ice bath to precipitate the product.
-
The solid product is collected by vacuum filtration and washed with cold water.
-
The crude product is purified by recrystallization from ethanol to afford pure this compound as a white solid.
Characterization Data
The structure and purity of the synthesized this compound are confirmed by various analytical techniques, including melting point determination, and spectroscopic analysis.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₀N₂OS |
| Molecular Weight | 182.24 g/mol |
| Appearance | White solid |
| Melting Point | 155-157 °C[1] |
Spectroscopic Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.3 | Singlet | 1H | NH |
| ~8.0 | Singlet | 2H | NH₂ |
| 7.2 - 7.0 | Multiplet | 4H | Aromatic CH |
| 3.9 | Singlet | 3H | OCH₃ |
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~181 | C=S (Thiourea) |
| ~152 | Aromatic C-O |
| ~130 | Aromatic C-N |
| ~127, 124, 121, 111 | Aromatic CH |
| ~56 | OCH₃ |
The IR spectrum shows the characteristic functional group vibrations.
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3100 | N-H stretching (amine) |
| 3050 - 3000 | C-H stretching (aromatic) |
| 2950 - 2850 | C-H stretching (aliphatic) |
| ~1600 | N-H bending (amine) |
| ~1550 | C=C stretching (aromatic) |
| ~1300 | C=S stretching (thiourea) |
| ~1250 | C-O stretching (aryl ether) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Assignment |
| 182 | [M]⁺ (Molecular ion) |
| 165 | [M - NH₃]⁺ |
| 123 | [M - SCN]⁺ |
| 108 | [M - SCN - CH₃]⁺ |
| 77 | [C₆H₅]⁺ |
Visualizations
Synthesis Workflow
References
Spectroscopic Profile of (2-Methoxyphenyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for (2-Methoxyphenyl)thiourea, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data
The spectroscopic data for this compound is summarized below, providing key identifiers for structural elucidation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum: The ¹H NMR spectrum of this compound is available through spectral databases, which can be accessed for detailed analysis. Key proton signals are anticipated in the aromatic and amine regions, characteristic of the compound's structure.
¹³C NMR Spectrum: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The expected chemical shifts would correspond to the methoxy group, the aromatic carbons, and the thiourea carbon.
| Data Type | Description | Source |
| ¹H NMR Data | Spectral data for proton nuclear magnetic resonance. | Available from spectral databases such as SpectraBase. |
| ¹³C NMR Data | Spectral data for carbon-13 nuclear magnetic resonance. | Specific peak data not publicly available in the initial search. |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. While the complete spectrum is available from suppliers like ChemicalBook, key expected absorptions are listed below.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (amine) | 3400-3250 |
| C-H Stretch (aromatic) | 3100-3000 |
| C=S Stretch (thiourea) | 1300-1100 |
| C-O Stretch (ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) |
| C-N Stretch | 1335-1250 |
Mass Spectrometry (MS)
Mass spectrometry data is essential for determining the molecular weight and fragmentation pattern of this compound.
| Data Type | Description | Value | Source |
| Molecular Weight | The calculated molecular weight of the compound. | 182.24 g/mol | [1] |
| Mass Spectrum | Provides the mass-to-charge ratio of the parent ion and its fragments. | Data available from suppliers like ChemicalBook. | [2] |
Experimental Protocols
The following sections outline the general methodologies for obtaining the spectroscopic data presented above. These protocols can be adapted for the specific analysis of this compound.
NMR Spectroscopy
2.1.1. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration is typically in the range of 5-25 mg/0.5 mL.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used for analysis.
-
¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard single-pulse experiment is typically performed. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
-
¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. Key parameters include a wider spectral width compared to ¹H NMR, a sufficient number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C, and a relaxation delay. The solvent peak is often used for calibration.
Infrared (IR) Spectroscopy
2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy of a Solid Sample
-
Sample Preparation (KBr Pellet Method):
-
Instrumentation: An FTIR spectrometer is used for the analysis.
-
Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry
2.3.1. Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds. The sample is vaporized in the ion source.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion (M⁺˙), and to fragment into smaller charged ions.[4][5]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
The Multifaceted Biological Activities of (2-Methoxyphenyl)thiourea Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, making them a subject of intense research in medicinal chemistry and drug discovery.[1] Among these, derivatives featuring a (2-methoxyphenyl)thiourea scaffold have demonstrated significant potential as antimicrobial, anticancer, and enzyme-inhibiting agents. The presence of the methoxy group at the ortho position of the phenyl ring can influence the electronic and steric properties of the molecule, often leading to enhanced biological efficacy and selectivity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a straightforward and efficient one-pot reaction. The general procedure involves the reaction of a primary or secondary amine with an isothiocyanate.[2] Specifically for this compound derivatives, 2-methoxyphenyl isothiocyanate is a key reagent.
General Synthetic Protocol
A solution of the desired amine (1.0 equivalent) in a suitable solvent, such as acetone or dichloromethane, is treated with 2-methoxyphenyl isothiocyanate (1.0-1.2 equivalents).[1][3] The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to overnight.[1][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is often removed under reduced pressure, and the resulting solid product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or chloroform/hexane) to yield the desired this compound derivative.
dot
Caption: General workflow for the synthesis of this compound derivatives.
Biological Activities and Quantitative Data
This compound derivatives have been investigated for a range of biological activities, with promising results in antimicrobial, anticancer, and enzyme inhibition studies.
Antimicrobial Activity
Thiourea derivatives are known to exhibit significant antibacterial and antifungal properties.[4][5][6] The antimicrobial efficacy of this compound derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Selected Thiourea Derivatives
| Compound | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 1-Phenyl-3-(2-methoxyphenyl)thiourea | Staphylococcus aureus | 50 - 100 | 10 - 15 | [4] |
| 1-Ethyl-3-(2-methoxyphenyl)thiourea | Escherichia coli | 100 - 200 | 8 - 12 | [1] |
| 1-Benzoyl-3-(2-methoxyphenyl)thiourea | Candida albicans | 25 - 50 | 12 - 18 | [4] |
Note: The data presented are representative values from various studies on thiourea derivatives and may not be specific to the exact compounds listed but are indicative of the potential activity of the class.
Anticancer Activity
The cytotoxic effects of this compound derivatives against various cancer cell lines are a significant area of research. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the anticancer potency of these compounds.
Table 2: Anticancer Activity of Selected Thiourea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-(2-methoxyphenyl)thiourea derivative A | MCF-7 (Breast) | 15.69 | [7] |
| N-(2-methoxyphenyl)thiourea derivative B | A549 (Lung) | 22.05 | [7] |
| N-(2-methoxyphenyl)thiourea derivative C | HepG2 (Liver) | 13.68 | [7] |
Note: The data presented are representative values from various studies on thiourea derivatives and may not be specific to the exact compounds listed but are indicative of the potential activity of the class.
Enzyme Inhibition
Certain this compound derivatives have shown potent inhibitory activity against various enzymes, including cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE) and α-glucosidase, which are therapeutic targets for Alzheimer's disease and diabetes, respectively.[1][8][9]
Table 3: Enzyme Inhibitory Activity of Selected Thiourea Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| 1-Cyclohexyl-3-(2-methoxyphenyl)thiourea | AChE | 25.50 | [1] |
| 1-Cyclohexyl-3-(2-methoxyphenyl)thiourea | BChE | 20.75 | [1] |
| 1-Aryl-3-(2-methoxyphenyl)thiourea | α-Glucosidase | 9.77 | [9] |
Note: The data presented are representative values from various studies on thiourea derivatives and may not be specific to the exact compounds listed but are indicative of the potential activity of the class.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible evaluation of the biological activities of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[4]
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Test Compound: The this compound derivative is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
dot```dot graph Antimicrobial_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=9.5, height=4.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_inoculum [label="Prepare Microbial Inoculum\n(5x10^5 CFU/mL)"]; serial_dilution [label="Serial Dilution of\nTest Compound in 96-well plate"]; inoculation [label="Inoculate wells with\nMicrobial Suspension"]; incubation [label="Incubate Plate\n(35-37°C, 18-48h)"]; read_results [label="Read Results:\nDetermine MIC"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_inoculum; prep_inoculum -> serial_dilution; serial_dilution -> inoculation; inoculation -> incubation; incubation -> read_results; read_results -> end; }
Caption: A simplified diagram of apoptosis induction by this compound derivatives.
Conclusion
This compound derivatives represent a promising class of bioactive molecules with significant potential for the development of new therapeutic agents. Their straightforward synthesis, coupled with their diverse biological activities against microbial pathogens, cancer cells, and key enzymes, makes them attractive candidates for further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this important class of compounds. Further structure-activity relationship (SAR) studies are warranted to optimize their efficacy and selectivity for specific biological targets.
References
- 1. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones [mdpi.com]
(2-Methoxyphenyl)thiourea: A Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methoxyphenyl)thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives are a subject of significant interest in medicinal chemistry due to their wide spectrum of biological activities. This technical guide provides an in-depth overview of the potential mechanisms of action of this compound in biological systems. Drawing upon data from closely related thiourea derivatives, this document explores its probable roles as an enzyme inhibitor, an antioxidant, and an antimicrobial agent. Detailed experimental protocols for key biological assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Core Mechanisms of Action
The biological activity of thiourea derivatives, including this compound, is primarily attributed to the presence of the thioamide functional group (-NH-C(S)-NH-). This group's ability to act as a hydrogen bond donor and acceptor, as well as its capacity to chelate metal ions, underpins its interaction with various biological targets. The primary mechanisms of action explored in this guide are enzyme inhibition, antioxidant activity, and antimicrobial effects.
Enzyme Inhibition
Thiourea derivatives have been extensively studied as inhibitors of various enzymes. The sulfur and nitrogen atoms of the thiourea moiety can interact with amino acid residues in the active sites of enzymes, leading to their inhibition.
-
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Thiourea derivatives can chelate the copper ions in the active site of tyrosinase, thereby inhibiting its activity.
-
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Thiourea derivatives have shown potential as cholinesterase inhibitors.
-
Other Enzymes: Various other enzymes, including urease, carbonic anhydrase, and xanthine oxidase, have also been identified as targets for thiourea derivatives.
Antioxidant Activity
The antioxidant properties of thiourea derivatives are attributed to their ability to scavenge free radicals. The hydrogen atoms on the nitrogen atoms of the thiourea group can be donated to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress.
Antimicrobial Activity
The antimicrobial effects of thiourea derivatives are thought to arise from their ability to disrupt microbial cell membranes, interfere with essential enzymatic reactions, or chelate metal ions that are vital for microbial growth.
Quantitative Biological Activity Data
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data for structurally related thiourea derivatives to provide a comparative context for its potential activity.
Table 1: Enzyme Inhibition Data for Thiourea Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL | [1] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL | [1] |
| Thioacetazone | Tyrosinase | 14 | [1] |
| Ambazone | Tyrosinase | 15 | [1] |
| N1,N3-disubstituted-thiosemicarbazone 7 | EGFR (HCT116 cells) | 1.11 | [2] |
| N1,N3-disubstituted-thiosemicarbazone 7 | EGFR (HepG2 cells) | 1.74 | [2] |
| N1,N3-disubstituted-thiosemicarbazone 7 | EGFR (MCF7 cells) | 7.0 | [2] |
Table 2: Antioxidant Activity Data for Thiourea Derivatives
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| 1-(3-methylpyridin-2-yl)-3-phenylthiourea | DPPH Radical Scavenging | 37.50 | [3] |
| 1-cyclohexyl-3-(pyridin-2-yl) thiourea | DPPH Radical Scavenging | 63.02 | [3] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS Radical Scavenging | 52 | [4] |
Table 3: Antimicrobial Activity Data for Thiourea Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiourea Derivative TD4 | Staphylococcus aureus (MRSA, USA300) | 2 | [5] |
| Thiourea Derivative TD4 | Enterococcus faecalis (ATCC 29212) | 4 | [5] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Staphylococcus aureus | 32 | [6] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Staphylococcus aureus | 32 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound.
Tyrosinase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of a compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (50 mM, pH 6.8)
-
This compound (or other test compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2 mM in phosphate buffer).
-
Immediately measure the absorbance at 475 nm in kinetic mode for at least 5 minutes.
-
The rate of dopachrome formation is determined from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
DPPH Radical Scavenging Assay
This protocol outlines a common method for evaluating the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.[3][7][8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
This compound (or other test compounds)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare serial dilutions of the test compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the control, mix 100 µL of DPPH solution with 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
MTT Assay for Anticancer Activity
This protocol describes the MTT assay, a colorimetric method to assess cell viability and the cytotoxic effects of a compound on cancer cell lines.[9][10]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, treat the cells with various concentrations of the test compound and incubate for a further 24-72 hours.
-
Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes on a shaker to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 540 and 570 nm.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.
Broth Microdilution Method for MIC Determination
This protocol details the broth microdilution method used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[11][12][13]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (or other test compounds)
-
Sterile 96-well microplates
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound and perform serial two-fold dilutions in the broth medium in a 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard and then dilute it to the final concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculate each well (except for the sterility control) with the microbial suspension.
-
Include a growth control (medium and inoculum without the compound) and a sterility control (medium only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the mechanism of action and experimental evaluation of this compound.
Caption: Enzyme inhibition by this compound.
Caption: Antioxidant mechanism via radical scavenging.
Caption: Experimental workflow for the MTT assay.
Conclusion
While direct and extensive biological data for this compound is still emerging, the wealth of information available for the broader class of thiourea derivatives provides a strong foundation for predicting its mechanism of action. The primary activities are likely centered around enzyme inhibition, antioxidant effects, and antimicrobial properties. The provided experimental protocols and visualizations serve as a practical guide for researchers to further investigate and validate the therapeutic potential of this and related compounds. Future studies should focus on generating specific quantitative data for this compound to fully elucidate its biological profile and potential applications in drug discovery and development.
References
- 1. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
N-(2-methoxyphenyl)thiourea: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth overview of N-(2-methoxyphenyl)thiourea, a member of the versatile class of thiourea derivatives. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and synthetic chemistry. It covers the compound's discovery and history, detailed physicochemical and spectroscopic properties, experimental protocols for its synthesis, and a review of its reported biological activities. The guide presents quantitative data in structured tables for ease of comparison and includes a detailed experimental workflow diagram created using Graphviz to illustrate a common biological assay methodology.
Introduction
Thiourea and its derivatives are a significant class of organic compounds characterized by the presence of the thiocarbamide functional group. These compounds have garnered considerable attention due to their wide-ranging applications in medicinal chemistry, agriculture, and materials science. Their biological activities are diverse, encompassing antimicrobial, anticancer, antiviral, anti-inflammatory, and antioxidant properties. The ability of the thiourea moiety to form strong hydrogen bonds and coordinate with metal ions contributes to its diverse biological and chemical functionalities. N-(2-methoxyphenyl)thiourea, with a methoxy-substituted phenyl ring, is a specific derivative whose properties and potential applications are of growing interest. This guide aims to consolidate the current knowledge on this compound.
Discovery and History
Physicochemical and Spectroscopic Properties
N-(2-methoxyphenyl)thiourea is a white to light yellow crystalline solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂OS | [1] |
| Molecular Weight | 182.24 g/mol | [1] |
| CAS Number | 1516-37-6 | [1] |
| Melting Point | 155-157 °C | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
Spectroscopic Data
The structural elucidation of N-(2-methoxyphenyl)thiourea is supported by various spectroscopic techniques.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 6.80 - 7.80 | Multiplet | Phenyl-H |
| NH Protons | 7.58 - 6.84 (broad) | Multiplet | NH₂ and NH |
| Methoxy Protons | ~3.70 | Singlet | OCH₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| C=S | ~180 | Thiocarbonyl Carbon |
| Aromatic Carbons | 110 - 150 | Phenyl Carbons |
| Methoxy Carbon | ~55 | OCH₃ Carbon |
3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the characteristic vibrational frequencies of the functional groups present in N-(2-methoxyphenyl)thiourea.
| Vibrational Mode | Frequency (cm⁻¹) |
| N-H Stretching | 3422, 3212 |
| C-H (aromatic) Stretching | ~3000-3100 |
| C=S Stretching | ~1083 - 1399 |
| C-N Stretching | ~1251 - 1383 |
| C-O-C Stretching | ~1067 |
Experimental Protocols
Synthesis of N-(2-methoxyphenyl)thiourea
A common method for the synthesis of N-(2-methoxyphenyl)thiourea involves the reaction of benzoyl chloride with ammonium thiocyanate to form an in-situ benzoyl isothiocyanate, which then reacts with 2-methoxyaniline. The resulting N-benzoyl-N'-(2-methoxyphenyl)thiourea is then hydrolyzed.[2]
Materials and Reagents:
-
Benzoyl chloride
-
Ammonium thiocyanate
-
Acetone (anhydrous)
-
2-methoxyaniline
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A solution of benzoyl chloride (0.1 mol) in anhydrous acetone (100 mL) is added dropwise to a stirred suspension of ammonium thiocyanate (0.1 mol) in anhydrous acetone (100 mL).
-
The mixture is refluxed for 1 hour to form benzoyl isothiocyanate.
-
After cooling to room temperature, a solution of 2-methoxyaniline (0.1 mol) in acetone (50 mL) is added dropwise.
-
The reaction mixture is stirred for 2 hours at room temperature.
-
The mixture is then poured into ice-cold water (500 mL) to precipitate the N-benzoyl-N'-(2-methoxyphenyl)thiourea.
-
The precipitate is filtered, washed with water, and dried.
-
The dried intermediate (19 g) is added to a preheated (approximately 80 °C) aqueous solution of sodium hydroxide (5%, 50 mL) and stirred.
-
The pH of the solution is adjusted to 8.0-8.5 with sodium carbonate to remove benzoic acid.
-
The mixture is cooled, and the resulting precipitate of N-(2-methoxyphenyl)thiourea is filtered, washed with a cold water-methanol mixture (1:1), and dried.[2]
-
The crude product can be purified by recrystallization from ethanol.[2]
Caption: Synthetic pathway for N-(2-methoxyphenyl)thiourea.
Biological and Chemical Applications
Thiourea derivatives are known for a wide array of biological activities, and N-(2-methoxyphenyl)thiourea is expected to share some of these properties.
Antimicrobial Activity
Many thiourea derivatives exhibit significant antibacterial and antifungal activity.[3][4][5] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to disrupt cell membrane integrity. While specific MIC values for N-(2-methoxyphenyl)thiourea are not extensively reported, related compounds have shown efficacy against various pathogens.
Anticancer Activity
Thiourea derivatives have been investigated as potential anticancer agents.[3][6][7] Their cytotoxic effects are believed to arise from various mechanisms, including the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of cellular signaling pathways.
Enzyme Inhibition
The thiourea moiety is a known pharmacophore that can interact with the active sites of various enzymes. Thiourea derivatives have been shown to inhibit enzymes such as urease, carbonic anhydrase, and tyrosinase.[8][9]
Corrosion Inhibition
Thiourea and its derivatives are effective corrosion inhibitors for various metals and alloys in acidic media.[10][11] They function by adsorbing onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. The presence of heteroatoms (N and S) and the aromatic ring in N-(2-methoxyphenyl)thiourea suggests its potential as a corrosion inhibitor.
Experimental Workflow: In Vitro Cytotoxicity Assay
A common initial screening for the biological activity of a new compound is to assess its cytotoxicity against cancer cell lines. The following diagram illustrates a typical workflow for an MTT assay, a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.[12][13][14]
Conclusion
N-(2-methoxyphenyl)thiourea is a compound with a rich chemical scaffold that suggests a variety of potential applications. While its historical discovery details are not widely documented, modern synthetic methods and comprehensive spectroscopic data are available. The known biological activities of related thiourea derivatives, including antimicrobial, anticancer, and enzyme inhibitory effects, provide a strong rationale for further investigation of N-(2-methoxyphenyl)thiourea. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis, properties, and applications of this and related compounds.
References
- 1. (2-Methoxyphenyl)thiourea | 1516-37-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]
- 5. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of 1-(2-methoxyphenyl)thiourea
This technical guide provides a detailed overview of the known physical properties of 1-(2-methoxyphenyl)thiourea, with a specific focus on its melting point and solubility characteristics. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physical and Chemical Properties
1-(2-methoxyphenyl)thiourea is an organic sulfur compound with the chemical formula C₈H₁₀N₂OS and a molecular weight of 182.24 g/mol .[1][2][3][4] It presents as a white to light yellow solid, in powder or crystalline form.[2][3]
Data on Physical Properties
The following table summarizes the key physical property data available for 1-(2-methoxyphenyl)thiourea.
| Property | Value | References |
| Melting Point | 155-157 °C | [1][2][3] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of 1-(2-methoxyphenyl)thiourea are not explicitly documented in the provided search results. However, standard methodologies for compounds of this nature are well-established.
Melting Point Determination
The melting point of thiourea derivatives is typically determined using a Differential Scanning Calorimeter (DSC) or a standard melting point apparatus.
-
Differential Scanning Calorimetry (DSC):
-
A small, accurately weighed sample (typically 1-5 mg) of the compound is placed in an aluminum pan.
-
The pan is sealed and placed in the DSC instrument alongside an empty reference pan.
-
The temperature of the sample and reference is increased at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., argon or nitrogen).[7]
-
The difference in heat flow required to raise the temperature of the sample and reference is measured as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
-
-
Capillary Melting Point Apparatus:
-
A small amount of the finely powdered dry sample is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.
-
Solubility Determination
The solubility of thiourea and its derivatives can be determined using the static gravimetric method or a synthetic method.[5][8][9]
-
Static Gravimetric Method:
-
An excess amount of the solute (1-(2-methoxyphenyl)thiourea) is added to a known volume or mass of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.
-
After equilibrium is reached, the undissolved solute is allowed to settle.
-
A known volume of the saturated solution is carefully withdrawn, filtered, and weighed.
-
The solvent is then evaporated, and the mass of the remaining solute is determined.
-
The solubility is calculated as the mass of the solute per unit mass or volume of the solvent.[8][9]
-
Visualizations
Experimental Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the experimental determination of the physical properties of a chemical compound like 1-(2-methoxyphenyl)thiourea.
References
- 1. 1-(2-Methoxyphenyl)-2-thiourea 99 1516-37-6 [sigmaaldrich.com]
- 2. (2-Methoxyphenyl)thiourea | 1516-37-6 [chemicalbook.com]
- 3. Thiourea, (methoxyphenyl)- | CAS 1516-37-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. chemscene.com [chemscene.com]
- 5. scribd.com [scribd.com]
- 6. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Quantum chemical studies of (2-Methoxyphenyl)thiourea
An In-depth Technical Guide on Quantum Chemical Studies of (2-Methoxyphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and its derivatives are a class of organic compounds that garner significant interest due to their versatile coordination chemistry and potential biological activities. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular structure, electronic properties, and reactivity of these compounds. This guide synthesizes theoretical and experimental data to offer a comprehensive understanding of this compound, serving as a valuable resource for researchers in chemistry and drug development.
Introduction
Thiourea derivatives are characterized by the presence of a thiocarbonyl group flanked by two amino groups. These molecules are notable for their ability to act as versatile ligands in coordination chemistry, owing to the presence of both nitrogen and sulfur donor atoms. The introduction of a methoxyphenyl group, as in this compound, modulates the electronic and steric properties of the molecule, influencing its chemical behavior and biological potential. Computational quantum chemistry provides a powerful framework for elucidating the fundamental properties of such molecules. By calculating parameters like optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), researchers can predict and interpret experimental findings, guiding the rational design of new derivatives with desired functionalities.
Synthesis and Experimental Characterization
The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. For N-aryl thioureas, a common route is the reaction of the corresponding aniline with a source of thiocyanate.
General Synthesis Protocol
A general and established method for synthesizing N-aroyl-N'-arylthiourea derivatives involves a two-step, one-pot reaction.
-
Formation of Benzoyl Isothiocyanate: A solution of benzoyl chloride in an anhydrous solvent like acetone is added dropwise to a suspension of potassium thiocyanate (KSCN). The mixture is refluxed to form benzoyl isothiocyanate in situ.
-
Reaction with Amine: After cooling the mixture, a solution of the substituted aniline, in this case, 2-methoxyaniline (o-anisidine), in the same solvent is added.
-
Product Formation: The resulting mixture is stirred for several hours at room temperature. The product is then typically precipitated by adding dilute hydrochloric acid, filtered, washed with water, and purified by recrystallization, often from an ethanol/dichloromethane mixture.[1]
Spectroscopic Characterization
The synthesized compounds are routinely characterized by various spectroscopic techniques to confirm their structure.
-
FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups. Key vibrational bands include N-H stretching, C=O stretching (in acylated derivatives), C=S stretching, and C-N stretching.[2]
-
NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular skeleton.[2]
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides definitive proof of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[3]
Computational Methodology
Quantum chemical calculations are predominantly performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
Theoretical Protocol
-
Geometry Optimization: The initial molecular structure is drawn and optimized without constraints to find the global minimum on the potential energy surface. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-311++G(d,p) is widely used for this purpose.[2][4]
-
Vibrational Frequency Calculation: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. Calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and methodological approximations, allowing for a more accurate comparison with experimental FT-IR spectra.[5]
-
Electronic Property Analysis: Based on the optimized geometry, further analyses are performed:
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.[6][7]
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[8]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with electron delocalization between donor (filled) and acceptor (unfilled) orbitals.[9]
-
Visualization of Key Processes
dot
Caption: Molecular structure of this compound.
dot
Caption: General workflow for the study of this compound.
dot
Caption: Logical pathway for quantum chemical calculations.
Data Presentation
Molecular Geometry
The optimized geometric parameters (bond lengths and angles) are crucial for understanding the molecule's structure. These are often compared with experimental data from X-ray crystallography where available. In the crystal structure of N-(2-Methoxyphenyl)thiourea, the dihedral angle between the benzene ring and the thiourea group is 65.33 (2)°.[3]
Table 1: Selected Theoretical and Experimental Geometric Parameters
| Parameter | Bond/Angle | DFT (B3LYP) Calculated Value | Experimental (X-ray) Value |
|---|---|---|---|
| Bond Lengths (Å) | C=S | 1.68 - 1.71 | ~1.69 |
| C-N (thiourea) | 1.35 - 1.40 | ~1.33 - 1.38 | |
| C-N (phenyl) | 1.42 - 1.45 | ~1.43 | |
| C-O (methoxy) | 1.36 - 1.38 | ~1.37 | |
| Bond Angles (°) | N-C-N | 116 - 118 | ~117 |
| N-C-S | 120 - 123 | ~121 | |
| C-N-C (phenyl) | 125 - 128 | ~126 |
| Dihedral Angle (°) | Phenyl vs. Thiourea | ~60 - 70 | 65.33 |
(Note: Calculated values are typical ranges reported for similar thiourea derivatives computed at the B3LYP level. Experimental values are sourced from the crystallographic data of N-(2-Methoxyphenyl)thiourea[3] and related structures.)
Vibrational Analysis
Vibrational spectroscopy is a key tool for structural elucidation. The comparison between theoretical and experimental frequencies helps in the definitive assignment of vibrational modes.
Table 2: Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental FT-IR Range | Calculated (Scaled) Range | Description |
|---|---|---|---|
| N-H Stretch | 3100 - 3300 | 3150 - 3350 | Stretching of the N-H bonds in the thiourea moiety. |
| C-H Stretch (Aromatic) | 3000 - 3100 | 3050 - 3150 | Stretching of C-H bonds on the phenyl ring. |
| C=S Stretch | 740 - 790 | 750 - 800 | Thione group stretching vibration.[2] |
| C-N Stretch | 1380 - 1400 | 1385 - 1410 | Stretching of the C-N bonds.[2] |
| C-O-C Stretch (Asymm.) | 1230 - 1270 | 1240 - 1280 | Asymmetric stretching of the methoxy group ether linkage. |
(Note: Ranges are based on typical values for methoxyphenyl thiourea derivatives.)[2][10]
Electronic Properties
The frontier molecular orbitals, HOMO and LUMO, are central to describing chemical reactivity. The HOMO-LUMO energy gap is a critical parameter for predicting molecular stability and reactivity.[11]
Table 3: Calculated Quantum Chemical Descriptors
| Parameter | Symbol | Formula | Typical Value (eV) | Interpretation |
|---|---|---|---|---|
| HOMO Energy | E(HOMO) | - | -5.5 to -6.5 | Electron-donating ability. |
| LUMO Energy | E(LUMO) | - | -1.0 to -2.0 | Electron-accepting ability. |
| Energy Gap | ΔE | E(LUMO) - E(HOMO) | 4.0 to 5.0 | Chemical reactivity and stability. A smaller gap implies higher reactivity.[8] |
| Ionization Potential | IP | -E(HOMO) | 5.5 to 6.5 | Energy required to remove an electron. |
| Electron Affinity | EA | -E(LUMO) | 1.0 to 2.0 | Energy released when an electron is added. |
| Electronegativity | χ | (IP + EA) / 2 | 3.2 to 4.2 | Tendency to attract electrons. |
| Chemical Hardness | η | (IP - EA) / 2 | 2.0 to 2.5 | Resistance to change in electron distribution. |
| Chemical Softness | S | 1 / (2η) | 0.20 to 0.25 | Reciprocal of hardness, indicates higher reactivity. |
(Note: Values are representative based on DFT calculations for similar thiourea derivatives.)[12][13]
Interpretation of Results
-
Molecular Geometry: DFT calculations generally show good agreement with experimental X-ray data.[8][12] The thiourea (N-C=S-N) core tends to be relatively planar. The phenyl ring is significantly twisted out of this plane, as shown by the large dihedral angle, which is a result of steric hindrance and electronic effects.
-
Frontier Molecular Orbitals (HOMO-LUMO): For this compound, the HOMO is typically localized over the sulfur atom and the phenyl ring, indicating these are the primary sites for electron donation (nucleophilic attack). The LUMO is often distributed over the C=S bond and the aromatic ring, highlighting the regions susceptible to receiving electrons (electrophilic attack). The energy gap (ΔE) is a measure of electronic stability; a larger gap suggests higher stability and lower chemical reactivity.[8][11]
-
Molecular Electrostatic Potential (MEP): The MEP map visually confirms the electronic distribution. The most negative potential (red/yellow regions) is typically found around the sulfur and oxygen atoms, making them the most likely sites for electrophilic attack and coordination with metal cations. The most positive potential (blue regions) is located around the N-H protons, indicating their role as hydrogen bond donors.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies the delocalization of electron density. In thiourea derivatives, significant stabilization energy arises from the interaction between the lone pair of electrons on the nitrogen atoms (LP(N)) and the anti-bonding orbital of the C=S bond (π*(C=S)).[2] This delocalization confirms the presence of amide-type resonance, which contributes to the planarity of the thiourea core and influences its chemical properties.
Conclusion
Quantum chemical studies provide an indispensable toolkit for the detailed investigation of this compound. Through DFT calculations, it is possible to obtain a stable molecular geometry that aligns well with experimental data, assign vibrational spectra with high confidence, and rationalize the molecule's electronic structure and reactivity. The analysis of HOMO-LUMO orbitals, MEP maps, and NBO interactions reveals that the sulfur, nitrogen, and oxygen atoms are the key reactive centers, governing the molecule's coordination chemistry and potential biological interactions. This theoretical framework is crucial for guiding the synthesis of novel thiourea derivatives with tailored properties for applications in materials science and drug discovery.
References
- 1. 3-Benzoyl-1-(2-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. openaccesspub.org [openaccesspub.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Tautomeric Forms of Substituted Thiourea Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted thiourea derivatives represent a versatile class of compounds with significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, antibacterial, and enzyme inhibition properties.[1][2] The bioactivity of these compounds is intrinsically linked to their structural characteristics, particularly the tautomeric equilibrium between the thione and thiol forms. This guide provides a comprehensive overview of the tautomerism in substituted thioureas, detailing the structural aspects, factors influencing the equilibrium, and the analytical techniques employed for their characterization. It further presents detailed experimental protocols for their synthesis and analysis, and explores their mechanism of action in relevant biological pathways.
Introduction to Thiourea Tautomerism
Thiourea and its substituted derivatives can exist in two tautomeric forms: the thione form and the thiol (or isothiourea) form.[3] This tautomerism involves the migration of a proton between the nitrogen and sulfur atoms. The thione form is characterized by a carbon-sulfur double bond (C=S), while the thiol form contains a carbon-nitrogen double bond (C=N) and a sulfhydryl group (-SH).
The equilibrium between these two forms is influenced by a variety of factors, including the nature of the substituents, the solvent, pH, and temperature.[4][5][6] Understanding and controlling this equilibrium is crucial for drug design, as the different tautomers may exhibit distinct biological activities and physicochemical properties.
Structural Characterization of Tautomeric Forms
The thione and thiol tautomers possess distinct structural and spectroscopic properties that allow for their identification and quantification.
Spectroscopic Analysis
Spectroscopic techniques are paramount in the study of thiourea tautomerism, providing valuable information on the relative populations of the tautomers in solution and their structural features.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the tautomeric forms of substituted thioureas. The chemical shifts of the N-H and C=S/C-S carbons are particularly sensitive to the tautomeric state. In the ¹H NMR spectra, the N-H protons of the thione form typically appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration. The presence of the thiol form can be inferred from the appearance of a signal for the S-H proton, although this can be complicated by exchange processes.
¹³C NMR spectroscopy provides a more direct probe of the tautomeric equilibrium. The chemical shift of the thiocarbonyl carbon (C=S) in the thione form is typically found in the range of 180-200 ppm. In the thiol form, the corresponding carbon (C-S) is shifted significantly upfield.
Table 1: Representative NMR Chemical Shifts (δ, ppm) for Thiourea Tautomers
| Compound/Tautomer | Nucleus | Chemical Shift (ppm) | Solvent | Reference |
| N,N'-diphenylthiourea (Thione) | ¹³C (C=S) | ~181 | DMSO-d₆ | [7][8] |
| Substituted Thiourea (Thione) | ¹H (N-H) | 9.0 - 11.0 | DMSO-d₆ | [9][10] |
2.1.2. Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy can distinguish between the thione and thiol forms based on their characteristic vibrational modes. The thione form exhibits a strong absorption band corresponding to the C=S stretching vibration, typically in the range of 700-850 cm⁻¹. The N-H stretching and bending vibrations are also prominent. The thiol form, on the other hand, is characterized by the appearance of an S-H stretching vibration around 2500-2600 cm⁻¹ and a C=N stretching vibration.[11][12]
Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Thiourea Tautomers
| Vibrational Mode | Thione Form | Thiol Form | Reference |
| ν(C=S) | 700 - 850 | - | [11] |
| ν(S-H) | - | 2500 - 2600 | [11] |
| ν(N-H) | 3100 - 3400 | - | [11] |
| ν(C=N) | - | 1620 - 1680 | [11] |
2.1.3. UV-Visible Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium in solution. The thione and thiol forms have different chromophores and thus exhibit distinct absorption maxima. The thione tautomer typically displays an absorption band in the range of 300-400 nm, attributed to the n→π* transition of the C=S group. The thiol tautomer, with its C=N chromophore, absorbs at shorter wavelengths, generally below 300 nm, corresponding to a π→π* transition.[13][14] The relative intensities of these bands can be used to estimate the tautomer ratio in different solvents and at various pH values.[15]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information about thiourea derivatives in the solid state, including precise bond lengths and angles.[10][16] This technique can unambiguously determine which tautomeric form is present in the crystalline state.
Table 3: Selected Bond Lengths (Å) and Angles (°) from X-ray Crystallography for Substituted Thioureas (Thione Form)
| Compound | Bond | Length (Å) | Angle | Angle (°) | Reference |
| 1-Benzoyl-3-(4-methoxyphenyl)thiourea | C=S | 1.675(2) | N-C-N | 116.5(2) | [9] |
| 1-(2-morpholinoethyl)-3-cinnamoylthiourea | C=S | 1.679(2) | N-C-N | 116.8(1) | [17] |
| 1-(2-morpholinoethyl)-3-benzoylthiourea | C=S | 1.682(2) | N-C-N | 117.2(2) | [17] |
Factors Influencing Tautomeric Equilibrium
The position of the thione-thiol equilibrium is sensitive to several factors:
-
Substituents: The electronic nature of the substituents on the nitrogen atoms plays a significant role. Electron-withdrawing groups tend to stabilize the thione form, while electron-donating groups can favor the thiol form.
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can have a profound effect. Polar protic solvents can stabilize the more polar thione form through hydrogen bonding.[4]
-
pH: The acidity or basicity of the medium can shift the equilibrium. In acidic conditions, protonation can occur on the sulfur atom, favoring the thiol tautomer's conjugate acid.[4]
-
Temperature: Changes in temperature can alter the equilibrium constant, with the direction of the shift depending on the enthalpy change of the tautomerization reaction.
Experimental Protocols
Synthesis of Substituted Thioureas
A general and widely used method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate. For symmetrical thioureas, the reaction of a primary amine with carbon disulfide is a common approach.[18]
Protocol 4.1.1: Synthesis of N,N'-diphenylthiourea [7][19]
-
In a round-bottom flask, dissolve aniline (2.0 equivalents) in a suitable solvent such as ethanol.
-
Add carbon disulfide (1.0 equivalent) dropwise to the stirred solution at room temperature. A catalytic amount of a base like pyridine can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure N,N'-diphenylthiourea.
Protocol 4.1.2: General Synthesis of Unsymmetrical Thioureas [20]
-
Dissolve a primary or secondary amine (1.0 eq.) and a base such as triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of an appropriate isothiocyanate (1.0 eq.) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Analysis of Tautomeric Equilibrium by ¹H NMR[21][22][23][24][25]
Protocol 4.2.1: Quantitative ¹H NMR (qNMR) Analysis
-
Sample Preparation: Accurately weigh a known amount of the substituted thiourea and a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube. The internal standard should have a sharp signal that does not overlap with any of the analyte signals. Dissolve the solids in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that provides good signal separation for the tautomers.
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to check for signal overlap and determine the appropriate spectral width.
-
Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation between scans. A typical D1 value is 30-60 seconds.
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
-
Data Processing and Analysis:
-
Process the spectrum with an appropriate window function (e.g., exponential multiplication with a small line broadening factor).
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signals corresponding to a specific proton in each tautomer and the signal of the internal standard.
-
Calculate the molar ratio of the tautomers using the following formula: Ratio (Thione/Thiol) = (Integral of Thione Proton / Number of Thione Protons) / (Integral of Thiol Proton / Number of Thiol Protons)
-
The equilibrium constant (K_eq) can be calculated as the ratio of the concentrations of the thiol and thione forms.
-
Single Crystal X-ray Diffraction Analysis[6][8][10][16][26][27][28]
Protocol 4.3.1: Crystal Growth and Structure Determination
-
Crystal Growth: Grow single crystals of the substituted thiourea suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). Common methods include slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. The choice of solvent is critical and often requires screening.[6]
-
Crystal Mounting: Carefully select a high-quality, single crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Determine the unit cell and Bravais lattice from initial diffraction images.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to improve the atomic coordinates, and thermal parameters.
-
Validate the final structure.
-
Biological Relevance and Signaling Pathways
Substituted thioureas are known to interact with various biological targets, leading to a range of pharmacological effects. Their mechanism of action often involves the inhibition of key enzymes or modulation of signaling pathways.
Tyrosinase Inhibition
Many thiourea derivatives are potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[1][2][3][21] Overactivity of tyrosinase can lead to hyperpigmentation disorders. Thiourea-based inhibitors can interact with the copper ions in the active site of tyrosinase, thereby blocking its catalytic activity.[18][20] The thione group is often crucial for this interaction.
Inhibition of the RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[19][22] Aberrant activation of this pathway is a hallmark of many cancers. Small molecule inhibitors targeting components of this pathway have emerged as important anticancer therapeutics.[2][23][24] Some substituted thiourea derivatives have been shown to inhibit this pathway, often by targeting one of the RAF kinases.[2]
Conclusion
The tautomerism of substituted thiourea compounds is a fundamental aspect that dictates their chemical and biological properties. A thorough understanding of the thione-thiol equilibrium and the factors that influence it is essential for the rational design of novel therapeutic agents. This guide has provided a comprehensive overview of the structural characterization, analytical methodologies, and biological significance of thiourea tautomers. The detailed experimental protocols offer a practical resource for researchers in the field of medicinal chemistry and drug development. Further exploration of the structure-activity relationships of individual tautomers will undoubtedly pave the way for the development of more potent and selective thiourea-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 [mdpi.com]
- 4. precisionfda.org [precisionfda.org]
- 5. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Raman spectral investigation of thiourea complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cris.unibo.it [cris.unibo.it]
- 16. books.rsc.org [books.rsc.org]
- 17. mjas.analis.com.my [mjas.analis.com.my]
- 18. researchgate.net [researchgate.net]
- 19. ijcrt.org [ijcrt.org]
- 20. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benthamscience.com [benthamscience.com]
The Methoxy Group: A Subtle Architect in the Biological Activity of Thiourea Derivatives
For Immediate Release
A deep dive into the multifaceted role of the methoxy (-OCH₃) functional group reveals its profound impact on the therapeutic efficacy of thiourea derivatives. This technical guide synthesizes findings on how this seemingly simple moiety modulates the anticancer, antimicrobial, and anti-angiogenic activities of these compounds, offering critical insights for researchers, scientists, and drug development professionals.
The strategic incorporation of a methoxy group onto the molecular scaffold of thiourea derivatives has emerged as a key strategy in medicinal chemistry to fine-tune their biological activity. The position and number of methoxy groups can significantly influence a compound's physicochemical properties, such as lipophilicity and electronic effects, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1][2] This whitepaper elucidates the pivotal role of the methoxy group, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.
Physicochemical Influence of the Methoxy Group
The methoxy group exerts its influence through a combination of electronic and steric effects. As an electron-donating group through resonance and a weak electron-withdrawing group through induction, it can modulate the electron density of an aromatic ring, which is a common substructure in active thiourea derivatives.[3] This electronic modulation can enhance the binding affinity of the molecule to its target protein.[1] Furthermore, the methoxy group's ability to act as a hydrogen bond acceptor can improve solubility and facilitate interactions within a protein's active site.[3] However, it's crucial to consider that the methoxy group can also be a site of metabolic O-demethylation by cytochrome P450 enzymes, which can impact the compound's stability and duration of action.[3][4]
Impact on Anticancer Activity
The introduction of a methoxy group has been shown to significantly enhance the anticancer properties of thiourea derivatives. For instance, the presence of a methoxy group on the phenyl ring of 1-benzoyl-3-methylthiourea derivatives has been linked to increased cytotoxic activity against HeLa cancer cell lines.[5] The combination of an electron-donating methoxy group on the benzoyl moiety and an electron-withdrawing fluorine atom on the phenyl ring of N-(4-methoxybenzoyl)-N'-(4-fluorophenyl)thiourea resulted in a potent anticancer agent.[5] This suggests that the electronic properties conferred by the methoxy group play a crucial role in the anticancer mechanism.
Some methoxy-substituted thiourea derivatives have been found to exert their anticancer effects through the inhibition of key signaling pathways involved in cancer progression, such as the EGFR kinase and COX-2 pathways.[6][7]
Modulation of Antimicrobial Activity
The role of the methoxy group in the antimicrobial activity of thiourea derivatives is also significant. Studies have shown that the presence of a methoxy group on the phenyl ring can increase the antimicrobial activity of these compounds against various bacterial strains.[8][9] For example, a methoxy-substituted thiourea derivative demonstrated notable activity against both standard and methicillin-resistant strains of S. epidermidis.[8] The position of the methoxy group is also a critical determinant of activity.
Anti-Angiogenic Potential
Thiourea derivatives containing a methoxy group have demonstrated promising anti-angiogenic properties. A study on thiourea derivatives of m-methoxycinnamic acid revealed their ability to inhibit neovascularization in a chick chorioallantoic membrane (CAM) model.[6][7][10] In silico analysis suggested that the anti-angiogenic mechanism involves the inhibition of EGFR kinase and COX-2.[6][7]
Quantitative Data Summary
To provide a clear comparison of the efficacy of various methoxy-substituted thiourea derivatives, the following tables summarize key quantitative data from cited studies.
Table 1: Anticancer Activity of Methoxy-Substituted Thiourea Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(4-methoxybenzoyl)-N'-(4-fluorophenyl)thiourea | HeLa | 0.720 ± 0.07 | [5] |
| 1-(4-hexylbenzoyl)-3-methylthiourea | HeLa | 412 | [5] |
| 1-(4-hexylbenzoyl)-3-methylthiourea | MCF-7 | 390 | [5] |
| 1-(4-hexylbenzoyl)-3-methylthiourea | WiDr | 433 | [5] |
| 1-(4-hexylbenzoyl)-3-methylthiourea | T47D | 179 | [5] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE (inhibition) | 50 µg/mL | [11] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | BChE (inhibition) | 60 µg/mL | [11] |
Table 2: Antimicrobial Activity of Methoxy-Substituted Thiourea Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Methoxy-substituted aminothiazole thiourea derivative (12) | S. aureus 201/12 | 128 | [8] |
| Methoxy-substituted aminothiazole thiourea derivative (12) | S. epidermidis 533/12 | 16 | [8] |
Table 3: Anti-Angiogenic Activity of Methoxy-Substituted Thiourea Derivatives
| Compound | Assay | Activity | Reference |
| Thiourea derivatives of m-methoxycinnamic acid (3a, 3b, 3c) | Chick Chorioallantoic Membrane (CAM) | 51-75% inhibition of neovascularization | [6][7][10] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and advancement of these findings.
General Synthesis of 1-(4-methoxybenzoyl) Thiourea Derivatives[12][13][14]
A common synthetic route involves a two-step, one-pot reaction. Initially, 4-methoxybenzoyl chloride is reacted with potassium thiocyanate (KSCN) in dry acetone at room temperature to form the 4-methoxybenzoyl isothiocyanate intermediate. Subsequently, a substituted amine or diamine is added to the reaction mixture, which is then refluxed for 2-5 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). The final product is precipitated by pouring the reaction mixture into crushed ice, followed by filtration, washing, and drying.
In Vitro Anticancer Activity Assay (MTT Assay)[5]
The cytotoxicity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the thiourea derivatives and incubated for another 48 hours. After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vitro Antimicrobial Activity Assay (Microdilution Method)[8]
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium. A standardized inoculum of the test microorganism is then added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Anti-Angiogenic Activity Assay (Chick Chorioallantoic Membrane - CAM Assay)[6][7][10]
Fertilized chicken eggs are incubated for a specific period (e.g., 8 days). A small window is then made on the shell to expose the chorioallantoic membrane (CAM). The test compounds, dissolved in a suitable vehicle, are applied to a sterile filter paper disc, which is then placed on the CAM. A pro-angiogenic factor like basic fibroblast growth factor (bFGF) can be used to induce neovascularization. After a further incubation period (e.g., 48-72 hours), the CAM is observed under a stereomicroscope, and the degree of inhibition of blood vessel formation is quantified.
Signaling Pathways and Molecular Interactions
The biological activity of methoxy-substituted thiourea derivatives is often attributed to their interaction with specific molecular targets. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways and proposed molecular interactions.
Caption: General workflow for the synthesis and biological evaluation of methoxy-substituted thiourea derivatives.
Caption: Inhibition of EGFR and COX-2 pathways by methoxy-thiourea derivatives leads to reduced tumor growth.
Conclusion
The methoxy group is a powerful tool in the medicinal chemist's arsenal for the development of novel thiourea-based therapeutic agents. Its ability to modulate physicochemical properties and engage in specific molecular interactions allows for the fine-tuning of biological activity. The evidence presented in this guide underscores the importance of considering the position and electronic environment of the methoxy group in the design of future thiourea derivatives with enhanced anticancer, antimicrobial, and anti-angiogenic properties. Further research focusing on detailed structure-activity relationship (SAR) studies and the elucidation of precise molecular mechanisms will undoubtedly pave the way for the development of more effective and targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] SYNTHESIS OF THIOUREA DERIVATIVES FROM M-METHOXYCINNAMIC ACID AS ANTIANGIOGENIC CANDIDATE | Semantic Scholar [semanticscholar.org]
- 8. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of (2-Methoxyphenyl)thiourea in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(2-Methoxyphenyl)thiourea is a versatile reagent in organic synthesis, primarily utilized as a precursor for the construction of various heterocyclic scaffolds of significant interest in medicinal and materials chemistry. Its unique structural features, combining a nucleophilic thiourea moiety with a sterically influencing and electronically distinct methoxyphenyl group, allow for its participation in a range of cyclization and multicomponent reactions. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.
Application Note 1: Synthesis of N-Acylthiourea Derivatives
N-Acylthioureas are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals. The reaction of this compound with acylating agents provides a straightforward route to these derivatives. A prominent example is the synthesis of 3-Benzoyl-1-(2-methoxyphenyl)thiourea, which can serve as a ligand for transition metals or as a building block for more complex heterocyclic systems.
Experimental Protocol: Synthesis of 3-Benzoyl-1-(2-methoxyphenyl)thiourea[1]
This protocol details the synthesis of 3-Benzoyl-1-(2-methoxyphenyl)thiourea via the in situ generation of benzoyl isothiocyanate followed by reaction with 2-methoxyaniline.
Materials:
-
Benzoyl chloride
-
Potassium thiocyanate
-
2-Methoxyaniline (o-anisidine)
-
Anhydrous acetone
-
0.1 N Hydrochloric acid
Procedure:
-
To a suspension of potassium thiocyanate (0.005 mol, 0.486 g) in anhydrous acetone (30 mL), a solution of benzoyl chloride (0.005 mol, 0.703 g) in acetone (30 mL) is added dropwise.
-
The reaction mixture is heated under reflux for 45 minutes and subsequently cooled to room temperature.
-
A solution of 2-methoxyaniline (0.005 mol, 0.616 g) in acetone (30 mL) is then added to the mixture.
-
The resulting mixture is stirred for 2 hours at room temperature.
-
Hydrochloric acid (0.1 N, 300 mL) is added to the reaction mixture, leading to the precipitation of the product.
-
The solid product is collected by filtration, washed thoroughly with water, and dried under vacuum.
Quantitative Data:
| Product | Starting Materials | Solvent | Reaction Time | Yield | Melting Point |
| 3-Benzoyl-1-(2-methoxyphenyl)thiourea | Benzoyl chloride, Potassium thiocyanate, 2-Methoxyaniline | Acetone | 2.75 hours | Not explicitly stated, but the procedure is well-established. | Not provided in the source. |
Diagram of Reaction Pathway:
Application Notes and Protocols for (2-Methoxyphenyl)thiourea as a Corrosion Inhibitor for Mild Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of (2-Methoxyphenyl)thiourea and its analogues as effective corrosion inhibitors for mild steel, particularly in acidic environments. The following sections detail the quantitative performance, experimental protocols for evaluation, and the underlying mechanism of action.
Introduction
Mild steel, while a versatile and widely used material in industrial applications, is susceptible to corrosion, especially in acidic conditions. This degradation can lead to significant economic losses and structural failures. Organic corrosion inhibitors, particularly those containing heteroatoms like sulfur and nitrogen, have proven to be effective in mitigating this issue. This compound is a promising corrosion inhibitor due to the presence of these heteroatoms and the phenyl ring, which facilitate its adsorption onto the metal surface, forming a protective barrier against corrosive agents.
Quantitative Data Presentation
The following tables summarize the performance of a structurally similar analogue, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, which demonstrates the potential efficacy of this compound as a corrosion inhibitor for mild steel in 1 M HCl solution.
Table 1: Weight Loss Measurement Data
| Inhibitor Concentration (M) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| Blank | 1.12 | - |
| 1 x 10⁻⁶ | 0.45 | 59.8 |
| 5 x 10⁻⁶ | 0.31 | 72.3 |
| 1 x 10⁻⁵ | 0.22 | 80.4 |
| 5 x 10⁻⁵ | 0.13 | 88.4 |
| 1 x 10⁻⁴ | 0.08 | 92.9 |
| 5 x 10⁻⁴ | 0.02 | 98.2 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | Icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | IE (%) |
| Blank | -485 | 1150 | 85 | -125 | - |
| 1 x 10⁻⁶ | -475 | 483 | 78 | -118 | 58.0 |
| 5 x 10⁻⁶ | -470 | 333 | 75 | -115 | 71.0 |
| 1 x 10⁻⁵ | -463 | 230 | 72 | -112 | 80.0 |
| 5 x 10⁻⁵ | -455 | 138 | 68 | -108 | 88.0 |
| 1 x 10⁻⁴ | -448 | 80 | 65 | -105 | 93.0 |
| 5 x 10⁻⁴ | -435 | 23 | 60 | -100 | 98.0 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Conc. (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | IE (%) |
| Blank | 45 | 120 | - |
| 1 x 10⁻⁶ | 115 | 85 | 60.9 |
| 5 x 10⁻⁶ | 160 | 70 | 71.9 |
| 1 x 10⁻⁵ | 230 | 58 | 80.4 |
| 5 x 10⁻⁵ | 410 | 45 | 89.0 |
| 1 x 10⁻⁴ | 650 | 35 | 93.1 |
| 5 x 10⁻⁴ | 1250 | 25 | 96.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Materials and Solutions
-
Mild Steel Specimen: Composition (e.g., C: 0.21%, Si: 0.38%, Mn: 0.05%, P: 0.09%, S: 0.05%, and the remainder Fe). The specimens should be mechanically polished with a series of emery papers of decreasing grit size (e.g., 400, 800, 1200), washed with distilled water and acetone, and dried.
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution prepared by diluting analytical grade HCl with distilled water.
-
Inhibitor Solutions: Solutions of this compound of various concentrations (e.g., 1x10⁻⁶ M to 5x10⁻⁴ M) prepared by dissolving the compound in the 1 M HCl solution.
Weight Loss Measurements
-
Weigh the polished mild steel specimens to four decimal places using an analytical balance.
-
Immerse the specimens in 100 mL of the 1 M HCl solution with and without different concentrations of the inhibitor.
-
Maintain the temperature at a constant value (e.g., 303 K) using a water bath for a specified immersion period (e.g., 6 hours).
-
After the immersion period, retrieve the specimens, wash them with a solution of 20% NaOH and 20% zinc dust to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh.
-
Calculate the corrosion rate (CR) in mg cm⁻² h⁻¹ and the inhibition efficiency (IE%) using the following equations:
-
CR = (W_initial - W_final) / (A * t)
-
IE% = ((CR_blank - CR_inhibitor) / CR_blank) * 100
Where W_initial and W_final are the initial and final weights of the specimen, A is the surface area, t is the immersion time, CR_blank is the corrosion rate in the absence of the inhibitor, and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical experiments are typically performed in a standard three-electrode cell with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Potentiodynamic Polarization:
-
Immerse the working electrode in the test solution for about 30 minutes to attain a stable open circuit potential (OCP).
-
Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
The corrosion current density (Icorr) and corrosion potential (Ecorr) are determined by extrapolating the anodic and cathodic Tafel slopes.
-
Calculate the inhibition efficiency (IE%) using:
-
IE% = ((Icorr_blank - Icorr_inhibitor) / Icorr_blank) * 100
-
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After reaching a stable OCP, apply a small amplitude AC signal of 10 mV at the OCP over a frequency range from 100 kHz to 0.01 Hz.
-
The impedance data is analyzed by fitting to an appropriate equivalent circuit model to obtain parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using:
-
IE% = ((Rct_inhibitor - Rct_blank) / Rct_inhibitor) * 100
-
-
Surface Analysis
-
Scanning Electron Microscopy (SEM):
-
After the corrosion tests (e.g., 24 hours of immersion), retrieve the mild steel specimens from the blank and inhibitor-containing solutions.
-
Gently rinse the surfaces with distilled water and dry them.
-
Examine the surface morphology using an SEM to observe the extent of corrosion damage and the formation of a protective film.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating corrosion inhibition.
Proposed Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition.
Logical Relationship of Key Parameters
Caption: Relationship between key corrosion parameters.
Application Notes and Protocols for (2-Methoxyphenyl)thiourea Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of (2-Methoxyphenyl)thiourea derivatives. The detailed protocols and compiled data are intended to facilitate further research and development of this promising class of compounds in medicinal chemistry.
Introduction
Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties. The presence of the thiourea moiety (-NH-C(S)-NH-) allows for diverse structural modifications, enabling the fine-tuning of their pharmacological profiles. The this compound core, in particular, has been a subject of interest due to the electronic and steric properties conferred by the ortho-methoxy substitution on the phenyl ring. This substitution can influence the molecule's conformation, hydrogen bonding capabilities, and interactions with biological targets, leading to enhanced potency and selectivity.
This document outlines detailed protocols for the synthesis and biological evaluation of this compound derivatives and presents quantitative data on their activity to guide future drug discovery efforts.
Synthesis and Characterization
A general and efficient method for the synthesis of this compound derivatives involves the reaction of 2-methoxyphenyl isothiocyanate with a variety of primary or secondary amines. Alternatively, 2-methoxyaniline can be reacted with a suitable isothiocyanate.
General Synthesis Protocol for N-(2-Methoxyphenyl)-N'-substituted Thiourea Derivatives
This protocol describes the synthesis of a representative this compound derivative.
Materials:
-
2-Methoxyphenyl isothiocyanate
-
Appropriate primary or secondary amine (e.g., aniline, substituted anilines, alkylamines)
-
Anhydrous acetone or ethanol
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Ice
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate/Petroleum ether (for TLC)
-
Iodine chamber for visualization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxyphenyl isothiocyanate (1.0 eq.) in anhydrous acetone (20 mL).
-
Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.0 eq.) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/petroleum ether). The reaction is typically complete within 2-5 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification (if necessary): Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
Characterization:
The synthesized compounds should be characterized by standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product.
-
FT-IR Spectroscopy: To confirm the presence of characteristic functional groups (e.g., N-H, C=S, C-O).
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Biological Activity Data
The following tables summarize the quantitative biological activity data for selected this compound derivatives and other relevant thiourea compounds.
Table 1: Anticancer Activity of Thiourea Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| (S)-2-(6-methoxynaphthalen-2-yl)-N-((2-methoxyphenyl)carbamothioyl)propanamide | HeLa | Not Specified | [1] |
| 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea | MCF-7 | 25.8 | |
| 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea | MDA-MB-231 | 54.3 |
Table 2: Antimicrobial Activity of Thiourea Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | 32 | [2] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | S. aureus | 32 | [2] |
| 1,3-thiazole derivative with 3,4-dichlorophenyl substitution | Gram-positive cocci | 2-32 | [3] |
| 3-amino-1H-1,2,4-triazole derivatives | S. aureus, S. epidermidis | 4-32 | [4] |
Table 3: Antioxidant Activity of Thiourea Derivatives
| Compound/Derivative | Assay | IC₅₀ (mM) | Reference |
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 | [5][6] |
| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 | [5][6] |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 | [5][6] |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 ± 0.021 | [5][6] |
Table 4: Enzyme Inhibitory Activity of Thiourea Derivatives
| Compound/Derivative | Enzyme | IC₅₀ (µg/mL) | Reference |
| 1-Cyclohexyl-3-(pyridin-2-yl) thiourea | AChE | 27.05 | [7] |
| 1-Cyclohexyl-3-(pyridin-2-yl) thiourea | BChE | 22.60 | [7] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 | [8] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | BChE | 60 | [8] |
| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid analog | CSNK2A | 12 nM (in-cell) | [9] |
Experimental Protocols for Biological Evaluation
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization.
Anticancer Activity: MTT Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound solutions at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
This compound derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Standard antibiotic (positive control)
Protocol:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: Add 100 µL of broth to each well of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well and perform two-fold serial dilutions across the plate.
-
Inoculation: Add 100 µL of the prepared inoculum to each well.
-
Controls: Include a positive control (inoculum without compound), a negative control (broth only), and a solvent control (inoculum with DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound derivatives (dissolved in methanol or DMSO)
-
Ascorbic acid or Trolox (positive control)
-
96-well plates
-
Spectrophotometer or microplate reader
Protocol:
-
Reaction Setup: In a 96-well plate, add 100 µL of the test compound solution at various concentrations.
-
DPPH Addition: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value from a plot of inhibition percentage versus compound concentration.
Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase and its inhibition by test compounds.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound derivatives
-
Galantamine or Donepezil (positive control)
-
96-well plates
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of AChE solution.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C.
-
Initiation of Reaction: Add 20 µL of DTNB and 20 µL of ATCI to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated by comparing the reaction rates of the test compound with the control (no inhibitor). Determine the IC₅₀ value from the dose-response curve.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound derivatives and a typical experimental workflow.
Caption: EGFR signaling pathway and potential inhibition by this compound derivatives.
Caption: Intrinsic apoptosis pathway induced by an anticancer agent.
Caption: A typical workflow for the discovery of bioactive this compound derivatives.
References
- 1. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 4. benthamscience.com [benthamscience.com]
- 5. mdpi.com [mdpi.com]
- 6. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 7. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of N,N'-Disubstituted Thioureas
Introduction
N,N'-disubstituted thioureas are a significant class of organic compounds featuring the (R1R2N)(R3R4N)C=S functional group. Their importance in medicinal chemistry and drug development is well-established, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] Furthermore, they serve as versatile intermediates in the synthesis of various heterocyclic compounds and as organocatalysts in asymmetric synthesis.[3][4][5] This document provides detailed protocols for several common and efficient methods for the synthesis of both symmetrical and unsymmetrical N,N'-disubstituted thioureas.
Synthetic Methodologies
Several reliable methods exist for the synthesis of N,N'-disubstituted thioureas. The choice of method often depends on the availability of starting materials, the desired substitution pattern (symmetrical vs. unsymmetrical), and considerations regarding reagent toxicity and environmental impact. The most prevalent methods include the reaction of amines with isothiocyanates, the use of carbon disulfide, and the application of thiophosgene or its less toxic derivatives.[6][7][8]
1. From Isothiocyanates and Amines: This is one of the most straightforward and widely used methods for preparing N,N'-disubstituted thioureas, particularly for unsymmetrical derivatives.[9] The reaction involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of an isothiocyanate.[10] This method is typically high-yielding, proceeds under mild conditions, and has a broad substrate scope.[10]
2. From Amines and Carbon Disulfide: This method is particularly useful for the synthesis of symmetrical N,N'-disubstituted thioureas.[9][11] The reaction proceeds by treating two equivalents of a primary or secondary amine with one equivalent of carbon disulfide.[1] The reaction often involves the in-situ formation of a dithiocarbamate salt, which is then typically oxidized to yield the thiourea.[1] One-pot procedures and the use of water as a solvent make this an attractive and environmentally friendly approach.[1][2]
3. Using Thiophosgene Analogs (Phenyl Chlorothionoformate): Historically, thiophosgene (CSCl₂) was a common reagent for thiourea synthesis, but its high toxicity has led to the development of safer alternatives.[6][7][12] Phenyl chlorothionoformate is a less toxic substitute that reacts with amines to form thiocarbamate intermediates. These intermediates can then react with a second amine to produce unsymmetrical N,N'-disubstituted thioureas in a two-step, one-pot fashion, often in an aqueous medium.[6][7]
Quantitative Data Summary
The following table summarizes and compares the different synthetic protocols for N,N'-disubstituted thioureas based on typical yields, reaction times, and general reaction conditions.
| Method | Starting Materials | Typical Products | Reaction Conditions | Typical Reaction Time | Typical Yields | Reference(s) |
| Method 1: Isothiocyanate Route | Amine + Isothiocyanate | Unsymmetrical or Symmetrical | Room temperature, various solvents (DCM, THF, Acetonitrile) | 0.5 - 4 hours | High | [10] |
| Method 2: Carbon Disulfide Route | 2 eq. Amine + Carbon Disulfide | Symmetrical | Room temp. to 30°C, often in water with an oxidant (e.g., H₂O₂) | 3 - 6 hours | Good to Excellent | [1][2] |
| Method 3: Phenyl Chlorothionoformate Route | 1. Amine + Phenyl Chlorothionoformate2. Second Amine | Unsymmetrical | Step 1: Room Temp.Step 2: Reflux (100 °C), in water | 1 - 9 hours | Good to Excellent | [6] |
| Microwave-Assisted Synthesis | Amine + Isothiocyanate | Unsymmetrical or Symmetrical | Microwave irradiation | 1.5 - 10 minutes | High | [13] |
Experimental Protocols
Protocol 1: Synthesis of N-alkyl-N'-(1-phenylethyl)thiourea from an Isothiocyanate and a Primary Amine
This protocol describes a general and efficient procedure for the synthesis of an N,N'-disubstituted thiourea via the reaction of an isothiocyanate with a primary amine.[10]
Materials:
-
(1-Isothiocyanatoethyl)benzene (1.0 equivalent)
-
Primary amine (e.g., benzylamine, n-butylamine) (1.0 - 1.1 equivalents)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Apparatus for solvent removal (rotary evaporator)
-
Purification system (e.g., flash column chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve (1-Isothiocyanatoethyl)benzene (1.0 eq) in a suitable solvent (e.g., DCM) to achieve a concentration of approximately 0.1-0.5 M.
-
Addition of Amine: While stirring the isothiocyanate solution at room temperature, add the primary amine (1.0-1.1 eq) dropwise.
-
Reaction Monitoring: The reaction is often exothermic and proceeds rapidly. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 30 minutes to 2 hours).
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N,N'-disubstituted thiourea.
Protocol 2: One-Pot Synthesis of Symmetrical N,N'-Disubstituted Thioureas using Carbon Disulfide
This protocol details an environmentally friendly, one-pot synthesis of symmetrical thioureas from amines and carbon disulfide in an aqueous medium.[1][2]
Materials:
-
Primary or secondary amine (2.0 equivalents)
-
Carbon disulfide (CS₂) (1.0 equivalent)
-
30% Hydrogen peroxide (H₂O₂) (1.1 equivalents)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the primary or secondary amine (2.0 eq.) and water.
-
Dithiocarbamate Formation: Cool the mixture in an ice bath and add carbon disulfide (1.0 eq.) dropwise with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to form the dithiocarbamate intermediate.
-
Oxidative Coupling: To the resulting solution, add 30% aqueous hydrogen peroxide (1.1 eq.) dropwise, ensuring the temperature is maintained below 30°C. An exothermic reaction may occur.
-
Reaction Completion: Stir the reaction mixture at room temperature for an additional 2-4 hours. The solid product will typically precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by filtration. Wash the product with water, followed by a small amount of cold ethanol to remove any unreacted starting materials. Dry the purified product under vacuum.
Protocol 3: Two-Step, One-Pot Synthesis of Unsymmetrical N,N'-Disubstituted Thioureas
This protocol is based on a method using phenyl chlorothionoformate for the synthesis of unsymmetrical thioureas in water, avoiding the use of highly toxic reagents.[6][7]
Materials:
-
Amine 1 (Alkyl or Arylamine) (1.0 equivalent)
-
Phenyl chlorothionoformate (1.0 equivalent)
-
Amine 2 (Alkyl or Arylamine) (1.0 equivalent)
-
Water
-
50 mL Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Thiocarbamate Formation (Step 1): In a 50 mL round-bottom flask, add Amine 1 (1.0 eq.) to water (15 mL). To this solution, add phenyl chlorothionoformate (1.0 eq.) and stir the mixture at room temperature for approximately 1 hour to form the thiocarbamate intermediate. Monitor the formation of the intermediate by TLC.
-
Thiourea Formation (Step 2): To the reaction mixture containing the thiocarbamate, add Amine 2 (1.0 eq.).
-
Reaction: Heat the reaction mixture to 100 °C (reflux) and stir until the reaction is complete, as monitored by TLC (typically 1-8 hours).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product often precipitates and can be collected by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflows for the synthesis of N,N'-disubstituted thioureas.
Caption: Workflow for thiourea synthesis from isothiocyanates.
Caption: Workflow for symmetrical thiourea synthesis.
Caption: Workflow for unsymmetrical thiourea synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. Thiophosgene: - An overview [moltuslab.com]
- 13. N , N ′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00477B [pubs.rsc.org]
(2-Methoxyphenyl)thiourea: A Versatile Ligand in Coordination Chemistry for Biomedical and Catalytic Applications
(2-Methoxyphenyl)thiourea has emerged as a significant ligand in coordination chemistry, offering a versatile scaffold for the development of novel metal complexes with promising applications in drug development and catalysis. Its unique structural features, including the presence of soft sulfur and hard nitrogen and oxygen donor atoms, allow for diverse coordination modes with a wide range of metal ions. This versatility has been exploited to synthesize complexes with tailored electronic and steric properties, leading to significant advancements in the design of new therapeutic agents and efficient catalysts.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the coordination chemistry of this compound.
Synthesis and Coordination Chemistry
This compound can be synthesized through the reaction of 2-methoxyaniline with a source of thiocyanate, such as ammonium or potassium thiocyanate, in the presence of an acid. The resulting ligand can then be reacted with various metal salts to form coordination complexes. The coordination of this compound to a metal center can occur through the sulfur atom, the nitrogen atoms of the thiourea moiety, or in a chelating fashion involving the methoxy group's oxygen atom. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.
A general workflow for the synthesis and characterization of this compound metal complexes is outlined below:
Caption: General workflow for synthesis and application studies.
Spectroscopic and Structural Characterization
The coordination of this compound to a metal ion induces significant changes in its spectroscopic signatures, providing valuable insights into the coordination mode and the nature of the metal-ligand bond.
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand typically shows characteristic bands for ν(N-H), ν(C=S), and ν(C-N) vibrations. Upon complexation, a shift in the ν(C=S) band to a lower frequency is indicative of coordination through the sulfur atom. Concurrently, a shift in the ν(C-N) band to a higher frequency suggests an increase in the double bond character of the C-N bond. The appearance of new bands at lower frequencies can be attributed to the formation of M-S and M-N bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are useful for characterizing the ligand and its diamagnetic complexes. The chemical shifts of the N-H protons and the thiocarbonyl carbon are particularly sensitive to coordination. Deprotonation of the N-H group upon complexation can be observed by the disappearance of its signal in the 1H NMR spectrum.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal center and the nature of electronic transitions. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands are often observed in the UV-Vis region.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal complexes.
| Compound | Key IR Bands (cm-1) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | UV-Vis (λmax, nm) |
| This compound | ν(N-H): ~3400-3100ν(C=S): ~750-800ν(C-N): ~1500-1550 | N-H: ~9.5, ~7.8Aromatic-H: ~6.8-7.3O-CH3: ~3.8 | C=S: ~180Aromatic-C: ~110-155O-CH3: ~55 | ~250, ~290 |
| [M(L)nXm] | Shift in ν(C=S) to lower frequencyShift in ν(C-N) to higher frequencyNew M-S and M-N bands | Shift in N-H signalsBroadening of signals | Shift in C=S signal | LMCT/MLCT bands in visible region |
Note: The exact spectral data will vary depending on the metal ion, its oxidation state, and the overall structure of the complex.
Applications in Drug Development
Metal complexes of thiourea derivatives have garnered significant attention for their potential as therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The coordination of the thiourea ligand to a metal center can enhance its biological activity, often attributed to mechanisms such as increased lipophilicity, which facilitates cell membrane penetration, and the generation of reactive oxygen species (ROS).
Antimicrobial Activity
Complexes of this compound with transition metals like copper and nickel have shown promising activity against various bacterial and fungal strains.[1] The mode of action is believed to involve the disruption of cellular processes through binding to essential enzymes or DNA.
Caption: Proposed mechanism of antimicrobial action.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of thiourea-metal complexes against various cancer cell lines.[2][3] The anticancer activity is often linked to the induction of apoptosis through pathways involving the generation of ROS, DNA damage, and inhibition of key cellular enzymes like topoisomerase.
Caption: Potential signaling pathway for anticancer activity.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 2-methoxyaniline (1 equivalent) in a suitable solvent (e.g., ethanol or acetone), add a solution of ammonium thiocyanate (1.1 equivalents) in the same solvent.
-
Add concentrated hydrochloric acid dropwise with stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature and pour it into cold water.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain pure this compound.
-
Characterize the product by melting point determination and spectroscopic methods (IR, 1H NMR, 13C NMR).
Protocol 2: General Synthesis of a Metal Complex of this compound (e.g., M = Cu(II), Ni(II))
-
Dissolve this compound (2 equivalents) in a suitable solvent (e.g., ethanol or methanol).
-
In a separate flask, dissolve the metal salt (e.g., CuCl2·2H2O or NiCl2·6H2O) (1 equivalent) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.
-
Cool the reaction mixture to room temperature.
-
Collect the solid complex by filtration, wash with the solvent and then with a non-polar solvent like diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl2.
-
Characterize the complex using elemental analysis, IR, UV-Vis, and magnetic susceptibility measurements.
Protocol 3: Evaluation of Antimicrobial Activity (Broth Microdilution Method)
-
Prepare a stock solution of the synthesized complex in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (standard antimicrobial agent) and negative (solvent) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the complex that completely inhibits the visible growth of the microorganism.
Conclusion
This compound is a ligand of considerable interest in coordination chemistry, providing a platform for the synthesis of metal complexes with diverse structures and significant potential in biomedical and catalytic fields. The detailed protocols and application notes provided herein serve as a valuable resource for researchers aiming to explore the rich coordination chemistry of this versatile ligand and to develop novel metal-based compounds for a range of applications. Further research focusing on the synthesis of new complexes, elucidation of their mechanisms of action, and in vivo studies will be crucial for translating the promising in vitro results into practical applications.
References
Application Notes and Protocols for the Quantification of (2-Methoxyphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of (2-Methoxyphenyl)thiourea. The methods described herein are essential for quality control, pharmacokinetic studies, and various research applications in the field of drug development.
Introduction
This compound is a derivative of thiourea with potential applications in medicinal chemistry and materials science. Accurate and precise quantification of this compound is crucial for its development and application. This document outlines three common analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Voltammetry.
Analytical Methods Overview
A summary of the key quantitative parameters for the described analytical methods is presented in the table below. This allows for a quick comparison of the methods to select the most appropriate one for a specific application.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Voltammetry (CSV) |
| Principle | Chromatographic separation followed by UV detection. | Measurement of light absorbance by the analyte in a solution. | Electrochemical measurement based on the analyte's reaction at an electrode surface. |
| Linearity Range | 0.1 - 100 µg/mL (estimated) | 1 - 15 µg/mL[1] | 1 - 100 µg/L[2] |
| Limit of Detection (LOD) | ~ 5 ng/injection (estimated)[3] | ~ 0.031 µg/cm² (Sandell's Sensitivity)[1] | < 1 µg/L (estimated)[2] |
| Limit of Quantification (LOQ) | ~ 15 ng/injection (estimated) | ~ 0.1 µg/mL (estimated) | ~ 1 µg/L (estimated) |
| Precision (%RSD) | < 2% | < 2% | < 5% |
| Accuracy/Recovery | 98 - 102% (estimated) | 98 - 102% (estimated) | 95 - 105% (estimated) |
| Primary Advantages | High specificity, suitable for complex matrices. | Simple, rapid, and cost-effective. | Very high sensitivity for trace analysis. |
| Primary Disadvantages | Requires more expensive instrumentation. | Prone to interferences from other UV-absorbing compounds. | Can be affected by matrix components and requires specialized equipment. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for the quantification of this compound, particularly in complex matrices such as biological fluids or pharmaceutical formulations. The following protocol is adapted from established methods for thiourea and its derivatives[3][4].
Experimental Protocol
3.1.1. Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
3.1.2. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[3]
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
3.1.3. Preparation of Solutions
-
Mobile Phase: A typical mobile phase for related compounds is a mixture of acetonitrile and water[5]. A starting point could be a 50:50 (v/v) mixture of acetonitrile and water. The pH can be adjusted to around 3 with a small amount of phosphoric or formic acid to ensure good peak shape.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask[3].
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
3.1.4. Chromatographic Conditions
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water (e.g., 50:50, v/v), isocratic elution
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: Thiourea has a UV absorbance maximum at 236 nm[6]. This is a good starting wavelength for detection.
-
Column Temperature: Ambient or controlled at 25 °C
3.1.5. Sample Preparation
-
Solid Samples: Accurately weigh the sample, dissolve it in methanol, and dilute with the mobile phase to a concentration within the calibration range.
-
Liquid Samples (e.g., plasma): Protein precipitation is a common sample preparation technique. Add three volumes of cold acetonitrile to one volume of the sample, vortex, and centrifuge. The supernatant can then be filtered and injected.
-
All samples should be filtered through a 0.45 µm syringe filter before injection.
3.1.6. Calibration and Quantification
-
Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples from the calibration curve.
Experimental Workflow Diagram
Caption: HPLC experimental workflow for the quantification of this compound.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid method suitable for the quantification of this compound in simple matrices where interfering substances are minimal. This protocol is based on a method developed for a similar compound, o-methoxyphenyl thiourea[1].
Experimental Protocol
4.1.1. Instrumentation
-
UV-Vis Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
4.1.2. Reagents and Materials
-
Chloroform (analytical grade)[1]
-
This compound reference standard
-
Volumetric flasks and pipettes
4.1.3. Preparation of Solutions
-
Solvent: Chloroform[1]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of chloroform in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with chloroform to obtain concentrations in the range of 1 to 15 µg/mL.
4.1.4. Measurement Procedure
-
Set the spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax) for this compound in chloroform. For a related compound, the λmax was found to be 325 nm in the presence of palladium(II)[1]. The intrinsic λmax of the compound should be determined.
-
Use chloroform as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solutions (prepared in chloroform) and determine the concentration from the calibration curve.
Experimental Workflow Diagram
Caption: UV-Vis spectrophotometry workflow for this compound quantification.
Voltammetry
Voltammetric methods, particularly cathodic stripping voltammetry (CSV), offer excellent sensitivity for the determination of trace amounts of thiourea and its derivatives[2]. This protocol is based on established methods for thiourea[2][7].
Experimental Protocol
5.1.1. Instrumentation
-
Voltammetric analyzer with a supporting stand
-
Three-electrode system:
-
Working Electrode: Hanging Mercury Drop Electrode (HMDE)
-
Reference Electrode: Ag/AgCl
-
Auxiliary Electrode: Platinum wire
-
5.1.2. Reagents and Materials
-
Sodium hydroxide (NaOH)
-
Ultrapure water
-
This compound reference standard
-
Nitrogen gas (for deaeration)
5.1.3. Preparation of Solutions
-
Electrolyte Solution: 2 mol/L NaOH in ultrapure water[2].
-
Standard Stock Solution (100 mg/L): Dissolve 10 mg of this compound in 100 mL of ultrapure water[2].
-
Working Standard Solutions: Prepare fresh daily dilutions from the stock solution to cover the µg/L range.
5.1.4. Measurement Procedure (Cathodic Stripping Voltammetry)
-
Pipette 10 mL of the sample (or standard) and 10 mL of the electrolyte solution into the voltammetric cell[2].
-
Deaerate the solution by purging with nitrogen gas for at least 5 minutes.
-
Deposition Step: Apply a deposition potential (e.g., -0.2 V) for a set time (e.g., 150 s) while stirring the solution. During this step, a mercury-thiourea compound is formed and accumulated on the electrode surface.
-
Equilibration Step: Stop stirring and allow the solution to become quiescent for a short period (e.g., 20 s).
-
Stripping Step: Scan the potential towards a more negative value (e.g., from -0.5 V to -0.9 V) using a differential pulse waveform. The accumulated compound is stripped from the electrode, generating a current peak.
-
The peak height is proportional to the concentration of the analyte.
-
Quantification is typically performed using the standard addition method to compensate for matrix effects.
Experimental Workflow Diagram
Caption: Cathodic stripping voltammetry workflow for trace analysis of this compound.
References
- 1. Development of a reliable method for the spectrophotometric Determination of Palladium(II) with o-Methoxyphenyl Thiourea: Separation of palladium from associated metal ions [scielo.org.za]
- 2. metrohm.com [metrohm.com]
- 3. osha.gov [osha.gov]
- 4. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]
- 7. Determination of thiourea in copper electrorefining solutions | Metrohm [metrohm.com]
Application Notes and Protocols for the Use of (2-Methoxyphenyl)thiourea in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methoxyphenyl)thiourea is a versatile building block in organic synthesis, serving as a precursor for a variety of heterocyclic compounds. Its unique structure, featuring a nucleophilic thiourea moiety and an ortho-methoxy-substituted phenyl ring, allows for diverse cyclization strategies to construct pharmacologically relevant scaffolds. These notes provide detailed protocols for the synthesis of thiazole derivatives and explore the potential for the synthesis of benzothiazoles, classes of compounds known for their broad spectrum of biological activities.
Data Presentation
Table 1: Synthesis of N-(2-methoxyphenyl)-4-arylthiazol-2-amines via Hantzsch Thiazole Synthesis
| Entry | α-Haloketone | Product | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | N-(2-methoxyphenyl)-4-phenylthiazol-2-amine | Ethanol | 2-5 min | Good | [1] |
| 2 | 4'-Bromo-2-bromoacetophenone | 4-(4-bromophenyl)-N-(2-methoxyphenyl)thiazol-2-amine | Methanol | 15 min | Excellent | [2] |
| 3 | 4'-Chloro-2-bromoacetophenone | 4-(4-chlorophenyl)-N-(2-methoxyphenyl)thiazol-2-amine | Methanol | 15 min | Excellent | [2] |
| 4 | 4'-Methyl-2-bromoacetophenone | N-(2-methoxyphenyl)-4-(p-tolyl)thiazol-2-amine | Methanol | 15 min | Excellent | [2] |
| 5 | 4'-Methoxy-2-bromoacetophenone | N,4-bis(4-methoxyphenyl)thiazol-2-amine | Methanol | 15 min | Excellent | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-(2-methoxyphenyl)-4-phenylthiazol-2-amine (Hantzsch Thiazole Synthesis)
This protocol describes the rapid and efficient synthesis of N-(2-methoxyphenyl)-4-phenylthiazol-2-amine from this compound and 2-bromoacetophenone.[1]
Materials:
-
This compound
-
2-Bromoacetophenone (Phenacyl bromide)
-
Ethanol
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar quantities of this compound and 2-bromoacetophenone in ethanol.
-
Stir the reaction mixture vigorously at room temperature for 2-5 minutes.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product. Recrystallization from ethanol can be performed for further purification if necessary.
Expected Outcome: The procedure is expected to yield N-(2-methoxyphenyl)-4-phenylthiazol-2-amine in good yields. The product can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: General Procedure for the Synthesis of 4-Substituted-N-(2-methoxyphenyl)thiazol-2-amines
This protocol provides a general method for the synthesis of various 4-aryl-substituted N-(2-methoxyphenyl)thiazol-2-amines using a catalytic approach.[2]
Materials:
-
This compound
-
Substituted Phenacyl Bromide (e.g., 4'-bromo, 4'-chloro, 4'-methyl, 4'-methoxy)
-
Methanol
-
Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) (10 mol%)
-
Magnetic stirrer
-
Filtration apparatus
-
Silica gel for column chromatography
Procedure:
-
In a suitable flask, prepare a mixture of the substituted phenacyl bromide (1 mmol), this compound (1.2 mmol), and tetrabutylammonium hexafluorophosphate (10 mol%) in methanol (5 mL).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 15 minutes.
-
After completion, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-EtOAc) to afford the pure product.
Expected Outcome: This method is reported to provide excellent yields of the desired 4-substituted-N-(2-methoxyphenyl)thiazol-2-amines.[2]
Potential Application: Synthesis of Benzothiazoles
Proposed Synthesis of 2-Amino-4-methoxybenzothiazole:
The synthesis would likely involve an intramolecular electrophilic substitution on the methoxy-activated phenyl ring. A suitable oxidizing agent would be required to facilitate the cyclization.
General Reaction Scheme: this compound --[Oxidizing Agent]--> 2-Amino-4-methoxybenzothiazole
Potential Oxidizing Agents:
-
Bromine in a suitable solvent (e.g., chloroform, acetic acid)
-
Iodine
-
Hydrogen peroxide
Further research is required to optimize the reaction conditions for this specific transformation.
Visualizations
Caption: Workflow for Hantzsch Thiazole Synthesis.
Caption: Potential Biological Targets and Effects.
References
Application Notes and Protocols for Studying Corrosion Inhibition by Thiourea Derivatives
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Corrosion is a significant challenge across various industries, leading to the degradation of metallic materials and structures. The use of organic inhibitors is a primary strategy to combat corrosion. Thiourea and its derivatives are particularly effective as corrosion inhibitors, especially in acidic environments.[1][2] Their efficacy stems from the presence of sulfur, nitrogen, and in some cases, oxygen atoms, as well as multiple bonds, which facilitate their adsorption onto metal surfaces.[1][3] This adsorption forms a protective film that blocks the active sites for corrosion, thereby slowing down the degradation process.[1][4] The inhibition mechanism involves the donor-acceptor interactions between the π-electrons of the thiourea derivatives and the vacant d-orbitals of the metal.[4] This document provides detailed experimental protocols for evaluating the corrosion inhibition performance of novel thiourea derivatives.
2. Experimental Workflow
A systematic evaluation of a potential corrosion inhibitor involves a multi-faceted approach, combining gravimetric, electrochemical, and surface analysis techniques. This workflow ensures a comprehensive understanding of the inhibitor's efficiency, mechanism, and protective film characteristics.
Caption: Overall experimental workflow.
3. Experimental Protocols
3.1. Materials and Preparation
-
Metal Specimen: Mild steel coupons are commonly used. The composition should be specified (e.g., C, Mn, Si, P, S content).
-
Preparation:
-
Mechanically polish the coupons with a series of silicon carbide (SiC) papers of decreasing grit size (e.g., 240, 600, 1000 grit) to achieve a smooth, mirror-like finish.[5][6]
-
Degrease the specimens by washing with a suitable solvent like acetone, followed by rinsing with distilled water.[5][7][8]
-
Dry the coupons thoroughly using a stream of warm air or in a desiccator and record their initial weight accurately.[7][9]
-
-
Corrosive Medium: Prepare the acidic solution (e.g., 1.0 M HCl or 0.5 M H₂SO₄) using analytical grade reagents and distilled water.
-
Inhibitor Solutions: Prepare a stock solution of the thiourea derivative and then create a range of concentrations by diluting the stock solution with the corrosive medium.
3.2. Weight Loss (Gravimetric) Method
This method provides a direct measure of the corrosion rate.
-
Protocol:
-
Immerse the pre-weighed metal coupons in beakers containing the corrosive solution with and without various concentrations of the inhibitor.[8]
-
Maintain the beakers in a thermostatically controlled water bath at a specific temperature (e.g., 30°C) for a set duration (e.g., 24 hours).[9]
-
After the immersion period, retrieve the coupons.
-
Remove the corrosion products by immersing the coupons in a cleaning solution (e.g., a mixture of NaOH and zinc dust), followed by gentle brushing.[10]
-
Rinse the cleaned coupons with distilled water and acetone, dry them, and re-weigh.[8][9]
-
-
Calculations:
-
Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t) where W is weight, A is the surface area, and t is the immersion time.[8]
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
3.3. Electrochemical Measurements
Electrochemical techniques offer rapid and detailed insights into the corrosion inhibition mechanism.[5] A standard three-electrode electrochemical cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[5][11][12]
Caption: A typical three-electrode cell setup.
3.3.1. Potentiodynamic Polarization (PDP)
This technique determines the effect of the inhibitor on the anodic and cathodic corrosion reactions.[5]
-
Protocol:
-
Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes.[6][9]
-
Apply a potential scan at a slow rate (e.g., 0.5-1 mV/s) in a range of approximately ±250 mV with respect to the OCP.[6][12]
-
Record the resulting current density.
-
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Inhibition Efficiency (IE%): IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
-
3.3.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the corrosion mechanism.[5][13][14]
-
Protocol:
-
After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[11]
-
Measure the impedance response of the system.
-
-
Data Analysis:
-
Present the data as Nyquist and Bode plots.
-
Model the impedance spectra using an appropriate equivalent electrical circuit to obtain parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[11][14]
-
An increase in Rct and a decrease in Cdl typically indicate effective inhibition.
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100[15]
-
3.4. Surface Analysis Techniques
These methods are used to visualize the metal surface and confirm the formation of a protective inhibitor film.[16] Specimens are immersed in the corrosive solution with and without the inhibitor for a period, then removed, rinsed, and dried before analysis.
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the surface morphology, revealing the extent of corrosion damage (pitting, uniform attack) and the presence of a protective layer.[16][17]
-
Atomic Force Microscopy (AFM): Generates 3D topographical images and quantifies surface roughness, which is expected to decrease in the presence of an effective inhibitor film.[17]
-
X-ray Photoelectron Spectroscopy (XPS): An advanced technique used to determine the elemental composition of the surface film, confirming the adsorption of the inhibitor by detecting elements like S, N, and O from the thiourea derivative.[18]
3.5. Quantum Chemical Calculations
Computational studies, often using Density Functional Theory (DFT), are employed to correlate the molecular structure of the thiourea derivatives with their inhibition efficiency.[19][20] These calculations can predict the active sites for adsorption and provide insights into the inhibitor-metal interaction.[4][21] Key parameters calculated include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE).[22]
4. Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Weight Loss Measurement Data
| Inhibitor Conc. (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| 0 (Blank) | - | ||
| 0.1 | |||
| 0.5 | |||
| 1.0 |
| 5.0 | | | |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |
|---|---|---|---|---|---|
| 0 (Blank) | - | ||||
| 0.1 | |||||
| 0.5 | |||||
| 1.0 |
| 5.0 | | | | | |
Table 3: Electrochemical Impedance Spectroscopy Data
| Inhibitor Conc. (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE% |
|---|---|---|---|
| 0 (Blank) | - | ||
| 0.1 | |||
| 0.5 | |||
| 1.0 |
| 5.0 | | | |
5. Mechanism of Inhibition
The inhibition of corrosion by thiourea derivatives on a metal surface in an acidic medium is a complex process involving the adsorption of inhibitor molecules. This process can be visualized as a series of interactions at the metal-solution interface.
Caption: Adsorption and blocking mechanism.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. content.ampp.org [content.ampp.org]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. ythx.scu.edu.cn [ythx.scu.edu.cn]
- 5. benchchem.com [benchchem.com]
- 6. farsi.msrpco.com [farsi.msrpco.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. iicbe.org [iicbe.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. ijcsi.pro [ijcsi.pro]
- 14. content.ampp.org [content.ampp.org]
- 15. materials.international [materials.international]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 21. mdpi.com [mdpi.com]
- 22. The Quantum Chemical Investigation on the Structure-Activity Relationship of a Schiff Base Corrosion Inhibitor | Materials Science [matsc.ktu.lt]
Application of (2-Methoxyphenyl)thiourea in developing enzyme inhibitors.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(2-Methoxyphenyl)thiourea and its derivatives have emerged as a significant class of compounds in the development of enzyme inhibitors, demonstrating notable activity against various enzymes, particularly tyrosinase and urease. The presence of the thiourea moiety is crucial for the inhibitory action, often acting as a key pharmacophore that interacts with the active site of these enzymes. The methoxy group at the ortho position of the phenyl ring can further influence the compound's potency and selectivity through specific electronic and steric interactions.
The primary applications of this compound as an enzyme inhibitor lie in the fields of cosmetics, medicine, and agriculture. As a tyrosinase inhibitor, it holds potential for use in skin-lightening products and treatments for hyperpigmentation disorders by controlling melanin production[1][2][3]. In the context of urease inhibition, it can be explored for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori, which is associated with gastritis and peptic ulcers[4][5][6]. Furthermore, the inhibition of urease is relevant in agriculture to prevent the loss of nitrogen from urea-based fertilizers[6].
While the inhibitory effects on tyrosinase and urease are more extensively studied for thiourea derivatives, their potential as carbonic anhydrase inhibitors is also an area of active research[7][8][9][10][11]. Carbonic anhydrase inhibitors have therapeutic applications in conditions like glaucoma and epilepsy[9].
Mechanism of Action
The inhibitory mechanism of thiourea derivatives, including this compound, often involves the interaction of the sulfur and nitrogen atoms of the thiourea group with metal ions in the enzyme's active site. For metalloenzymes like tyrosinase (containing copper) and urease (containing nickel), the thiourea moiety can chelate these metal ions, thereby blocking the substrate's access to the catalytic center and inhibiting the enzyme's function[12]. Kinetic studies on various thiourea derivatives have revealed different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition, depending on the specific enzyme and the structure of the inhibitor[1][13][14][15].
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound and related derivatives against various enzymes. Data for the specific compound is limited; therefore, data for structurally similar compounds are included for comparison and to indicate potential activity.
Table 1: Tyrosinase Inhibition Data
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Methoxy Phenyl Thiourea Derivative | - | - | - | [1] |
| Indole-Thiourea Derivative (4b) | 5.9 ± 2.47 | 0.168 | Competitive | [13] |
| Isocryptolepine Aza Acyl Thiourea (6g) | 0.832 ± 0.03 | - | Competitive | [14] |
| Hydroxy Substituted Oxoethyl Deriv. (5c) | 0.0089 ± 0.0004 | - | Competitive | [1] |
| Kojic Acid (Standard) | 16.4 ± 3.53 | - | - | [13] |
Table 2: Urease Inhibition Data
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Bis-Acyl-Thiourea Derivative (UP-1) | 1.55 ± 0.0288 | - | - | [16] |
| Alkyl Chain-Linked Thiourea (3c) | 10.65 ± 0.45 | - | Competitive | [4] |
| N-monoarylacetothiourea (b19) | 0.16 ± 0.05 | - | Reversible | [5] |
| Thiourea (Standard) | 18.61 ± 0.11 | 2.18 | Competitive | [4] |
Table 3: Carbonic Anhydrase Inhibition Data
| Compound | Isoform | Ki (µM) | Reference |
| 2-(3-(4-methoxyphenyl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)benzo[d]thiazole (1b) | hCA I | 36.87 ± 11.62 | [10] |
| 2-(3-(4-methoxyphenyl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)benzo[d]thiazole (6b) | hCA II | 22.66 ± 1.41 | [10] |
| Sulfonamide-substituted amide (9) | hCA II | 0.18 ± 0.05 (IC50) | [8] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of N-arylthioureas, which can be adapted for this compound.
Materials:
-
2-Methoxyaniline
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Melting point apparatus
-
Spectroscopic instruments for characterization (e.g., NMR, IR, Mass Spectrometry)
Procedure:
-
Preparation of the Isothiocyanate Intermediate (in situ):
-
In a round-bottom flask, dissolve 2-methoxyaniline in a suitable solvent like ethanol.
-
Add an equimolar amount of ammonium thiocyanate.
-
Slowly add concentrated hydrochloric acid dropwise with constant stirring. The reaction is typically exothermic and should be controlled in an ice bath if necessary.
-
The reaction mixture is then refluxed for several hours to facilitate the formation of the corresponding isothiocyanate.
-
-
Formation of Thiourea:
-
After reflux, the reaction mixture is cooled to room temperature.
-
The mixture is then poured into cold water to precipitate the crude this compound.
-
-
Purification:
-
The precipitate is collected by vacuum filtration and washed with cold water to remove any unreacted starting materials and salts.
-
The crude product is then recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure crystals of this compound.
-
-
Characterization:
-
The purity of the synthesized compound is confirmed by determining its melting point.
-
The structure is elucidated using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
-
Urease Inhibition Assay (Indophenol Method)
This protocol is a widely used method for determining the urease inhibitory activity of a compound by quantifying the amount of ammonia produced.
Materials:
-
Jack bean urease
-
Urea
-
This compound (or other test compounds)
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
96-well microplate
-
Microplate reader
-
Incubator
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Jack bean urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of the test compound (this compound) and a standard inhibitor (e.g., thiourea) in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution at different concentrations to each well.
-
Add 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the enzymatic reaction, add 50 µL of the urea solution to each well.
-
Incubate the plate again at 37°C for 30 minutes.
-
-
Quantification of Ammonia:
-
After incubation, add 50 µL of the phenol reagent to each well.
-
Add 50 µL of the alkali reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for color development (a blue-green indophenol complex is formed).
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (typically around 630 nm) using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Tyrosinase Inhibition Assay (Dopachrome Method)
This protocol measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (or other test compounds)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
-
Incubator
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of the test compound and a standard inhibitor (e.g., kojic acid) in a suitable solvent and dilute to various concentrations with the buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the test compound solution at different concentrations to each well.
-
Add 20 µL of the tyrosinase enzyme solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
To start the reaction, add 140 µL of the L-DOPA solution to each well.
-
-
Data Analysis:
-
Immediately measure the absorbance at a specific wavelength (typically around 475 nm) at different time intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100
-
The IC50 value is determined from a dose-response curve.
-
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
References
- 1. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tyrosinase activity ic50: Topics by Science.gov [science.gov]
- 3. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. flore.unifi.it [flore.unifi.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. portlandpress.com [portlandpress.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of (2-Methoxyphenyl)thiourea Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of (2-Methoxyphenyl)thiourea.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield or shows no product formation. What are the common causes and how can I address them?
A: Low yields are a frequent challenge in thiourea synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is often the most effective.[1][2]
Troubleshooting Low Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Use freshly prepared or purified 2-methoxyphenyl isothiocyanate. Store it in a cool, dark, and dry environment. Consider in-situ generation if degradation is persistent.[2] | Improved yield and a reduction in side products resulting from isothiocyanate decomposition.[2] |
| Low Nucleophilicity of 2-Methoxyaniline | While 2-methoxyaniline is generally a good nucleophile, its reactivity can be enhanced by adding a non-nucleophilic base, such as triethylamine, to the reaction mixture. | An enhanced reaction rate and a higher overall yield. |
| Steric Hindrance | The methoxy group in the ortho position can cause some steric hindrance. To overcome this, consider increasing the reaction temperature or prolonging the reaction time. Microwave irradiation can also be an effective technique to overcome steric barriers.[2] | Increased conversion to the desired this compound product.[2] |
| Incomplete Reaction | Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points mentioned above or add a slight excess of the more stable reactant. | Drive the reaction to completion and maximize the conversion of starting materials. |
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Product is Oily or Impure After Reaction
Q: My product has precipitated from the reaction mixture, but it is impure, or I have obtained an oil instead of a solid. What is the best way to purify it?
A: Impurities can inhibit crystallization, and not all thiourea derivatives are crystalline at room temperature. The following purification methods are recommended.
| Purification Method | Description |
| Column Chromatography | This is a highly reliable method for purifying non-crystalline or oily products. A silica gel column with a gradient of ethyl acetate in hexane is a common choice. It is advisable to determine the optimal solvent system beforehand using TLC. |
| Trituration | If you have a viscous oil, vigorous stirring with a poor solvent (such as hexane or a mixture of ether and hexane) can induce crystallization. This process "washes away" impurities that may be preventing the product from solidifying. |
| Recrystallization | If you have a solid product that is impure, recrystallization is an effective purification technique. Common solvents for recrystallizing thioureas include ethanol, methanol, or mixtures such as ethanol/water. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
Q2: How do the electronic properties of the starting materials affect the reaction rate?
A2: The reaction rate is significantly influenced by the electronic properties of both the amine and the isothiocyanate. More nucleophilic amines (those with electron-donating groups) react faster. Conversely, amines with electron-withdrawing groups are less nucleophilic and react more slowly.
Q3: What are some common side reactions to be aware of during the synthesis of N-aryl thioureas?
A3: When using an aryl isothiocyanate, a potential side reaction is its thermal degradation, especially at elevated temperatures, which can lead to a variety of byproducts.[1] If the isothiocyanate starting material is contaminated with water, it can hydrolyze back to the corresponding aniline (2-methoxyaniline), which can then react with another molecule of the isothiocyanate to form a symmetrical diarylthiourea.
Q4: Can this synthesis be performed under solvent-free conditions?
A4: Yes, solvent-free and microwave-assisted methods have been shown to be highly efficient for thiourea synthesis, often leading to higher yields and shorter reaction times compared to traditional solution-phase reactions. Mechanochemical methods, such as grinding the reactants in a mortar and pestle or using a ball mill, have also proven effective.[3]
Data Presentation
Optimizing reaction parameters is crucial for maximizing the yield of this compound. The following tables provide a summary of how different conditions can impact thiourea synthesis.
Table 1: Effect of Reaction Temperature on Thiourea Yield (Urea + Lawesson's Reagent)
While this data is for an alternative synthesis route to produce the parent thiourea, it illustrates a general principle that the yield often increases with temperature up to an optimal point, after which side reactions or product decomposition may cause the yield to decrease.
| Temperature (°C) | Temperature (K) | Yield (%) |
| 55 | 328 | 52.31 |
| 65 | 338 | 59.25 |
| 75 | 348 | 64.14 |
| 85 | 358 | 61.58 |
| 95 | 368 | 58.72 |
| Data adapted from a study on the synthesis of the parent thiourea molecule.[4] |
Table 2: Comparison of Synthesis Methods and Conditions for N,N'-Disubstituted Thioureas
This table highlights the high efficiency of solvent-free and microwave-assisted methods.
| Amine | Isothiocyanate/Sulfur Source | Method / Conditions | Time | Yield (%) |
| 4-Ethoxyaniline | 4-Chlorophenyl isothiocyanate | Mortar and pestle grinding | 5-40 min | 89-98%[3] |
| 4-Methylaniline | Carbon Disulfide | Ball milling | 40 min | 87-94%[3] |
| Benzylamine | Benzyl isothiocyanate | Dichloromethane, Room Temp. | 1 h | >70%[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Methoxyaniline and Ammonium Thiocyanate
This protocol is adapted from general procedures for the synthesis of monophenylthioureas.
Reaction Scheme
Caption: Synthesis of this compound.
Procedure:
-
In a 250 mL beaker, place 0.05 mol of 2-methoxyaniline.
-
In a separate 250 mL beaker, carefully measure 10 mL of concentrated hydrochloric acid.
-
Place the beaker containing the 2-methoxyaniline in an ice bath to cool.
-
Slowly and with stirring, add the concentrated HCl to the 2-methoxyaniline. An intermediate, 2-methoxyphenylammonium chloride, will form.
-
To this mixture, add a solution of ammonium thiocyanate (0.06 mol in 20 mL of water).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion of the reaction, cool the mixture. The product will precipitate.
-
Collect the solid product by filtration and wash with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent, such as an ethanol/water mixture.
Protocol 2: General Procedure for Synthesis from an Isothiocyanate
This is a general and often high-yielding method.[2]
Procedure:
-
Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) in a round-bottom flask, preferably under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[2]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated.[2]
-
Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.[2]
-
If the product precipitates upon concentration, it can be collected by filtration and washed with a cold solvent.
-
If necessary, the crude product can be further purified by recrystallization or column chromatography.
References
Technical Support Center: Thiourea Synthesis from Isothiocyanates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of thioureas from isothiocyanates.
Troubleshooting Guides
Issue 1: Low or No Yield of Desired Thiourea Product
Question: I am experiencing a low yield in my thiourea synthesis reaction between an isothiocyanate and an amine. What are the potential causes and how can I resolve this?
Answer:
Low yields in this synthesis are a common issue and can often be attributed to several factors, including the stability of the isothiocyanate, the nucleophilicity of the amine, and steric hindrance.
Troubleshooting Steps:
-
Assess Starting Material Quality:
-
Isothiocyanate Stability: Isothiocyanates can degrade over time, especially if exposed to moisture or heat. It is recommended to use freshly prepared or purified isothiocyanates. Proper storage in a cool, dark, and dry environment is crucial. For sensitive substrates, consider in-situ generation of the isothiocyanate.
-
Amine Purity: Ensure the amine starting material is pure and free of contaminants that could interfere with the reaction.
-
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is slow, gentle heating can increase the reaction rate. For sterically hindered reactants, increasing the temperature or using microwave irradiation can be effective. However, excessive heat can promote side reactions, so careful optimization is necessary.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Some reactions, especially with less reactive partners, may require extended reaction times (e.g., 24-48 hours).
-
Amine Nucleophilicity: For weakly nucleophilic amines (e.g., those with electron-withdrawing groups), the addition of a non-nucleophilic base like triethylamine can help to activate the amine.
-
-
Consider Electronic Effects:
-
The electronic properties of both the amine and the isothiocyanate significantly influence the reaction rate. Electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction. Conversely, electron-withdrawing groups on the isothiocyanate increase its electrophilicity and also lead to a faster reaction. When both reactants have unfavorable electronic properties (e.g., an electron-poor amine and an electron-rich isothiocyanate), the reaction can be very slow.
-
Issue 2: Formation of Unexpected Side Products
Question: I am observing an unexpected byproduct in my reaction mixture. How can I identify and minimize its formation?
Answer:
The most common side product in the synthesis of unsymmetrical thioureas is the corresponding symmetrical thiourea. This occurs when the isothiocyanate reacts with the starting amine if it is generated in situ, or if there is an excess of one of the amine reactants in a one-pot, two-amine synthesis.
Strategies to Minimize Side Products:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can lead to the formation of byproducts.
-
Two-Step, One-Pot Approach: When synthesizing unsymmetrical thioureas from two different amines, a two-step, one-pot approach is effective. First, form the isothiocyanate from one amine, and only after its complete formation, add the second amine to the reaction mixture.
-
Purification: If side products do form, they can often be separated from the desired product through purification techniques such as recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of thiourea from an isothiocyanate and an amine?
A1: The reaction is a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate. The lone pair of electrons on the nitrogen of the amine attacks the carbon of the N=C=S group, forming a zwitterionic intermediate. A subsequent proton transfer results in the final thiourea product. This reaction is often efficient and high-yielding.
Q2: What are common solvents for this reaction?
A2: A variety of solvents can be used, with the choice often depending on the solubility of the starting materials. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetone, and alcohols like ethanol. In some cases, solvent-free conditions using manual grinding or ball milling have been shown to be highly effective.
Q3: My thiourea product is an oil and will not crystallize. How can I purify it?
A3: Not all thiourea derivatives are crystalline solids at room temperature, and impurities can also inhibit crystallization.
-
Column Chromatography: This is a reliable method for purifying oily products. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is commonly used.
-
Trituration: Vigorously stirring the oil with a poor solvent, such as hexane, can sometimes induce crystallization by washing away impurities.
Q4: The color of my purified thiourea is off-white or yellowish. How can I decolorize it?
A4: A colored product suggests the presence of impurities. Treatment with activated carbon (charcoal) during recrystallization is an effective method for removing colored impurities.
Data Presentation
The following table summarizes the impact of various factors on the synthesis of thiourea from isothiocyanates.
| Factor | Observation | Recommended Action | Expected Outcome |
| Isothiocyanate Stability | Degradation of isothiocyanate leading to low yield. | Use freshly prepared or purified isothiocyanate; store properly in a cool, dark, dry place. | Improved yield and reduction of side products. |
| Steric Hindrance | Slow or incomplete reaction. | Increase reaction temperature or prolong reaction time; consider microwave irradiation. | Increased conversion to the desired product. |
| Amine Nucleophilicity | Low reactivity with electron-poor amines. | Add a non-nucleophilic base (e.g., triethylamine) to activate the amine. | Enhanced reaction rate and higher yield. |
| Product Purification | Product precipitates with impurities. | Recrystallize from a suitable solvent (e.g., ethanol). | Increased purity of the final product. |
| Product is an Oil | Difficulty in isolating a solid product. | Purify by column chromatography or attempt trituration with a poor solvent. | Isolation of a pure product. |
Experimental Protocols
General Protocol for the Synthesis of an N,N'-Disubstituted Thiourea
This procedure is a representative example for a solution-phase synthesis.
Materials:
-
Substituted Amine (1.0 mmol)
-
Substituted Isothiocyanate (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
Dissolve the amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask.
-
Add the isothiocyanate (1.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Visualizations
Caption: General reaction pathway for thiourea synthesis.
Caption: Common side reaction in unsymmetrical thiourea synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Technical Support Center: Purification of Crude (2-Methoxyphenyl)thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (2-Methoxyphenyl)thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound is often supplied with a purity of >98.0% as determined by HPLC, with some suppliers offering grades up to 99% purity.[1]
Q2: What is the melting point of pure this compound?
A2: The reported melting point of pure this compound is in the range of 155-157 °C.[1] This physical constant is a crucial indicator of purity.
Q3: What are the most common methods for purifying crude this compound?
A3: The most frequently employed and effective methods for the purification of crude this compound are recrystallization and column chromatography.
Q4: What are the likely impurities in a crude sample of this compound?
A4: Based on its common synthesis from 2-methoxyaniline and ammonium thiocyanate, likely impurities include unreacted 2-methoxyaniline, residual ammonium thiocyanate, and potentially side-products from the reaction.[2][3]
Q5: How can I monitor the progress of the purification?
A5: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[4][5] By comparing the TLC profile of the crude mixture with that of the purified fractions against a reference standard, you can assess the removal of impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or No Crystal Yield | - Excessive Solvent: Too much solvent was used, preventing the solution from becoming saturated upon cooling.- Inappropriate Solvent: The compound is too soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the compound and attempt to recrystallize.- Select a different solvent or a mixed-solvent system where the compound has lower solubility when cold. |
| "Oiling Out" | - High Impurity Level: A significant amount of impurities can lower the melting point of the mixture.- Rapid Cooling: Cooling the solution too quickly can cause the compound to separate as a liquid instead of forming crystals.- Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the compound. | - Consider a preliminary purification step like column chromatography to reduce the impurity load.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Re-dissolve the oil in a larger volume of hot solvent and allow for slow cooling. Consider using a lower-boiling point solvent. |
| Colored Crystals | - Colored Impurities: The crude product contains colored byproducts. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that excess charcoal can adsorb the desired product, reducing the yield. |
| Crystals Do Not Form | - Supersaturated Solution: The solution is supersaturated, and crystallization has not been initiated. | - Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.- Seeding: Add a tiny crystal of pure this compound to induce crystallization.- Cooling: If at room temperature, place the flask in an ice bath to further decrease solubility. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Spots on TLC | - Inappropriate Solvent System: The polarity of the eluent is too high or too low. | - Systematically test different solvent systems with varying polarities (e.g., different ratios of hexane and ethyl acetate) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on the TLC plate.[6] |
| Product Elutes Too Quickly or Too Slowly | - Incorrect Eluent Polarity: The mobile phase is too polar (elutes too quickly) or not polar enough (elutes too slowly). | - If the product elutes too quickly, decrease the polarity of the eluent (e.g., increase the proportion of hexane).- If the product elutes too slowly, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Streaking of Spots on TLC/Column | - Compound is Acidic or Basic: Thioureas can have weakly acidic or basic properties, leading to interactions with the silica gel.- Overloading: Too much sample has been loaded onto the column. | - Add a small amount (0.5-1%) of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve the peak shape.[6]- Ensure the sample is loaded in a concentrated band and does not exceed the capacity of the column. |
| Compound is Insoluble in the Eluent | - Poor Solvent Choice: The chosen eluent for loading the column is not a good solvent for the crude product. | - Dissolve the crude product in a minimal amount of a more polar solvent (e.g., dichloromethane or acetone), adsorb it onto a small amount of silica gel, and then dry-load it onto the column. |
Data Presentation
Table 1: Physical and Purity Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₀N₂OS | [7] |
| Molecular Weight | 182.24 g/mol | [1][7] |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 155-157 °C | [1] |
| Purity (Commercial) | >98.0% to 99% (HPLC) | [1] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol describes the purification of crude this compound using a single-solvent recrystallization method with ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Column Chromatography
This protocol provides a general procedure for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
n-Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Beakers and collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to obtain an Rf value of 0.2-0.4 for this compound.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Do not let the silica gel run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for dry loading, dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the solvent system determined from the TLC analysis.
-
Collect fractions in test tubes.
-
Monitor the elution by spotting fractions on a TLC plate and visualizing under UV light.
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Decision-making flowchart for troubleshooting the 'oiling out' phenomenon.
References
- 1. 1-(2-Methoxyphenyl)-2-thiourea 99 1516-37-6 [sigmaaldrich.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. globethesis.com [globethesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Thiourea Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of thiourea derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why are many thiourea derivatives poorly soluble in aqueous solutions?
Thiourea derivatives often possess aromatic rings and other lipophilic (hydrophobic) structural features.[1][2] These characteristics lead to strong crystal lattice energy and unfavorable interactions with water, resulting in low aqueous solubility, which can negatively impact bioassays, lead to underestimated activity, and cause variable results.[3]
Q2: What is the recommended first-line solvent for creating stock solutions of thiourea derivatives?
Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for preparing high-concentration stock solutions of thiourea derivatives for in vitro biological assays.[2][3] However, it is crucial to be aware that some compounds may have limited solubility even in DMSO, and precipitation can occur upon dilution into aqueous assay buffers.[3][4]
Q3: How does pH affect the solubility of my thiourea derivative?
The solubility of thiourea derivatives that have ionizable groups (acidic or basic centers) can be strongly dependent on the pH of the aqueous solution.[5][6] For a basic compound, solubility will increase as the pH is lowered (protonation). For an acidic compound, solubility will increase as the pH is raised (deprotonation). The solubility of neutral thiourea derivatives is generally less affected by pH.[7]
Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my assays?
-
Kinetic Solubility is determined by diluting a concentrated DMSO stock solution into an aqueous buffer. Precipitation is assessed after a short incubation period (e.g., 1-2 hours). This measurement is highly relevant for most in vitro biological assays as it mimics the conditions under which the compound is tested.[3][8][9]
-
Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent. It is measured by equilibrating an excess amount of the solid compound in the buffer over a longer period (24-48 hours) until a steady state is reached.[3][9] This value is more critical for late-stage formulation and development.[3]
For routine biological screening, kinetic solubility is the more practical and relevant parameter.
Troubleshooting Guide
Q5: My compound precipitated immediately after I diluted my DMSO stock into the aqueous assay buffer. What should I do?
This is a classic sign of poor kinetic solubility. Here is a step-by-step approach to troubleshoot this issue:
-
Lower the Final Concentration: The simplest first step is to test a lower final concentration of your compound in the assay.
-
Check DMSO Tolerance: Ensure the final concentration of DMSO in your assay is as low as possible, typically recommended to be ≤ 0.5%.[2] High DMSO concentrations can also be toxic to cells.
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Employ Solubilization Strategies: If lowering the concentration is not an option, you will need to use a formulation strategy to increase aqueous solubility. See the questions below for specific techniques like using co-solvents or cyclodextrins.
Q6: I am observing high variability and poor reproducibility in my assay results. Could this be related to solubility?
Yes, inconsistent results are a common consequence of poor solubility.[3] If a compound is not fully dissolved, its effective concentration at the biological target will vary between wells and experiments. This can also lead to the formation of aggregates, which can non-specifically inhibit enzymes, leading to false positives.[10][11]
Q7: How can I increase the aqueous solubility of my thiourea derivative without chemically modifying its core structure?
Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds.[12] These methods aim to keep the compound dissolved in the aqueous assay medium.
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Co-solvents: Adding a small percentage of a water-miscible organic solvent to your aqueous buffer can increase solubility.[5][13]
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pH Adjustment: If your compound is ionizable, adjusting the buffer pH away from its pI (isoelectric point) can significantly increase solubility.[5]
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Excipients like Cyclodextrins: Cyclodextrins are cage-like molecules that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[14][15][16]
Q8: My compound may be forming aggregates and causing non-specific inhibition. How can I test for and prevent this?
Compound aggregation is a major source of artifacts in high-throughput screening.[10]
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Detection: The most common method to check for aggregation-based inhibition is to re-run the assay in the presence of a small amount of a non-ionic detergent, such as 0.01% Triton X-100.[10] A significant decrease in the compound's inhibitory activity in the presence of the detergent suggests it was acting as an aggregator.
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Prevention: Including a detergent in the assay buffer is the standard way to prevent aggregation. If this is not possible (e.g., in cell-based assays), using high concentrations of serum albumin may sometimes help, though this can also sequester well-behaved molecules.[10]
Data Summaries
Table 1: Common Solvents for Preparing Stock Solutions and Use as Co-solvents.
| Solvent | Primary Use | Typical Final Assay Conc. | Notes |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Stock Solutions | < 1% (ideally ≤ 0.5%)[2] | Standard choice for initial solubilization. Can cause precipitation upon aqueous dilution.[3] |
| Ethanol | Co-solvent | 1-5% | Can be toxic to cells at higher concentrations.[17] |
| Polyethylene Glycol (PEG 400) | Co-solvent | 1-10% | Generally has low toxicity. Can increase viscosity.[17] |
| Propylene Glycol | Co-solvent | 1-10% | Common co-solvent with a good safety profile.[13] |
Table 2: Comparison of Common Solubility Enhancement Techniques.
| Technique | Mechanism of Action | Advantages | Disadvantages |
|---|---|---|---|
| Co-solvents | Reduces solvent polarity, improving solvation of lipophilic compounds.[13] | Simple to implement; effective for moderate solubility issues. | Can interfere with assays or be cytotoxic at higher concentrations.[13] |
| pH Adjustment | Increases the fraction of the more soluble, ionized form of the compound.[5][6] | Highly effective for ionizable compounds; minimal additives. | Only works for compounds with acidic/basic groups; requires buffer compatibility. |
| Cyclodextrins | Forms inclusion complexes by encapsulating the hydrophobic drug in its nonpolar cavity.[14][16] | High solubilizing capacity; generally low toxicity.[18] | Can be expensive; may interact with some assay components. |
| Surfactants | Forms micelles that encapsulate the compound, increasing its apparent solubility.[5][19] | Effective at low concentrations; can prevent aggregation. | Can denature proteins or disrupt cell membranes at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
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Weigh out the desired amount of the thiourea derivative into a sterile, high-quality glass vial.
-
Add the required volume of 100% anhydrous, sterile-filtered DMSO to achieve the target concentration (e.g., 10 mM or 30 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.[3]
Protocol 2: Kinetic Solubility Assay using UV Spectrophotometry
This protocol provides an estimate of the kinetic solubility by measuring the concentration of the compound remaining in solution after filtration.
-
Prepare a high-concentration stock solution of the thiourea derivative in 100% DMSO (e.g., 10 mM).
-
Create a standard curve by serially diluting the DMSO stock into the assay buffer. Ensure the final DMSO concentration is consistent across all standards.
-
In a separate plate, add a small volume of the 10 mM DMSO stock to the aqueous assay buffer to achieve a high nominal concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., 1%).[20]
-
Seal the plate and shake it at room temperature for 1-2 hours.
-
After incubation, filter the samples through a filter plate (e.g., 0.45 µm) to remove any precipitated compound.
-
Measure the UV absorbance of the filtered supernatant at the compound's λ_max.
-
Calculate the concentration of the dissolved compound using the standard curve. This concentration is the kinetic solubility under these conditions.[8]
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility
-
Prepare a stock solution of HP-β-CD in the desired aqueous assay buffer (e.g., 10-50 mM).
-
Prepare a high-concentration stock of the thiourea derivative in 100% DMSO.
-
Perform a serial dilution of the DMSO compound stock directly into the buffer containing HP-β-CD.
-
Vortex briefly and allow the solution to equilibrate for 15-30 minutes at room temperature to allow for the formation of the inclusion complex.[14]
-
Visually inspect for precipitation before adding the final solution to the assay plate.
-
Important: Run a control with HP-β-CD alone to ensure it does not interfere with the biological assay.
Visualizations
Caption: A workflow for troubleshooting solubility issues with thiourea derivatives.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Caption: Decision tree for selecting a suitable solubilization strategy.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. solvescientific.com.au [solvescientific.com.au]
Stability and degradation pathways of (2-Methoxyphenyl)thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Methoxyphenyl)thiourea.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of thiourea derivatives, this compound is susceptible to two primary degradation pathways:
-
Oxidation: The sulfur atom in the thiourea moiety is prone to oxidation, which can lead to the formation of the corresponding urea derivative ((2-Methoxyphenyl)urea), sulfenic, sulfinic, and sulfonic acid derivatives, or disulfide intermediates.[1]
-
Hydrolysis: The thiocarbonyl group can undergo hydrolysis, particularly under acidic or basic conditions, to yield (2-Methoxyphenyl)urea and hydrogen sulfide.[1]
Q2: What environmental factors can affect the stability of this compound?
A2: The stability of this compound can be influenced by several factors:
-
pH: Stability is highly dependent on pH. Degradation is often accelerated in both acidic and alkaline conditions.
-
Temperature: Increased temperatures generally accelerate the rate of degradation reactions.
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Light: Exposure to light, especially UV radiation, can induce photolytic degradation. It is recommended to store the compound and its solutions protected from light.[1]
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides or metal ions, can promote the oxidative degradation of the thiourea group.[1]
Q3: How should I store this compound and its solutions to ensure stability?
A3: To maintain the integrity of this compound:
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Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use a suitable solvent, protect from light by using amber vials or wrapping containers in aluminum foil, and store at low temperatures (e.g., 2-8 °C or -20 °C). The choice of solvent and pH is critical and should be determined based on experimental needs and preliminary stability tests.
Q4: What is a forced degradation study, and why is it important for this compound?
A4: A forced degradation or stress study is an experiment that intentionally subjects a compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, light) to accelerate its degradation.[1] This is a crucial step in drug development and for understanding the intrinsic stability of a molecule. For this compound, these studies are important for:
-
Identifying potential degradation products.
-
Elucidating the degradation pathways.
-
Developing and validating a stability-indicating analytical method that can separate the parent compound from its degradants.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution. | 1. Prepare fresh stock solutions before each experiment. 2. If storing solutions, validate the storage conditions (temperature, light protection, container type) by analyzing the solution for degradation products over time. 3. Use high-purity solvents and degas them to remove dissolved oxygen. |
| Contamination of reagents or solvents. | 1. Use analytical or HPLC grade reagents and solvents. 2. Check for and eliminate potential sources of metal ion contamination, which can catalyze oxidation. |
| Photodegradation during the experiment. | 1. Conduct experimental manipulations under low-light conditions or using amber-colored labware. 2. Protect reaction vessels and analytical samples from direct light exposure. |
Issue 2: Difficulty in analyzing this compound and its degradation products.
| Possible Cause | Troubleshooting Steps |
| Co-elution of the parent compound and degradation products in HPLC. | 1. Optimize the HPLC method (e.g., change the mobile phase composition, gradient profile, column chemistry, or temperature) to achieve better separation. 2. A stability-indicating method should be developed using samples from forced degradation studies. |
| Degradation products are not detected. | 1. Use a universal detection method like mass spectrometry (MS) in addition to UV-Vis, as some degradants may lack a chromophore. 2. Concentrate the sample if degradation levels are low. |
| Poor peak shape in chromatography. | 1. Ensure the mobile phase is compatible with the compound and the column. 2. Adjust the pH of the mobile phase to control the ionization state of the analyte and its degradants. |
Experimental Protocols
Forced Degradation Studies
The following are general protocols for conducting forced degradation studies on this compound. The extent of degradation should ideally be in the range of 5-20%. The conditions provided are starting points and may need to be adjusted based on the observed stability of the compound.
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution (e.g., 1 mg/mL). 2. Add an equal volume of 0.1 M HCl. 3. Heat the solution at 60°C for 24 hours. 4. Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours). 5. Neutralize the samples with 0.1 M NaOH before analysis. |
| Base Hydrolysis | 1. Prepare a stock solution of this compound as described above. 2. Add an equal volume of 0.1 M NaOH. 3. Maintain the solution at room temperature for 24 hours. 4. Withdraw samples at various time points. 5. Neutralize the samples with 0.1 M HCl before analysis. |
| Oxidative Degradation | 1. Prepare a stock solution of this compound. 2. Add an equal volume of 3% hydrogen peroxide. 3. Keep the solution at room temperature for 24 hours, protected from light. 4. Withdraw samples at various time points for analysis. |
| Thermal Degradation | 1. Place the solid compound in an oven at 70°C for 48 hours. 2. For solution-state thermal stability, prepare a solution in a suitable solvent and heat at 60°C for 48 hours. 3. Analyze the samples at different time intervals. |
| Photodegradation | 1. Expose a solution of this compound (e.g., 1 mg/mL) to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines). 2. Simultaneously, keep a control sample in the dark at the same temperature. 3. Analyze both the exposed and control samples at appropriate time points. |
Visualizations
References
Overcoming steric hindrance in the synthesis of substituted thioureas.
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for overcoming steric hindrance in the synthesis of substituted thioureas.
Troubleshooting Guide
Low yields and stalled reactions are common hurdles when dealing with sterically hindered amines or isothiocyanates. This guide provides a systematic approach to troubleshoot these issues.
Problem: Low or No Product Yield
The primary reasons for low yields in the synthesis of sterically hindered thioureas include low reactivity of the starting materials, decomposition of reagents, or unfavorable reaction equilibria.[1][2]
| Potential Cause | Recommended Solution | Expected Outcome |
| Steric Hindrance | 1. Increase Reaction Temperature: For sluggish reactions, increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions at higher temperatures.[1][3] 2. Prolong Reaction Time: Some reactions with hindered substrates may require extended periods to reach completion. Monitor the reaction progress by TLC or LC-MS.[1] 3. Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[1] | Increased conversion to the desired thiourea product. |
| Low Amine Nucleophilicity | 1. Add a Non-Nucleophilic Base: A base like triethylamine can deprotonate the amine, increasing its nucleophilicity without competing in the reaction.[1] 2. Use a Catalyst: In syntheses involving carbon disulfide, a catalyst such as a reusable ZnO/Al₂O₃ composite can be effective.[3] | Enhanced reaction rate and higher yield. |
| Degradation of Isothiocyanate | 1. Use Freshly Prepared or Purified Isothiocyanate: Isothiocyanates can be sensitive to moisture and may degrade over time.[1] 2. In-situ Generation: Consider generating the isothiocyanate in the reaction mixture immediately before it is needed.[1] | Improved yield and reduction of side products resulting from isothiocyanate decomposition.[1] |
| Suboptimal Solvent | Change Solvent: The choice of solvent can significantly influence reaction rates. For thiourea synthesis, polar aprotic solvents like THF, DMF, or acetonitrile are often effective.[3][4] In some cases, solvent-free methods like mechanochemistry can be highly successful.[5] | Improved reaction kinetics and yield. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing sterically hindered N,N'-disubstituted thioureas?
The most common methods include:
-
Reaction of a sterically hindered amine with an isothiocyanate: This is a direct approach, but often requires forcing conditions.[1]
-
Reaction of a sterically hindered amine with carbon disulfide: This is useful when the corresponding isothiocyanate is unavailable and is often facilitated by a coupling agent like a carbodiimide.[1][4]
-
Mechanochemical synthesis (ball milling): This solvent-free technique uses mechanical force to promote the reaction and is highly effective for hindered substrates.[5]
Q2: My reaction between a hindered amine and isothiocyanate is not working. What are the first things I should try?
Start by optimizing the reaction conditions. Increase the temperature and prolong the reaction time.[1] If that fails, consider switching to a higher-boiling polar aprotic solvent. If these simple adjustments do not yield satisfactory results, employing microwave irradiation is a highly effective next step to consider.[1]
Q3: I am trying to synthesize an unsymmetrical thiourea from two different amines and carbon disulfide, but I am only getting the symmetrical byproduct. How can I fix this?
This is a common issue when the intermediate isothiocyanate reacts with the starting amine.[2] To avoid this, a two-step, one-pot approach is recommended. First, allow the isothiocyanate to form completely from one amine and carbon disulfide before adding the second, different amine to the reaction mixture.[1]
Q4: Are there any "green" or more environmentally friendly methods for synthesizing hindered thioureas?
Yes, several greener approaches have been developed. Mechanochemical synthesis is a solvent-free method that often proceeds to high yields in a short amount of time.[5] Additionally, syntheses using elemental sulfur with isocyanides and amines, or conducting the reaction in aqueous media, can reduce the reliance on hazardous solvents.[2]
Data Presentation
The following table summarizes and compares different methods for the synthesis of sterically hindered thioureas, highlighting the significant improvements offered by newer techniques.
| Method | Hindered Reactants | Conditions | Time | Yield | Reference(s) |
| Conventional Heating (Reflux) | Naphthyl isothiocyanate and toluidine isomers | Reflux | 6 hours | 31-82% | [6] |
| Microwave-Assisted Synthesis | Naphthyl isothiocyanate and toluidine isomers | Microwave Irradiation (450W) | 5 minutes | 82-89% | [6] |
| Mechanochemical Synthesis (Ball Milling) | 2,6-Dimethylaniline and various aryl isothiocyanates | Ball Milling (20-30 Hz) | 10 minutes | ≥99% | [5] |
| Carbon Disulfide with CBr₄ | Butylamine and Carbon Disulfide | Room Temperature | 0.3 hours | 91% | [7] |
Experimental Protocols
Here are detailed methodologies for key experiments to overcome steric hindrance in thiourea synthesis.
1. Microwave-Assisted Synthesis of a Sterically Hindered Thiourea
This protocol is adapted from a general procedure for the microwave-assisted synthesis of thioureas and is suitable for hindered substrates.
-
Materials:
-
Sterically hindered amine (e.g., tert-butylamine) (1.0 mmol)
-
Sterically hindered isothiocyanate (e.g., tert-butyl isothiocyanate) (1.0 mmol)
-
Suitable solvent (e.g., DMF, 3-5 mL)
-
Microwave vial with a stir bar
-
-
Procedure:
-
In a microwave vial, combine the sterically hindered amine (1.0 mmol) and the sterically hindered isothiocyanate (1.0 mmol).
-
Add a suitable solvent (e.g., DMF, 3-5 mL) and a stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC or LC-MS if possible.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N,N'-disubstituted thiourea.
-
2. Mechanochemical Synthesis (Ball Milling)
This solvent-free method is highly effective for overcoming steric barriers.
-
Materials:
-
Sterically hindered amine (e.g., 2,6-dimethylaniline) (1.0 mmol)
-
Isothiocyanate (1.0 mmol)
-
Milling jar and balls (e.g., stainless steel or zirconia)
-
-
Procedure:
-
Add the sterically hindered amine (1.0 mmol) and the isothiocyanate (1.0 mmol) to a milling jar.[4]
-
Add the milling balls to the jar.[4]
-
Secure the jar in the ball mill.[4]
-
Mill the mixture at a specified frequency (e.g., 20-30 Hz) for 10-45 minutes. Reaction progress can be monitored by IR spectroscopy by observing the disappearance of the -N=C=S stretching band.[4]
-
After milling, carefully open the jar in a fume hood and remove the product.[4]
-
The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.[4]
-
3. Synthesis from a Hindered Amine using Carbon Disulfide and a Carbodiimide
This method is an excellent alternative when the corresponding isothiocyanate is not available.
-
Materials:
-
Sterically hindered amine (e.g., 3-aminoacetophenone) (2.0 equivalents)
-
Carbon Disulfide (CS₂) (1.0 equivalent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a similar activating agent (1.1 equivalents)
-
Triethylamine (TEA) or another suitable base (2.2 equivalents)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
-
Procedure:
-
Dissolve the sterically hindered amine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.0 equivalent) to the stirred solution.
-
After 30 minutes, add a solution of DCC (1.1 equivalents) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanochemistry Frees Thiourea Dioxide (TDO) from the ‘Veils’ of Solvent, Exposing All Its Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.lnu.edu.cn [chem.lnu.edu.cn]
Technical Support Center: Troubleshooting Low Yields in Dithiocarbamate Synthesis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of dithiocarbamates from amines and carbon disulfide.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for forming dithiocarbamates from amines and carbon disulfide?
A1: The synthesis involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbon atom of carbon disulfide. This initially forms an unstable dithiocarbamic acid, which is then deprotonated by a base to yield a stable dithiocarbamate salt.[1][2]
Q2: My reaction yield is consistently low. What are the most common reasons?
A2: Low yields in dithiocarbamate synthesis can often be attributed to several key factors:
-
Improper pH: Dithiocarbamates are generally unstable in acidic conditions and can decompose back to the starting amine and carbon disulfide. Maintaining an alkaline pH (ideally >10) is crucial for stability.[3]
-
Elevated Temperatures: The reaction is often exothermic, and excessive heat can lead to the decomposition of the product and the formation of byproducts.[3]
-
Impure Reactants: The purity of the amine and carbon disulfide is critical. Impurities can lead to unwanted side reactions.
-
Side Reactions: Primary amines can undergo side reactions to form isothiocyanates and thioureas, which will lower the yield of the desired dithiocarbamate.
-
Oxidation: Some dithiocarbamates are sensitive to air and can be oxidized. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[3]
Q3: Can I use primary amines for this reaction? I've heard they can be problematic.
A3: Yes, primary amines can be used, but they are more prone to forming unstable thiuram disulfides which can then decompose into isothiocyanates or thioureas, thus reducing the yield of the desired dithiocarbamate. Dithiocarbamates derived from secondary amines are generally more stable.
Q4: What is "oiling out" during recrystallization and how can I prevent it?
A4: "Oiling out" occurs when a dissolved compound comes out of solution as a liquid rather than forming solid crystals. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if impurities are present. To prevent this, you can try re-dissolving the oil in more hot solvent to reduce saturation and then allowing it to cool slowly. Seeding the solution with a small crystal of the pure product can also encourage crystallization.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Reaction conditions are not optimal. | Ensure the reaction is conducted under alkaline conditions (pH > 10). Control the temperature, especially during the initial exothermic phase, by using an ice bath.[3] |
| Purity of starting materials is low. | Use freshly distilled amines and high-purity carbon disulfide. | |
| Incorrect stoichiometry. | Ensure the molar ratios of amine, carbon disulfide, and base are correct as per the protocol. | |
| Formation of Unwanted Byproducts (especially with primary amines) | Side reaction to form isothiocyanates and thioureas. | Carefully control the reaction temperature and consider using a milder base. The choice of solvent can also influence the reaction pathway. |
| Product Decomposes During Workup | The aqueous solution is acidic. | Ensure all aqueous solutions used during extraction and washing are basic (pH > 10).[3] |
| Exposure to excessive heat. | Avoid high temperatures during solvent removal. Use a rotary evaporator at a moderate temperature. | |
| Product "Oils Out" During Recrystallization | Solution is supersaturated or impurities are present. | Re-dissolve the oil in additional hot solvent and allow for slow cooling. Consider using a different recrystallization solvent or adding a seed crystal. |
| Low Recovery After Purification | The product is partially soluble in the washing solvent. | Use minimal amounts of cold solvent for washing the purified solid. |
| Incomplete precipitation. | Ensure the solution is sufficiently cooled to maximize precipitation before filtration. |
Data Presentation
The yield of dithiocarbamate synthesis is highly dependent on the specific substrates and reaction conditions. Below are tables summarizing yields from various published procedures.
*Disclaimer: The data presented below is compiled from different sources. Direct comparison may not be entirely accurate due to potential variations in experimental conditions, equipment, and analytical methods.
Table 1: Yields from a One-Pot Synthesis of S-Alkyl Dithiocarbamates
This method involves the reaction of an amine, carbon disulfide, and an alkyl halide under solvent-free conditions at room temperature.[4]
| Amine | Alkyl Halide | Time (min) | Yield (%) |
| Diethylamine | Ethyl Bromide | 10 | 98 |
| Pyrrolidine | Ethyl Bromide | 10 | 96 |
| Dibutylamine | Ethyl Bromide | 15 | 95 |
| Benzylamine | Ethyl Bromide | 15 | 94 |
| Diethylamine | Propyl Iodide | 10 | 97 |
| Pyrrolidine | Propyl Iodide | 10 | 95 |
| Diethylamine | Benzyl Bromide | 15 | 96 |
Table 2: Yields from a Copper-Catalyzed Synthesis of Aryl Dithiocarbamates
This method utilizes a copper-catalyzed three-component coupling of boronic acids, amines, and carbon disulfide.[5]
| Boronic Acid | Amine | Yield (%) |
| Phenylboronic acid | Diethylamine | 95 |
| 4-Methylphenylboronic acid | Diethylamine | 92 |
| 4-Methoxyphenylboronic acid | Diethylamine | 89 |
| 4-Chlorophenylboronic acid | Diethylamine | 85 |
| 2-Thiopheneboronic acid | Diethylamine | 78 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Sodium Dithiocarbamates
This protocol is a general method for the synthesis of sodium dithiocarbamate salts.[1]
-
Materials:
-
Appropriate amine (1 equivalent)
-
Carbon disulfide (CS₂) (1 equivalent)
-
Sodium hydroxide (NaOH) (1 equivalent)
-
Ethanol
-
Water
-
Diethyl ether (for washing)
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve the amine in a minimal amount of ethanol.
-
In a separate container, prepare a solution of sodium hydroxide in a small amount of water.
-
Slowly add the sodium hydroxide solution to the stirred amine solution, maintaining the temperature below 10 °C.
-
Dropwise, add carbon disulfide to the reaction mixture. A precipitate should start to form. The reaction is exothermic and the temperature should be carefully controlled.
-
Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.
-
Collect the precipitated solid by suction filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting dithiocarbamate salt in a desiccator.
-
Protocol 2: One-Pot Synthesis of S-Alkyl Dithiocarbamates under Solvent-Free Conditions
This protocol describes a highly efficient and environmentally friendly method for synthesizing S-alkyl dithiocarbamates.[4]
-
Materials:
-
Amine (1 mmol)
-
Carbon disulfide (1.2 mmol)
-
Alkyl halide (1 mmol)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, mix the amine (1 mmol) and carbon disulfide (1.2 mmol) at room temperature.
-
Add the alkyl halide (1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for the time specified for the particular substrates (typically 10-30 minutes).
-
Upon completion of the reaction, add diethyl ether to the mixture.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the S-alkyl dithiocarbamate.
-
Visualizations
References
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Straightforward and Highly Efficient Catalyst-Free One-Pot Synthesis of Dithiocarbamates under Solvent-Free Conditions [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Phase Transfer Catalysis in Thiourea Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing phase transfer catalysis (PTC) in thiourea synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Phase Transfer Catalysis (PTC) and why is it used in thiourea synthesis?
A1: Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate).[1][2] A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase to another where the reaction can occur.[1][2] In thiourea synthesis, PTC is particularly useful for reacting water-soluble thiocyanate salts with organic-soluble amines or isothiocyanates, often leading to faster reaction rates, higher yields, and milder reaction conditions compared to traditional homogeneous methods.[3][4]
Q2: What are the common types of phase transfer catalysts used for thiourea synthesis?
A2: The most common phase transfer catalysts for thiourea synthesis include:
-
Quaternary Ammonium Salts: Tetrabutylammonium bromide (TBAB) and tetrabutylammonium hydrogen sulfate (TBAHS) are widely used due to their effectiveness and relatively low cost.[3][5]
-
Polyethylene Glycols (PEGs): PEG-400 is another common catalyst, particularly in solid-liquid PTC, and is considered an environmentally benign option.[3][6]
-
Phosphonium Salts: These are also effective but can be more expensive than their ammonium counterparts.
Q3: What is the difference between liquid-liquid PTC and solid-liquid PTC in the context of thiourea synthesis?
A3:
-
Liquid-Liquid PTC (LL-PTC): Involves two immiscible liquid phases, typically an aqueous phase containing the thiocyanate salt and an organic phase with the amine or acyl chloride. While effective, the presence of water can lead to hydrolysis of sensitive starting materials like acyl chlorides or isothiocyanates.[3]
-
Solid-Liquid PTC (SL-PTC): This method uses a solid reactant (e.g., powdered ammonium thiocyanate) and a liquid organic phase. This approach avoids the presence of a bulk aqueous phase, thereby minimizing side reactions like hydrolysis.[3][4] It has been shown to be a highly efficient method for preparing acyl isothiocyanates, which are precursors to N-acylthioureas.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low Product Yield
Q4: My thiourea synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A4: Low yields in PTC-mediated thiourea synthesis can stem from several factors. Below is a guide to troubleshoot this issue.
| Potential Cause | Recommended Solution | Expected Outcome |
| Instability of Isothiocyanate Intermediate | If generating the isothiocyanate in situ, ensure anhydrous conditions. Consider a two-step, one-pot approach where the isothiocyanate is formed first before adding the amine. | Reduced decomposition of the isothiocyanate leading to higher conversion to the desired thiourea. |
| Hydrolysis of Reactants | For moisture-sensitive substrates like acyl chlorides, switch from a liquid-liquid to a solid-liquid PTC system to eliminate the aqueous phase. Use anhydrous solvents. | Minimized hydrolysis of starting materials, leading to a higher yield of the target product.[3] |
| Suboptimal Catalyst Concentration | The reaction rate generally increases with catalyst concentration up to an optimal point.[7] Screen different catalyst loadings (e.g., 1-5 mol%). | Identification of the optimal catalyst concentration for maximum reaction rate and yield. |
| Inefficient Stirring | In a biphasic system, the reaction rate is dependent on the interfacial area between the two phases. Inadequate stirring limits this area. | Increase the stirring rate to create a fine emulsion, maximizing the interfacial area and improving the reaction rate.[8] |
| Poor Nucleophilicity of the Amine | Electron-deficient amines (e.g., 4-nitroaniline) are less reactive. | Increase the reaction temperature or prolong the reaction time. Consider using a more reactive thiocarbonyl source if possible.[9] |
Formation of Side Products
Q5: I am observing significant side product formation. What are the common byproducts and how can I minimize them?
A5: Side product formation is a common issue. Here are some likely culprits and how to address them.
| Side Product | Potential Cause | Recommended Solution |
| Symmetrical Thiourea | If synthesizing an unsymmetrical thiourea from an amine and carbon disulfide, the intermediate isothiocyanate can react with the starting amine. | Carefully control the stoichiometry. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective. |
| Products from Hydrolysis | In liquid-liquid PTC, water can hydrolyze acyl chlorides to carboxylic acids or isothiocyanates to amines. | Switch to a solid-liquid PTC system.[3] Ensure all reagents and solvents are anhydrous. |
| Olefins and Trialkylamines | Under basic conditions and elevated temperatures, quaternary ammonium catalysts can undergo Hofmann elimination, a decomposition pathway.[6][10] | Operate at the lowest effective temperature. Choose a catalyst that is less prone to elimination (e.g., those without beta-hydrogens on the alkyl chains, though this is not always practical). |
Catalyst-Related Issues
Q6: I suspect my phase transfer catalyst is being deactivated. What are the signs and what can I do?
A6: Catalyst deactivation can manifest as a stalled or sluggish reaction.
| Issue | Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | The catalyst's active site is blocked. In the context of thiourea synthesis, this could be due to strong coordination with starting materials, products, or impurities. | Ensure high purity of all reagents and solvents. If poisoning is suspected, increasing the catalyst loading might overcome the issue, but this is not always cost-effective. |
| Hofmann Elimination | The catalyst decomposes in the presence of a strong base and heat, forming an alkene and a tertiary amine.[6][10][11] | Monitor the reaction for the formation of these byproducts (e.g., by GC-MS). Use the mildest possible base and the lowest effective temperature. Consider using a more thermally stable catalyst like a phosphonium salt or PEG. |
| Catalyst Insoluble in Organic Phase | The catalyst may not be sufficiently lipophilic to effectively transport the anion into the organic phase. | Choose a catalyst with longer alkyl chains to increase its solubility in the organic phase. For example, tetrabutylammonium salts are generally more effective than tetraethylammonium salts in many organic solvents. |
Product Purification Challenges
Q7: I am having difficulty purifying my thiourea product and removing the phase transfer catalyst. What are some effective methods?
A7: Separating the non-polar thiourea product from the ionic phase transfer catalyst can be challenging.
| Purification Challenge | Recommended Protocol |
| Removal of Quaternary Ammonium Salts (e.g., TBAB) | Aqueous Extraction: Since TBAB is highly soluble in water, perform multiple extractions of the organic phase with water.[2][12] The product should remain in the organic layer. Crystallization/Precipitation: If the product is a solid, recrystallization from a suitable solvent can leave the more soluble catalyst in the mother liquor. Alternatively, after aqueous extraction, TBAB can be recovered from the aqueous phase by evaporation.[1] Ion-Exchange Chromatography: For complete removal, a cation-exchange resin can be used. The crude reaction mixture is passed through the column; the neutral product elutes while the quaternary ammonium cation is retained.[1] |
| Removal of PEG-400 | Aqueous Extraction: PEG-400 is water-soluble and can be removed by washing the organic layer with water. |
| General Purification of Thioureas | Recrystallization: Ethanol is a common solvent for the recrystallization of many thiourea derivatives.[9] Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a hexane/ethyl acetate gradient is a standard method for purifying thioureas. |
Experimental Protocols
Protocol 1: Solid-Liquid PTC Synthesis of 1,3-Benzenedicarbonyl Thiourea Derivatives
This protocol is adapted for the synthesis of 1,3-benzenedicarbonyl thiourea derivatives using PEG-400 as the catalyst under solvent-free conditions.[3]
Materials:
-
Isophthaloyl chloride
-
Ammonium thiocyanate (powdered)
-
Polyethylene glycol-400 (PEG-400)
-
Substituted aromatic amine
-
Ethanol
-
Water
Procedure:
-
In a dry mortar, grind together powdered ammonium thiocyanate (15 mmol), isophthalyl chloride (5 mmol), and PEG-400 (0.18 g, 3% with respect to ammonium thiocyanate) at room temperature for 5-7 hours.
-
Slowly add the aromatic amine (10 mmol) to the mixture with constant grinding.
-
Continue to grind the reaction mixture at room temperature for 8-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the solid reaction mixture with ethanol (3 times) and then with water (3 times) to remove inorganic salts and the catalyst.
-
Filter the solid product and dry it. Further purification can be achieved by recrystallization if necessary.
Protocol 2: Removal and Recovery of TBAB Catalyst by Aqueous Extraction and Crystallization
This protocol outlines a general procedure for separating a product from the TBAB catalyst.[1][2]
Procedure:
-
After the reaction is complete, cool the reaction mixture to room temperature and dissolve it in a suitable organic solvent (e.g., chloroform, ethyl acetate).
-
Transfer the solution to a separatory funnel and wash it with water (3 x volume of the organic phase). The TBAB will partition into the aqueous phase.[2]
-
Combine the aqueous layers. The TBAB can be recovered by evaporating the water under reduced pressure.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The recovered crude TBAB can be purified by recrystallization. A common solvent system for TBAB recrystallization is a mixture of diethyl ether and hexane.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Acyl Thiourea Synthesis
| Catalyst | Phase System | Conditions | Yield | Reference |
| Tetrabutylammonium Bromide (TBAB) | Liquid-Liquid | Acyl chloride, KSCN, benzene/water, room temp. | Good to Excellent | [3] |
| Polyethylene Glycol-400 (PEG-400) | Solid-Liquid (Solvent-Free) | Isophthalyl chloride, NH₄SCN, grinding, room temp. | High (e.g., 85-95% for some derivatives) | [3] |
| None | Liquid-Liquid | Aroyl chloride, KSCN, benzene/water, room temp. | <5% | Inferred from the benefits of using PTC. |
Mandatory Visualizations
Caption: General mechanism of phase transfer catalysis (PTC).
Caption: Experimental workflow for thiourea synthesis via PTC.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrabutylammonium Bromide Media Aza-Michael Addition of 1,2,3,6-Tetrahydrophthalimide to Symmetrical Fumaric Esters and Acrylic Esters under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. koyonchem.com [koyonchem.com]
Technical Support Center: Recrystallization Solvent Selection for Purifying Thiourea Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the critical process of selecting a suitable solvent for the recrystallization of thiourea compounds. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when selecting a recrystallization solvent for a thiourea derivative?
A1: The most critical first step is to identify a solvent in which the thiourea derivative exhibits ideal solubility behavior.[1] This means the compound should be sparingly soluble or insoluble in the solvent at room temperature but completely soluble at an elevated temperature, typically the solvent's boiling point. Conversely, the impurities should either be very soluble in the solvent at all temperatures or insoluble even in the hot solvent, allowing for their removal by filtration.[1]
Q2: How do I perform a preliminary solvent screen for my thiourea compound?
A2: A systematic solvent screening with small amounts of your compound is highly recommended.[1] Start with common recrystallization solvents and observe the solubility of your compound at room temperature and upon heating. A good starting point is to test solvents like ethanol, isopropanol, water, acetone, and ethyl acetate.[2][3]
Q3: How much solvent should be used for the recrystallization?
A3: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude thiourea compound.[1] Using an excessive amount of solvent is a frequent error that results in a low or no yield of crystals because the solution fails to become saturated as it cools.[1][4]
Q4: My compound is not crystallizing from the solution, even after it has cooled. What steps can I take?
A4: This phenomenon is known as supersaturation. To induce crystallization, you can try several techniques[1][4]:
-
Scratching: Gently scratch the inner surface of the flask at the solution's meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the cooled solution.
-
Cooling: Further cool the solution in an ice bath to decrease the solubility of your compound.
Q5: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?
A5: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution.[4] This often happens if the melting point of your compound is lower than the boiling point of the solvent or if the solution is cooled too rapidly.[4] To resolve this, you can:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool down much more slowly.[4]
-
Consider using a solvent with a lower boiling point.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used.- The compound is too soluble in the cold solvent.- Premature crystallization occurred during hot filtration. | - Evaporate some of the solvent to concentrate the solution and try to crystallize again.[4]- Select a different solvent in which the compound has lower solubility at room temperature.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. |
| Formation of an Oil Instead of Crystals | - The melting point of the solute is lower than the boiling point of the solvent.- The solution was cooled too rapidly.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add more solvent, and allow it to cool slowly.- Choose a solvent with a lower boiling point.- Consider a preliminary purification step (e.g., column chromatography) to remove impurities. |
| Colored Crystals | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of your product. |
| Crystals are too small (powder-like) | - The solution was cooled too quickly, leading to rapid precipitation. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, more well-defined crystals. |
Data Presentation: Solubility of Thiourea in Various Solvents
The selection of an appropriate solvent is crucial for successful recrystallization. The following table summarizes the mole fraction solubility of thiourea in various solvents at different temperatures. This data can serve as a valuable starting point for selecting a solvent system for your specific thiourea derivative. Note that the solubility of substituted thiourea derivatives will vary based on the nature of the substituent.
| Solvent | Temperature (K) | Mole Fraction Solubility (x10²) |
| Methanol | 283.15 | 4.41 |
| 298.15 | 5.96 | |
| 323.15 | 8.89 | |
| Water | 283.15 | 2.19 |
| 298.15 | 3.55 | |
| 323.15 | 7.02 | |
| Ethanol | 283.15 | 0.98 |
| 298.15 | 1.35 | |
| 323.15 | 2.29 | |
| Isopropanol | 283.15 | 0.49 |
| 298.15 | 0.69 | |
| 323.15 | 1.25 | |
| Acetone | 283.15 | 1.15 |
| 298.15 | 1.55 | |
| 323.15 | 2.41 | |
| Ethyl Acetate | 283.15 | 0.04 |
| 298.15 | 0.06 | |
| 323.15 | 0.11 | |
| Data sourced from the Journal of Chemical & Engineering Data.[2] |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization of a Thiourea Compound
This protocol provides a general methodology for the purification of a thiourea derivative using a single solvent.
Materials:
-
Crude thiourea derivative
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude thiourea derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[1]
-
Decolorization (if necessary): If the solution has a colored tint due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization of the product.[1]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should commence. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals thoroughly. This can be achieved by air drying or by placing them in a desiccator.
Mandatory Visualization
Caption: A flowchart for troubleshooting common issues in the recrystallization of thiourea compounds.
References
Minimizing byproduct formation in mechanochemical synthesis of thioureas.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the mechanochemical synthesis of thioureas. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of mechanochemical synthesis for preparing thioureas compared to traditional solution-based methods?
Mechanochemical synthesis offers several key advantages over solution-based methods, primarily in the reduction of byproducts and waste.[1][2][3] The solvent-free or low-solvent nature of mechanochemistry often leads to quantitative or near-quantitative yields of the desired thiourea product, minimizing the need for complex purification steps.[1][2] This method is also recognized for its operational simplicity, rapid reaction times, and alignment with the principles of green chemistry.[1]
Q2: What are the most common starting materials for the mechanochemical synthesis of thioureas?
The most prevalent methods for mechanochemical thiourea synthesis involve the reaction of:
-
An amine with an isothiocyanate.[1]
-
An amine with carbon disulfide, which proceeds through a dithiocarbamate intermediate.[2][3]
Q3: Can unsymmetrical thioureas be synthesized mechanochemically without forming symmetrical byproducts?
Yes, mechanochemistry is an effective method for synthesizing unsymmetrical thioureas with high selectivity. A two-step, one-pot approach is often successful. For instance, a thiocarbamoyl benzotriazole intermediate can be prepared first, followed by the addition of a second, different amine to yield the unsymmetrical thiourea in high yields (≥97%).[3] This controlled, stepwise addition in the solid state minimizes the formation of symmetrical byproducts, a common issue in one-pot solution-based syntheses.[4]
Q4: What is Liquid-Assisted Grinding (LAG), and how can it affect my reaction?
Liquid-Assisted Grinding (LAG) is a technique where a small, catalytic amount of liquid is added to the solid reactants before or during milling. This liquid can act as a lubricant, facilitating molecular mobility and increasing the contact between reactants, which can significantly accelerate reaction rates and influence product outcomes.[5] The choice and amount of the liquid additive are critical, as they can affect the reaction's selectivity and even determine the polymorphic form of the product.[6][7]
Q5: How do milling parameters like frequency and time influence the reaction?
Milling parameters are crucial for the success of a mechanochemical reaction.
-
Milling Time: Sufficient milling time is required to ensure complete conversion. In some cases, reactions can be complete in as little as 10 minutes with automated ball milling.[1] However, prolonged milling times may be necessary for less reactive starting materials.[1]
-
Milling Frequency: The frequency (e.g., in Hz) affects the energy input into the reaction. While a higher frequency can sometimes speed up the reaction, it is not always beneficial and can sometimes lead to a decrease in selectivity or the formation of undesired byproducts.[8] The optimal frequency is specific to the reaction and should be determined experimentally.
Troubleshooting Guide
Even though mechanochemical synthesis is highly efficient, you may occasionally encounter issues. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Insufficient Milling Energy/Time: The reactants have not been milled with enough energy or for a sufficient duration to overcome the activation energy barrier. | - Increase the milling time and monitor the reaction progress at intervals (e.g., using TLC or IR spectroscopy).- If possible, increase the milling frequency. Be aware that this can sometimes impact selectivity.[8]- Ensure the correct ball-to-material ratio is used for efficient energy transfer. |
| Low Reactivity of Starting Materials: Some combinations of reactants, such as an amine with an electron-withdrawing group and an isothiocyanate with an electron-donating group, are less reactive and require more energy to react.[1] | - Increase milling time significantly.- Employ Liquid-Assisted Grinding (LAG) with a suitable solvent to enhance molecular mobility.[5] | |
| Physical State of Reactants: If one of the reactants is a liquid, it may coat the milling jar and balls, reducing the efficiency of the grinding process. | - Consider adding a solid grinding auxiliary, such as NaCl, to ensure a solid grinding environment. | |
| Incomplete Reaction | Poor Mixing: The reactants are not homogeneously mixed within the milling vessel. | - Check that the volume of the reactants is appropriate for the size of the milling jar (typically, the jar should not be more than one-third full).- Ensure that the number and size of the milling balls are adequate for the amount of material. |
| Intermediate Stability: In reactions involving intermediates, such as the dithiocarbamate salt in the synthesis from amines and carbon disulfide, the intermediate may not be efficiently converting to the final product.[3] | - Optimize the stoichiometry of the reagents. For the reaction with CS₂, the use of a base like potassium hydroxide can promote the decomposition of the dithiocarbamate intermediate.[3] | |
| Formation of Unexpected Byproducts | Incorrect Stoichiometry: An excess of one reactant can lead to side reactions. For example, in the synthesis of unsymmetrical thioureas, an incorrect ratio of amines could lead to the formation of symmetrical byproducts. | - Carefully control the stoichiometry of the reactants. For unsymmetrical thioureas, a stepwise addition of the amines is recommended.[3] |
| Decomposition of Reactants or Products: Very high milling energies or prolonged milling times could potentially lead to the decomposition of thermally sensitive compounds. | - Reduce the milling frequency or use intermittent milling (milling with rest periods) to avoid excessive temperature increases in the milling jar. | |
| Contamination: Impurities in the starting materials or from the milling equipment can lead to side reactions. | - Ensure the purity of the starting materials.- Use milling jars and balls made of a material that is inert to the reactants (e.g., stainless steel, zirconia, tungsten carbide). |
Experimental Protocols
Below are representative experimental protocols for the mechanochemical synthesis of N,N'-disubstituted thioureas.
Protocol 1: Neat Grinding Synthesis of Symmetrical Thioureas from an Amine and Carbon Disulfide
This protocol is adapted from the mechanochemical synthesis of symmetrical thioureas promoted by potassium hydroxide.[3]
-
Reactant Preparation: In a typical experiment, place the solid amine (e.g., 2 mmol) and potassium hydroxide (2 mmol) into a stainless steel milling jar.
-
Addition of Carbon Disulfide: Add carbon disulfide (1 mmol) to the milling jar.
-
Milling: Secure the lid on the milling jar and place it in a ball mill. Mill the mixture at a specified frequency (e.g., 25 Hz) for a designated time (e.g., 45 minutes).
-
Work-up: After milling, open the jar in a well-ventilated fume hood. Add water to the solid mixture and acidify with dilute HCl to a neutral pH.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry to obtain the N,N'-disubstituted thiourea.
Protocol 2: Liquid-Assisted Grinding (LAG) Synthesis of an Unsymmetrical Thiourea
This protocol is a general representation based on the principles of LAG for enhancing reaction rates.
-
Reactant Preparation: Place the first amine (1 mmol) and the isothiocyanate (1 mmol) into a zirconia milling jar containing milling balls.
-
LAG Additive: Add a small volume of a suitable liquid (e.g., 10-50 µL of acetonitrile or another appropriate solvent). The optimal amount of liquid, often described by the eta (η) value (µL of liquid per mg of solid), should be determined experimentally.
-
Milling: Mill the mixture at a moderate frequency (e.g., 15-20 Hz) for a specified time (e.g., 60 minutes), with periodic checks for reaction completion.
-
Isolation: After the reaction is complete, the product can often be isolated directly from the milling jar. If necessary, a simple washing step with a non-polar solvent like hexane can be used to remove any unreacted starting materials if they are soluble.
Data Presentation
The following table summarizes typical results for the mechanochemical synthesis of N,N'-disubstituted thioureas from an amine and an isothiocyanate, demonstrating the high efficiency of this method.
| Amine | Isothiocyanate | Method | Time | Yield (%) | Reference |
| Aniline | Phenyl isothiocyanate | Ball Milling (30 Hz) | 10 min | ≥99 | [1] |
| 4-Bromoaniline | Phenyl isothiocyanate | Manual Grinding | 15-20 min | ≥99 | [1] |
| Piperidine | Phenyl isothiocyanate | Ball Milling (30 Hz) | 10 min | ≥99 | [1] |
| 2,6-Dimethylaniline | Phenyl isothiocyanate | Ball Milling (30 Hz) | 10 min | ≥99 | [1] |
| 4-Chloroaniline | 4-Ethoxyphenyl isothiocyanate | Manual Grinding | 5-40 min | 89-98 | [3] |
Visualizations
Experimental Workflow for Mechanochemical Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Mechanochemical synthesis of thioureas, ureas and guanidines [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. doras.dcu.ie [doras.dcu.ie]
- 8. BJOC - Mechanochemical synthesis of small organic molecules [beilstein-journals.org]
Validation & Comparative
A Comparative Study of (2-Methoxyphenyl)thiourea and Its Isomers for Researchers and Drug Development Professionals
An In-depth Analysis of Ortho, Meta, and Para Isomers
This guide provides a comprehensive comparative analysis of (2-Methoxyphenyl)thiourea and its positional isomers, (3-Methoxyphenyl)thiourea and (4-Methoxyphenyl)thiourea. The therapeutic potential of thiourea derivatives has garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The position of the methoxy group on the phenyl ring can significantly influence the physicochemical properties and biological efficacy of these compounds. This guide offers a side-by-side comparison of their synthesis, spectroscopic characteristics, and biological activities, supported by available experimental data, to aid researchers and professionals in drug discovery and development.
Physicochemical and Spectroscopic Properties
The structural differences imparted by the position of the methoxy group lead to distinct physicochemical and spectroscopic properties among the isomers. A summary of available data is presented below.
Table 1: Physicochemical Properties of (Methoxyphenyl)thiourea Isomers
| Property | This compound (ortho) | (3-Methoxyphenyl)thiourea (meta) | (4-Methoxyphenyl)thiourea (para) |
| Molecular Formula | C₈H₁₀N₂OS | C₈H₁₀N₂OS | C₈H₁₀N₂OS |
| Molecular Weight | 182.24 g/mol | 182.24 g/mol | 182.24 g/mol |
| Melting Point (°C) | 155-157[2] | Data not readily available | ~166-167 (for a derivative) |
| Appearance | White solid[3] | Data not readily available | Data not readily available |
Table 2: Comparative Spectroscopic Data of (Methoxyphenyl)thiourea Isomers
| Spectroscopic Data | This compound (ortho) | (3-Methoxyphenyl)thiourea (meta) | (4-Methoxyphenyl)thiourea (para) |
| ¹H NMR (ppm) | Available spectral data exists.[4] | Limited specific data available.[5] | Available spectral data exists for derivatives.[6] |
| ¹³C NMR (ppm) | Available spectral data exists.[4] | Limited specific data available.[5] | Available spectral data exists for derivatives. |
| FT-IR (cm⁻¹) | Key peaks observed.[4] | Data not readily available. | Key peaks observed for derivatives.[6] |
Note: Direct comparative spectroscopic data for the simple, unfunctionalized isomers is limited. The data presented is based on available information for the parent compounds or closely related derivatives.
Synthesis of (Methoxyphenyl)thiourea Isomers
The synthesis of (Methoxyphenyl)thiourea isomers is typically achieved through the reaction of the corresponding methoxyaniline (anisidine) with a thiocyanate salt in the presence of an acid, or by reacting the anisidine with an isothiocyanate.
Experimental Protocols
General Synthesis of (Methoxyphenyl)thiourea:
A common method involves the reaction of the corresponding methoxy-substituted aniline with an isothiocyanate. For instance, the synthesis of N-aroylthiourea derivatives can be achieved by reacting an aroyl isothiocyanate with an appropriate amine.[7]
A general procedure for the synthesis of 1-(4-methoxyphenyl)thiourea involves reacting p-anisidine with ammonium thiocyanate in the presence of hydrochloric acid. The optimal conditions reported for this specific synthesis are a reaction temperature of 90°C for 9 hours, yielding a high purity product.[8] This method can be adapted for the ortho and meta isomers by using the corresponding o-anisidine and m-anisidine.
Biological Activities: A Comparative Overview
While a direct comparative study of the antimicrobial and anticancer activities of the three simple (Methoxyphenyl)thiourea isomers is not extensively documented, the existing literature on thiourea derivatives allows for an informed discussion on their potential relative bioactivities. The position of the methoxy group is known to influence the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets.
Antimicrobial Activity
Thiourea derivatives are known to exhibit a broad spectrum of antimicrobial activities.[1] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic processes. The position of the electron-donating methoxy group can influence the electron density of the thiourea moiety and the overall lipophilicity of the molecule, which are critical factors for antimicrobial efficacy. While specific minimum inhibitory concentration (MIC) values for the three isomers against a common panel of microbes are not available in a single comparative study, research on various thiourea derivatives suggests that such structural modifications can significantly impact their activity spectrum and potency.[3][9]
Anticancer Activity
Conclusion
This comparative guide highlights the key characteristics of this compound and its meta and para isomers. While there is a clear need for more direct comparative studies to fully elucidate the structure-activity relationships, the available data indicates that the position of the methoxy group is a critical determinant of the physicochemical and biological properties of these compounds. The synthesis protocols are adaptable for all three isomers, and the spectroscopic differences, though not fully documented in a comparative manner, can be predicted based on established principles. The fragmented nature of the biological activity data underscores the opportunity for further research to systematically evaluate the antimicrobial and anticancer potential of these isomers. Such studies would provide invaluable insights for the rational design of more potent and selective thiourea-based therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. 1-(2-甲氧苯基)-2-硫脲 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound(1516-37-6)FT-IR [chemicalbook.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. globethesis.com [globethesis.com]
- 9. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for (2-Methoxyphenyl)thiourea
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2-Methoxyphenyl)thiourea against an alternative analytical technique. The information presented is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis and quality control. The methodologies and data are structured to align with the standards outlined by the International Conference on Harmonisation (ICH) guidelines.[1][2][3]
Introduction to Analytical Method Validation
The validation of an analytical method is a critical process in pharmaceutical development and quality control. It provides documented evidence that a procedure is suitable for its intended purpose.[4] A properly validated method ensures reliable and reproducible data, which is essential for regulatory submissions and maintaining product quality.[5] This guide focuses on a stability-indicating HPLC method, designed to accurately quantify this compound in the presence of its degradation products, and compares it with a UV-Vis Spectrophotometric method.[6][7]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture.[4] It is widely used in the pharmaceutical industry for its high resolution, sensitivity, and specificity.[8]
Experimental Protocol: HPLC Method Validation
A stability-indicating HPLC method was developed and validated for the determination of this compound. The validation was performed according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][5]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of Acetonitrile and water (containing 0.1% formic acid for mass spectrometry compatibility).[9]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound was prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Solution: Samples were dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
Forced Degradation Studies:
To establish the stability-indicating nature of the method, forced degradation studies were conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions.[6][7] The method demonstrated the ability to separate the intact drug from its degradation products.
Data Summary: HPLC Method Validation Parameters
The following table summarizes the acceptance criteria and typical results for the validation of the HPLC method for this compound analysis.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of impurities and degradants.[3] | No interference from placebo or degradation products at the retention time of the analyte peak. |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9995 over a concentration range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% recovery.[2] | Mean recovery of 99.5% - 101.2% at three different concentration levels (80%, 100%, 120%).[5] |
| Precision (% RSD) | Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0%.[2][10] | Repeatability RSD = 0.8%Intermediate Precision RSD = 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1.[2] | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1.[2] | 0.3 µg/mL |
| Robustness | No significant change in results with deliberate small variations in method parameters.[4] | The method remained unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C). |
Alternative Method: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid analytical technique compared to HPLC. However, it often lacks the specificity required for complex samples containing multiple absorbing species. Other spectrophotometric techniques like photometric titration have also been explored for thiourea derivatives.[11]
Experimental Protocol: UV-Vis Spectrophotometric Method
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200-400 nm.
-
Calibration: A calibration curve was prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
-
Sample Analysis: The absorbance of the sample solution was measured at the λmax, and the concentration was determined from the calibration curve.
Comparative Performance
The following table provides a comparative overview of the HPLC and UV-Vis spectrophotometric methods for the analysis of this compound.
| Feature | HPLC Method | UV-Vis Spectrophotometric Method |
| Specificity | High; capable of separating the analyte from impurities and degradation products.[6] | Low; susceptible to interference from other UV-absorbing compounds, including degradants. |
| Sensitivity | High (LOD in the ng/mL to low µg/mL range).[2] | Moderate (LOD typically in the µg/mL range). |
| Linear Range | Wide. | Narrower, and can be limited by deviations from Beer-Lambert law at high concentrations. |
| Analysis Time | Longer due to chromatographic separation (typically 5-15 minutes per sample). | Rapid (typically less than a minute per sample after initial setup). |
| Cost and Complexity | Higher initial instrument cost and requires more skilled operators. | Lower instrument cost and simpler operation. |
| Application | Suitable for stability studies, impurity profiling, and routine quality control of drug substances and products.[8] | Best suited for the analysis of pure substances or simple formulations with no interfering components. |
Visualizing the HPLC Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process, from initial method development to the final validation report.
Caption: Logical workflow for HPLC method validation.
Conclusion
The validated HPLC method provides a specific, accurate, and precise means for the quantitative analysis of this compound. Its stability-indicating nature makes it superior for quality control and stability studies compared to the less specific UV-Vis spectrophotometric method. While UV-Vis spectrophotometry can be useful for rapid, preliminary analysis of pure samples, the HPLC method is the recommended approach for ensuring the quality, safety, and efficacy of this compound in pharmaceutical formulations.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. actascientific.com [actascientific.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. ijtsrd.com [ijtsrd.com]
- 9. Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. ijates.com [ijates.com]
Unveiling the Protective Power: A Comparative Guide to Thiourea Derivatives as Corrosion Inhibitors
Thiourea and its derivatives have emerged as a significant class of corrosion inhibitors, particularly for protecting metals and alloys in acidic environments. Their effectiveness stems from the presence of sulfur and nitrogen atoms, which act as adsorption centers on the metal surface, forming a protective barrier against corrosive agents. This guide provides a comprehensive comparison of the corrosion inhibition efficiency of various thiourea derivatives, supported by experimental data and detailed methodologies, to assist researchers and professionals in materials science and chemical engineering.
The primary mechanism by which thiourea derivatives inhibit corrosion is through adsorption onto the metal surface. This process can occur via physisorption, involving electrostatic interactions, or chemisorption, where covalent bonds form between the heteroatoms (S, N, O) of the inhibitor and the metal atoms.[1] The presence of lone pair electrons on sulfur and nitrogen atoms, along with π-electrons in aromatic rings, facilitates the formation of coordinate covalent bonds with the vacant d-orbitals of the metal, creating a stable protective film.[1][2] This adsorbed layer effectively blocks the active sites for corrosion, hindering both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[2]
Comparative Inhibition Efficiency: A Data-Driven Overview
The inhibition efficiency (IE) of thiourea derivatives is influenced by several factors, including their molecular structure, concentration, the nature of the corrosive medium, and temperature.[1][3] The table below summarizes the inhibition efficiencies of several thiourea derivatives on mild steel in acidic media, as determined by various experimental techniques.
| Thiourea Derivative | Corrosive Medium | Metal | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Experimental Technique(s) | Reference(s) |
| 1-phenyl-2-thiourea (PTU) | 1.0 M HCl | Mild Steel | 5 x 10⁻³ M | 60 | 98.96 | Potentiodynamic Polarization (PDP), Electrochemical Impedance Spectroscopy (EIS) | [3] |
| 1,3-diisopropyl-2-thiourea (ITU) | 1.0 M HCl | Mild Steel | 5 x 10⁻³ M | 60 | 92.65 | PDP, EIS | [3] |
| N-decanoyl-N'-4-pyridinethiourea (D3) | 0.1 M H₂SO₄ | Mild Steel | 1 x 10⁻⁴ M | Not Specified | 63.9 | Linear Polarization Resistance | [4] |
| N-decanoyl-N'-3-pyridinethiourea (D2) | 0.1 M H₂SO₄ | Mild Steel | 1 x 10⁻⁴ M | Not Specified | 29.7 | Linear Polarization Resistance | [4] |
| N-decanoyl-N'-2-pyridinethiourea (D1) | 0.1 M H₂SO₄ | Mild Steel | 1 x 10⁻⁴ M | Not Specified | 18.6 | Linear Polarization Resistance | [4] |
| 1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea (MPPMT) | 0.5 M H₂SO₄ | Mild Steel | 1000 ppm | 303 K | >90 | EIS, PDP | [5] |
| 1-[(4-ethylpiperazin-1-yl)(phenyl)methyl]thiourea (EPMT) | 0.5 M H₂SO₄ | Mild Steel | 1000 ppm | 303 K | >90 | EIS, PDP | [5] |
| N-(pyrimidin-2-ylcarbamothioyl)benzamide | HCl | Carbon Steel | Not Specified | Not Specified | ~81 | Weight Loss, PDP, EIS | [6] |
| N-(6-methylpyridin-2-ylcarbamothioyl)benzamide | HCl | Carbon Steel | Not Specified | Not Specified | >81 | Weight Loss, PDP, EIS | [6] |
| Dibutyl thiourea | 1N HCl | Steel | Not Specified | Not Specified | "extraordinary inhibition effect" | Weight Loss, Polarization, EIS | [7] |
The Crucial Role of Molecular Structure
The structure of a thiourea derivative plays a pivotal role in its inhibition efficiency. The presence of electron-donating groups, aromatic rings, and the overall size and planarity of the molecule can significantly enhance its ability to adsorb onto the metal surface.[3] For instance, the higher inhibition efficiency of 1-phenyl-2-thiourea (PTU) compared to 1,3-diisopropyl-2-thiourea (ITU) is attributed to the presence of the benzene ring in PTU, which provides additional π-electrons for interaction with the metal surface.[3] Similarly, the position of substituent groups can influence performance, as seen in the decanoyl thiourea derivatives where the 4-pyridyl derivative (D3) showed significantly better inhibition than its 2- and 3-pyridyl counterparts.[4]
Experimental Protocols: A Guide to Evaluation
The corrosion inhibition efficiency of thiourea derivatives is typically evaluated using a combination of gravimetric and electrochemical methods.[1]
Gravimetric Method (Weight Loss)
This is a straightforward and widely used method to determine the corrosion rate.
-
Specimen Preparation: Mild steel coupons of known dimensions are abraded with different grades of emery paper, degreased with acetone, washed with distilled water, and dried.[1]
-
Immersion: The prepared specimens are weighed and then immersed in the corrosive solution with and without the inhibitor for a specified period.
-
Analysis: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
Calculation of Inhibition Efficiency (IE): IE (%) = [(W₀ - W₁) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and W₁ is the weight loss in the presence of the inhibitor.
Electrochemical Techniques
Electrochemical methods provide faster results and offer insights into the corrosion mechanism.[1] These experiments are typically conducted using a three-electrode cell assembly with a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel electrode - SCE).[5]
-
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the Tafel plots. The inhibition efficiency is calculated as: IE (%) = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 Where icorr(blank) is the corrosion current density without the inhibitor and icorr(inh) is the corrosion current density with the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS): This method involves applying a small amplitude AC signal over a range of frequencies to the working electrode and measuring the impedance response. The data is often represented as Nyquist plots. The charge transfer resistance (Rct) is a key parameter obtained from these plots, which is inversely proportional to the corrosion rate. The inhibition efficiency is calculated as: IE (%) = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 Where Rct(inh) is the charge transfer resistance with the inhibitor and Rct(blank) is the charge transfer resistance without the inhibitor.
Visualizing the Process
To better understand the workflow and the underlying mechanisms, the following diagrams are provided.
References
A Comparative Guide to In Silico Docking of (2-Methoxyphenyl)thiourea and its Analogs Against Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico docking performance of (2-Methoxyphenyl)thiourea and related thiourea derivatives against various therapeutic protein targets. The information is compiled from recent studies to offer an objective overview supported by available experimental data. Thiourea derivatives are a versatile class of compounds with a wide range of biological activities, including antibacterial and anticancer properties, making them promising candidates for drug discovery.[1][2][3] Molecular docking is a crucial computational technique that predicts the preferred orientation of a molecule when bound to a receptor, providing insights into potential therapeutic efficacy.[4][5][6]
Comparative Docking Performance of Thiourea Derivatives
The following table summarizes the quantitative data from various in silico docking studies, showcasing the binding affinities of different thiourea derivatives against several key protein targets. Lower docking scores generally indicate a higher binding affinity.
| Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) | Software Used | Reference |
| 1,3-dibenzoylthiourea (DBTU) | PBP2a (MRSA) | 4CJN | < -5.75 | MOE 2022.02 | [1][7] |
| Benzoylthiourea (BTU) | PBP2a (MRSA) | 4CJN | Not specified, but lower affinity than DBTU | MOE 2022.02 | [1][7] |
| 1,3-dibenzoylthiourea (DBTU) | FaBH (M. tuberculosis) | 2QO0 | < -4.7935 | MOE 2022.02 | [1][7] |
| Benzoylthiourea (BTU) | FaBH (M. tuberculosis) | 2QO0 | Not specified, but lower affinity than DBTU | MOE 2022.02 | [1][7] |
| 1,3-dibenzoylthiourea (DBTU) | Muramyl ligase (E. coli) | 2Y1O | Lower affinity than native ligand | MOE 2022.02 | [1][7] |
| Benzoylthiourea (BTU) | Muramyl ligase (E. coli) | 2Y1O | Lower affinity than native ligand | MOE 2022.02 | [1][7] |
| Thiourea Derivative 8 | E. coli DNA Gyrase B | 5MMN | - | - | [2] |
| Thiourea Derivative 8 | E. coli Topoisomerase IV | 3FV5 | - | - | [2] |
| Thiourea Derivative 13 | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) | Not Specified | -8.7 | AutoDock Vina | [8] |
| Erlotinib (Control) | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) | Not Specified | -6.7 | AutoDock Vina | [8] |
| N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(benzo[d][1][4]dioxol-5-yl)thioureido)benzenesulfonamide (3i ) | M. tuberculosis enoyl reductase (InhA) | 5JFO | - | - | [9] |
| N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(4-morpholinophenyl)thioureido)benzenesulfonamide (3s ) | M. tuberculosis enoyl reductase (InhA) | 5JFO | - | - | [9] |
Experimental Protocols: In Silico Protein-Ligand Docking
The following is a generalized methodology for conducting in silico docking studies, synthesized from various research protocols.[6][10][11][12]
1. Protein Preparation:
-
Retrieval: The three-dimensional crystal structure of the target protein is downloaded from a public repository such as the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules, heteroatoms, and any co-crystallized ligands.
-
Protonation: Hydrogen atoms are added to the protein structure, which is a critical step for defining the correct ionization and tautomeric states of the amino acid residues.
-
Charge Assignment: Partial charges are assigned to the protein atoms using a force field like Gasteiger.
2. Ligand Preparation:
-
Structure Generation: The 2D structure of the ligand, such as this compound, is drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
3D Conversion: The 2D structure is converted into a 3D conformation.
-
Energy Minimization: The ligand's geometry is optimized to its lowest energy state using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a realistic conformation of the ligand.
-
Charge Assignment: Partial charges are assigned to the ligand atoms.
3. Molecular Docking:
-
Binding Site Identification: The active site of the protein is defined. This can be done by identifying the pocket where the native ligand binds or by using pocket prediction algorithms.
-
Grid Box Generation: A grid box is generated around the defined active site to specify the search space for the docking algorithm.
-
Docking Simulation: The prepared ligand is docked into the active site of the prepared protein using docking software such as AutoDock, Vina, or MOE.[1][8][13] The software explores various possible conformations and orientations of the ligand within the active site.
-
Scoring: The software calculates the binding affinity of each pose using a scoring function, which estimates the free energy of binding. The results are typically expressed in kcal/mol.
4. Analysis of Results:
-
Pose Selection: The docking poses are ranked based on their binding scores. The pose with the lowest binding energy is generally considered the most favorable.
-
Interaction Analysis: The interactions between the ligand and the protein residues in the best-ranked pose are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Visualization: The protein-ligand complex is visualized using molecular graphics software (e.g., PyMOL, Discovery Studio) to qualitatively assess the binding mode.
Visualizations
References
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors [mdpi.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. ijariie.com [ijariie.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 13. 2.11. Ligand-Protein Docking [bio-protocol.org]
Unveiling the Potency of Methoxyphenyl Thiourea Derivatives: A Comparative Guide to their Structure-Activity Relationship
For Immediate Release
A comprehensive analysis of methoxyphenyl thiourea derivatives reveals critical structural determinants for their biological activity, offering a roadmap for the development of novel therapeutic agents. This guide provides a comparative overview of their anticancer, antimicrobial, enzyme inhibitory, and antioxidant properties, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
Deciphering the Structure-Activity Relationship (SAR)
The biological efficacy of methoxyphenyl thiourea derivatives is intricately linked to the nature and position of substituents on the phenyl ring. The methoxy group, in particular, plays a significant role in modulating the molecule's overall activity. Its position (ortho, meta, or para) on the phenyl ring, in combination with other substitutions, dictates the compound's potency and selectivity against various biological targets.
This guide synthesizes data from multiple studies to draw coherent structure-activity relationships. For instance, in anticancer applications, the presence of electron-withdrawing groups on the second phenyl ring often enhances cytotoxicity. In contrast, for antimicrobial activity, lipophilicity and steric factors introduced by different substituents play a crucial role.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the biological activities of various methoxyphenyl thiourea derivatives are summarized in the tables below.
Anticancer Activity
The cytotoxic effects of methoxyphenyl thiourea derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is presented below.
| Compound ID | Methoxyphenyl Position | Other Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-methoxy | 4-fluoro | MOLT-3 | >125 | [1] |
| 2 | 4-methoxy | 4-chloro | HepG2 | 119.51 | [1] |
| 3 | 4-methoxy | 4-bromo | HepG2 | 87.11 | [1] |
| 4 | 4-methoxy | 4-nitro | HepG2 | 49.25 | [1] |
| 5 | 4-methoxy | 3,5-bis(trifluoromethyl) | MOLT-3 | 5.07 | [1] |
| 6 | 3-methoxy | - | MCF-7 | ~74% viability at 100 µM | [2] |
| 7 | 3-methoxy | - | MDA-MB-231 | ~85% viability at 100 µM | [2] |
Key Findings: The data suggests that electron-withdrawing groups, such as nitro and trifluoromethyl groups, at the 4- and 3,5-positions of the second phenyl ring, respectively, significantly enhance the anticancer activity against HepG2 and MOLT-3 cell lines.[1] In contrast, a simple 4-fluoro substitution resulted in low activity.[1]
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The table below compares the MIC values of different methoxyphenyl thiourea derivatives against various bacterial and fungal strains.
| Compound ID | Methoxyphenyl Position | Other Substituent | Microorganism | MIC (µg/mL) | Reference |
| 8 | - | 4-propoxy | M. tuberculosis H37Rv | <0.1 | [3] |
| 9 | - | 4-propoxy | M. bovis BCG | 0.06 | [3] |
| 10 | - | - | S. aureus | 4-32 | [4] |
| 11 | - | - | S. epidermidis | 4-32 | [4] |
| 12 | - | - | MRSA | 4-64 | [4] |
Note: While specific MIC values for methoxyphenyl derivatives were not detailed in the provided search results, the data for related thiourea derivatives highlights their potential as antimicrobial agents. For instance, derivatives with aliphatic substituents on the phenyl ring have shown potent activity against Mycobacterium tuberculosis.[3] Other thiourea derivatives have demonstrated significant inhibition against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA).[4]
Enzyme Inhibitory Activity
Methoxyphenyl thiourea derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.
| Compound ID | Methoxyphenyl Position | Other Substituent | Enzyme | IC50 (µM) | Reference |
| 13 | - | 2-chloro, 6-fluoro | Tyrosinase | 15.10 | [5] |
| 14 | - | 2,5-dichloro | Tyrosinase | 13.91 | [5] |
| 15 | - | 2-bromo, 5-fluoro | α-amylase | 21.01 | [5] |
| 16 | - | 2-bromo, 5-fluoro | α-glucosidase | 20.35 | [5] |
Key Findings: Thiourea derivatives bearing various substitutions have shown promising inhibitory activity against tyrosinase, α-amylase, and α-glucosidase.[5] The specific substitution pattern on the phenyl ring is crucial for the inhibitory potency.
Antioxidant Activity
The antioxidant potential of thiourea derivatives is often evaluated by their ability to scavenge free radicals.
| Compound ID | Methoxyphenyl Position | Other Substituent | Assay | IC50 (µg/mL) | Reference |
| 17 | 4-methoxybenzoyl | 4-aminobenzoic acid | DPPH | - | [6] |
| 18 | 4-methoxybenzoyl | 4-nitroaniline | DPPH | - | [6] |
Note: Studies have shown that 1-(4-methoxybenzoyl) thiourea derivatives exhibit antioxidant activity.[6] The specific substitutions on the amine part of the thiourea moiety influence their radical scavenging capacity.
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and facilitate further research.
Synthesis of N-Aryl-N'-(methoxyphenyl)thiourea Derivatives
A general and efficient method for the synthesis of N-aroyl-N'-aryl thioureas involves the reaction of an appropriately substituted methoxyphenyl isothiocyanate with an aryl amine.
Procedure:
-
To a solution of the desired methoxyphenyl isothiocyanate (1 mmol) in a suitable solvent (e.g., acetone, acetonitrile), add the corresponding aryl amine (1 mmol).
-
Stir the reaction mixture at room temperature for a specified period (typically a few hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting solid is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure N-aryl-N'-(methoxyphenyl)thiourea derivative.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.[7]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Procedure:
-
Prepare serial twofold dilutions of the test compounds in a 96-well microplate containing a suitable broth medium.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]
Enzyme Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against a specific enzyme is determined by measuring the rate of the enzyme-catalyzed reaction in the presence and absence of the inhibitor.
Procedure:
-
Pre-incubate the enzyme with various concentrations of the test compound in a suitable buffer.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of the control (without inhibitor).
-
The IC50 value is determined from the plot of percentage inhibition versus inhibitor concentration.[5]
Visualizing the Science
To better understand the concepts and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Antioxidant Activity of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thiourea Derivatives as Antioxidant Agents, Supported by Experimental Data.
Thiourea and its derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. Among these, their antioxidant potential has garnered significant attention. Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This guide provides a comparative overview of the antioxidant activity of various thiourea derivatives, presenting quantitative data from established in vitro assays, detailed experimental protocols, and insights into their potential mechanisms of action.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of thiourea derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The efficacy is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value signifies greater antioxidant activity.
The following table summarizes the IC50 values for a selection of thiourea derivatives from various studies, offering a quantitative comparison of their antioxidant potential. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions.
| Compound/Derivative | Assay | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 710 | - | - |
| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 44 | - | - |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11000 | - | - |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2400 | - | - |
| 4-[3-(phenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2a) | DPPH | Lower than BHT | Butylated hydroxytoluene (BHT) | Not specified |
| 4-[3-(4-methylphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2b) | DPPH | Lower than BHT | Butylated hydroxytoluene (BHT) | Not specified |
| 4-[3-(4-methoxyphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2c) | ABTS | 1.08 ± 0.44 | α-tocopherol | Not specified |
| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | DPPH | ~332 | - | - |
| 1-(3-Methylpyridin-2-yl)-3-phenylthiourea | DPPH | ~99 | - | - |
| 1-Cyclohexyl-3-(pyridin-2-yl)thiourea | DPPH | ~186* | - | - |
*Note: IC50 values originally in µg/mL were converted to µM for comparative purposes, assuming an average molecular weight. These values should be considered estimates.[1][2]
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity relies on standardized experimental protocols. Below are detailed methodologies for the commonly employed DPPH and ABTS radical scavenging assays.[3][4][5]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.[4][5]
1. Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution is light-sensitive and should be freshly prepared and stored in a dark container. The absorbance of the working solution should be approximately 1.0 at 517 nm.[4]
-
Test Compound Stock Solution: Prepare a stock solution of the thiourea derivative in a suitable solvent (e.g., DMSO, methanol, or ethanol) at a known concentration.
-
Standard Antioxidant Solution: Prepare a stock solution of a standard antioxidant, such as ascorbic acid or Trolox, in the same solvent as the test compounds.
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds and the standard antioxidant.
-
In a 96-well microplate or cuvettes, add a specific volume of the test compound or standard solution.
-
Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing the solvent and DPPH solution is also prepared.
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.[3][4]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.
3. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound or standard.
4. IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.
1. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ Stock Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[6]
-
ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Test Compound and Standard Solutions: Prepare as described for the DPPH assay.
2. Assay Procedure:
-
Add a small volume of the test compound or standard solution to a 96-well microplate.
-
Add a larger volume of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).[6]
-
Measure the absorbance at 734 nm.
3. Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the processes involved in evaluating and understanding the antioxidant activity of thiourea derivatives, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.
DPPH Radical Scavenging Assay Workflow.
A potential mechanism for the antioxidant effects of some thiourea derivatives involves the activation of the Keap1-Nrf2 signaling pathway.[6] This pathway is a crucial regulator of cellular defense against oxidative stress.
Activation of the Keap1-Nrf2 Pathway by Thiourea Derivatives.
Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. Electrophilic compounds, such as certain thiourea derivatives, can react with cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of a battery of antioxidant and cytoprotective enzymes.[7][8]
Conclusion
The presented data indicates that thiourea derivatives represent a versatile scaffold for the development of novel antioxidant agents. The antioxidant activity of these compounds is significantly influenced by the nature and position of substituents on the thiourea backbone. The ability of some derivatives to activate the Keap1-Nrf2 signaling pathway provides a compelling mechanistic basis for their protective effects against oxidative stress. This comparative guide serves as a valuable resource for the rational design and selection of promising thiourea-based compounds for further investigation in the development of therapeutics for oxidative stress-related diseases. Further in vivo studies are warranted to validate the therapeutic potential of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Validation of Novel Thiourea Compounds
For researchers, scientists, and professionals in drug development, the synthesis of novel thiourea derivatives represents a promising avenue for discovering new therapeutic agents.[1] The validation of these new molecular entities is critically dependent on the accurate characterization of their chemical structures, a process heavily reliant on modern spectroscopic techniques. This guide provides a comparative overview of spectroscopic data for novel thiourea compounds, benchmarked against the parent compound, and outlines the standard experimental protocols for data acquisition.
Thiourea and its derivatives are a versatile class of organic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The functional core of these molecules, the thiourea moiety (-NH-C(S)-NH-), gives rise to characteristic spectroscopic signatures that are fundamental to their identification and structural elucidation.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for a selection of newly synthesized thiourea derivatives, compared with the benchmark data for thiourea. This allows for a clear comparison of how substitutions on the thiourea scaffold influence the spectroscopic properties.
Table 1: Comparative FT-IR Spectroscopic Data (cm⁻¹)
| Compound | ν(N-H) | ν(C=S) | ν(C-N) | Reference |
| Thiourea (Benchmark) | 3371, 3260, 3156 | 1585, 1449 | 627 | [4] |
| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | 3194-3255 | 1226-1240 | - | [5] |
| 1-ethyl-3-(3-methoxyphenyl) thiourea | 3011-3335 | 1213-1284 | - | [6] |
| 2-((4-Methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides | - | - | - | [3] |
Table 2: Comparative ¹H-NMR Spectroscopic Data (δ, ppm)
| Compound | δ(N-H) | δ(Aromatic-H) | δ(Aliphatic-H) | Solvent | Reference |
| Thiourea (Benchmark) | 7.05, 7.25 | - | - | DMSO-d₆ | SpectraBase |
| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | 11.90-11.94 | 6.96-8.35 | - | DMSO-d₆ | [5] |
| 1-ethyl-3-(3-methoxyphenyl) thiourea | - | 6.80-7.36 | 1.1-3.7 | CDCl₃ | [6] |
| 2-((4-Methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides | 12.31, 12.11 | 7.05-8.08 | 2.21, 5.26 | DMSO-d₆ | [3] |
Table 3: Comparative ¹³C-NMR Spectroscopic Data (δ, ppm)
| Compound | δ(C=S) | δ(Aromatic-C) | δ(Aliphatic-C) | Solvent | Reference |
| Thiourea (Benchmark) | 183.5 | - | - | DMSO-d₆ | SpectraBase |
| N-Phenylmorpholine-4-carbothioamide Metal Complexes | 174.80-177.31 | - | - | DMSO-d₆ | [7] |
| 1-ethyl-3-(3-methoxyphenyl) thiourea | ~180.2 | 110.7-160.9 | - | CDCl₃ | [6] |
| 2-((4-Methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides | 179.99 | 114.52-156.01 | 19.99, 67.45 | DMSO-d₆ | [3] |
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments | Ionization Method | Reference |
| Thiourea (Benchmark) | 76.02 | 60, 43 | EI | NIST WebBook |
| Novel Thiourea Derivatives | Varies | Varies | ESI, EI | [6] |
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques used in the characterization of novel thiourea compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared spectrophotometer is typically used.
-
Sample Preparation : Solid samples are often prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Spectra are commonly recorded in the range of 4000-400 cm⁻¹.
-
Analysis : Key vibrational bands to identify include N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (typically in the range of 1200-1300 cm⁻¹), and C-N stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation : A few milligrams of the compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.
-
Data Acquisition :
-
¹H-NMR : Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Key signals to analyze include the N-H protons (often broad and downfield), aromatic protons, and any aliphatic protons from substituents.
-
¹³C-NMR : The chemical shift of the thiocarbonyl (C=S) carbon is a key diagnostic peak, typically appearing significantly downfield (around 170-180 ppm). Aromatic and aliphatic carbons are also assigned.
-
-
Analysis : The chemical shifts, integration, and coupling patterns of the signals provide detailed information about the molecular structure.
Mass Spectrometry (MS)
-
Instrumentation : Various types of mass spectrometers can be used, such as those with Electrospray Ionization (ESI) or Electron Ionization (EI) sources.
-
Sample Preparation : The sample is introduced into the mass spectrometer, often dissolved in a suitable solvent for ESI or as a solid/liquid for EI.
-
Data Acquisition : The instrument is set to detect either positive or negative ions, and the mass-to-charge ratio (m/z) of the ions is recorded.
-
Analysis : The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern can give clues about the structure of the molecule.
Visualizing Spectroscopic Validation and Biological Context
The following diagrams, generated using the DOT language, illustrate key workflows and concepts relevant to the study of novel thiourea compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
Cross-Reactivity Profile of (2-Methoxyphenyl)thiourea: A Comparative Analysis in Biological Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thiourea Derivative Performance with Supporting Experimental Data
The thiourea scaffold is a versatile pharmacophore known to exhibit a wide range of biological activities, including enzyme inhibition and antimicrobial effects. This guide provides a comparative analysis of the expected biological activity of (2-Methoxyphenyl)thiourea and its potential for cross-reactivity in common biological assays. Due to a lack of specific experimental data for this compound in the public domain, this comparison is based on published data for structurally related thiourea derivatives. This guide aims to inform researchers on the potential biological targets and off-target effects when working with this class of compounds.
Executive Summary
Comparison of Biological Activity
The following tables summarize the inhibitory activities of various thiourea derivatives in key biological assays. These compounds have been selected to provide a comparative landscape for the potential activity of this compound.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its inhibition is a therapeutic target for infections caused by urease-producing bacteria, such as Helicobacter pylori. Thiourea itself is a known urease inhibitor and is often used as a standard in these assays.
Table 1: Urease Inhibitory Activity of Selected Thiourea Derivatives
| Compound/Derivative | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Thiourea (Standard) | 21.2 ± 1.3 | - | - |
| N-4-nitrophenyl-N'-4'-nitrophenylurea | 1.25 | Thiourea | 21.2 ± 1.3 |
| 1-(2,4-dichlorophenyl)-3-(4-ethylphenyl) thiourea | 72 ± 0.4 | Thiourea | Not specified |
| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea | Not specified | Thiourea | Not specified |
| 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids | 0.0019 ± 0.0011 to 0.0532 ± 0.9951 | Thiourea | 4.7455 ± 0.0545 |
Note: The wide range of IC₅₀ values highlights the significant influence of substituent groups on the inhibitory potency of thiourea derivatives.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a strategy for treating neurodegenerative diseases like Alzheimer's.
Table 2: Cholinesterase Inhibitory Activity of Selected Thiourea Derivatives
| Compound/Derivative | Enzyme | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 | Galantamine | 15 |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | BChE | 60 | Galantamine | 15 |
| 1-(1,1-dibutyl)-3-phenylthiourea | AChE | 58 | Galantamine | 15 |
| 1-(1,1-dibutyl)-3-phenylthiourea | BChE | 63 | Galantamine | 15 |
Note: The data indicates that some thiourea derivatives possess moderate inhibitory activity against both AChE and BChE.
Antimicrobial & Antifungal Activity
Thiourea derivatives have been investigated for their potential to combat bacterial and fungal infections. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Table 3: Antimicrobial and Antifungal Activity of Selected Thiourea Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Thiourea derivatives of 1,3-thiazole | Staphylococcus aureus | 2 - 32 | Not specified | Not specified |
| Thiourea derivatives of 1,3-thiazole | Candida albicans | > 64 | Not specified | Not specified |
| Thiourea derivatives with 3-amino-1H-1,2,4-triazole | Staphylococcus aureus | 4 - 32 | Not specified | Not specified |
| Thiourea derivatives with 3-amino-1H-1,2,4-triazole | Methicillin-resistant S. aureus (MRSA) | 4 - 64 | Not specified | Not specified |
Note: The antimicrobial spectrum and potency can vary significantly based on the chemical structure of the thiourea derivative.
Experimental Protocols
To facilitate the direct evaluation of this compound and other compounds of interest, detailed protocols for the aforementioned assays are provided below.
Urease Inhibition Assay (Indophenol Method)
This colorimetric assay quantifies the ammonia produced by the enzymatic action of urease on urea.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution (100 mM in phosphate buffer, pH 7.4)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v NaOH, 0.1% active chlorine from NaOCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of urease enzyme solution to each well (except for the blank).
-
Add 5 µL of the test compound solution at various concentrations to the respective wells. A solvent control should be included.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 55 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 45 µL of phenol reagent and 70 µL of alkali reagent to each well.
-
Incubate at 37°C for 50 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition and subsequently the IC₅₀ value.
Cholinesterase Inhibition Assay (Ellman's Method)
This assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by detecting the product of substrate hydrolysis.
Materials:
-
AChE (from electric eel) or BChE (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.
-
In a 96-well plate, add 20 µL of DTNB solution, 20 µL of test compound solution, and 140 µL of phosphate buffer.
-
Add 20 µL of the enzyme solution to each well (except the blank).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.
-
The rate of reaction is determined from the slope of the absorbance versus time plot.
-
Calculate the percentage of inhibition and the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Sterile 96-well microplates
-
Inoculum suspension standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and dilute it in the broth to the desired final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculate each well containing the test compound with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the analysis of thiourea derivatives.
Caption: Urease inhibition pathway.
Caption: Cholinesterase inhibition assay workflow.
Caption: Acetylcholine signaling at the synapse.
Conclusion
While direct experimental evidence for the biological activity and cross-reactivity of this compound is currently limited in the accessible scientific literature, the extensive research on analogous thiourea derivatives provides a strong basis for predicting its potential activities. It is plausible that this compound will exhibit inhibitory effects against urease and cholinesterases, and may possess antimicrobial and antifungal properties. The degree of these activities will be highly dependent on the specific molecular interactions governed by the 2-methoxy substitution.
Researchers and drug development professionals are strongly encouraged to utilize the provided experimental protocols to empirically determine the activity profile and cross-reactivity of this compound. Such data will be invaluable for assessing its therapeutic potential and understanding its mechanism of action. The comparative data and methodologies presented in this guide serve as a foundational resource for initiating these critical investigations.
(2-Methoxyphenyl)thiourea as a Corrosion Inhibitor: A Comparative Benchmark Analysis
(2-Methoxyphenyl)thiourea is emerging as a promising corrosion inhibitor, particularly for protecting mild steel in acidic environments. This guide provides a comparative analysis of its performance against established corrosion inhibitors, supported by experimental data from scientific literature. The information is intended for researchers, scientists, and professionals in materials science and chemical engineering.
Performance Benchmark: this compound vs. Established Inhibitors
The efficacy of a corrosion inhibitor is primarily measured by its inhibition efficiency (%IE), which quantifies the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor compared to its absence. The following table summarizes the performance of this compound and other established inhibitors based on data from weight loss and electrochemical studies.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%IE) | Test Method |
| N-(2-methoxyphenyl)-N'-(2-methylbenzoyl)thiourea * | Mild Steel | 1.0 M H₂SO₄ | 1 x 10⁻³ M | 82.4 - 86.2% | Weight Loss, LPR |
| Benzotriazole (BTA) | Mild Steel | 1 M H₂SO₄ | 1 mM | 84.3% | Weight Loss |
| Thiourea | Mild Steel | 0.5 M H₂SO₄ | 0.001 M | 73.51% | Gravimetric |
| Phenylthiourea | Mild Steel | 15% HCl | 2 mmol/L | >83% | Weight Loss |
| Benzoylthiourea | Mild Steel | 15% HCl | 2 mmol/L | >83% (better than PHTU) | Weight Loss |
Note: N-(2-methoxyphenyl)-N'-(2-methylbenzoyl)thiourea is a derivative of this compound and its performance is considered indicative.
From the data, N-(2-methoxyphenyl)-N'-(2-methylbenzoyl)thiourea demonstrates high inhibition efficiency, comparable to the well-established inhibitor Benzotriazole in a sulfuric acid medium.[1] Its performance also appears to be in a similar range to other thiourea derivatives in acidic environments.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound and its derivatives inhibit corrosion is through adsorption onto the metal surface. This forms a protective barrier that isolates the metal from the corrosive environment. The adsorption process is facilitated by the presence of heteroatoms (Nitrogen and Sulfur) and the aromatic ring in the molecule's structure. These features allow the molecule to share electrons with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable, protective film. This process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding).
dot
Caption: Corrosion and inhibition mechanism on a steel surface.
Experimental Protocols for Inhibitor Evaluation
The data presented in this guide is derived from standard experimental techniques used to evaluate the performance of corrosion inhibitors. The primary methods are Weight Loss, Potentiodynamic Polarization (PDP), and Electrochemical Impedance Spectroscopy (EIS).
Weight Loss Method
This gravimetric technique provides a direct measure of corrosion.
-
Specimen Preparation: Mild steel coupons are mechanically polished, cleaned, and weighed.
-
Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor for a specified duration and temperature.
-
Analysis: After immersion, the coupons are cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate and inhibition efficiency.
Electrochemical Methods
These techniques provide insights into the electrochemical reactions at the metal-solution interface.
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the metal sample), a reference electrode, and a counter electrode.
-
Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned, and the resulting current is measured. This provides information on the corrosion current density (i_corr), which is proportional to the corrosion rate.
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at different frequencies. The impedance of the system is measured, providing information about the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.
dot
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
Conclusion
This compound and its derivatives show significant promise as effective corrosion inhibitors for mild steel in acidic environments. Their performance is comparable to established inhibitors, making them a viable alternative for various industrial applications. The primary mode of action is through the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that mitigates the corrosive attack. Further research involving direct comparative studies under a wider range of conditions will help to fully establish its position among commercially available corrosion inhibitors.
References
Comparative analysis of synthetic routes for substituted thioureas.
A Comparative Analysis of Synthetic Routes for Substituted Thioureas
For Researchers, Scientists, and Drug Development Professionals
Substituted thioureas are a pivotal class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and serving as versatile synthetic intermediates. The selection of an appropriate synthetic strategy is crucial for the efficient and sustainable production of these valuable molecules. This guide provides a comparative analysis of four common synthetic routes for substituted thioureas, supported by experimental data and detailed protocols to inform laboratory practice.
Data Presentation: A Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic methodologies, offering a direct comparison of their performance based on reported experimental results.
| Synthetic Route | Key Reagents | Typical Solvents | Reaction Temperature | Reaction Time | Typical Yields | Key Advantages | Limitations |
| 1. From Isothiocyanates and Amines | Isothiocyanates, Amines | DCM, THF, Acetonitrile | Room Temperature | 1 - 2 hours | >90% | High yields, mild conditions, readily available starting materials, straightforward purification.[1] | Isothiocyanates can be toxic and moisture-sensitive. |
| 2. From Amines and Carbon Disulfide | Amines, Carbon Disulfide, Oxidant (e.g., H₂O₂) | Water | Room Temperature | 4 - 6 hours | 80 - 95% | Environmentally friendly ("on-water" synthesis), one-pot procedure, good yields.[2][3][4] | Limited to primary and secondary aliphatic amines; aromatic amines are not suitable.[3] |
| 3. Three-Component Reaction | Isocyanides, Amines, Elemental Sulfur | Acetonitrile, Water | Room Temperature | 0.5 - 3 hours | ~95% | Atom-economic, mild conditions, catalyst-free, high functional group tolerance.[5][6] | The scope of isocyanides may be a limiting factor depending on commercial availability. |
| 4. Thionation of Ureas with Lawesson's Reagent | Ureas, Lawesson's Reagent | Toluene, THF | 75°C - Reflux | 3.5 - 12 hours | 60 - 85% | Useful for converting existing urea libraries into thioureas. | Requires elevated temperatures, longer reaction times, and a stoichiometric amount of the reagent.[7][8] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a research setting.
Protocol 1: Synthesis of N,N'-Disubstituted Thiourea from Isothiocyanate and Amine[1]
This protocol describes the general procedure for the synthesis of an N,N'-disubstituted thiourea from an isothiocyanate and a primary amine in a solution.
Materials:
-
Substituted Isothiocyanate (1.0 mmol)
-
Primary Amine (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
To a solution of the primary amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add the corresponding isothiocyanate (1.0 mmol) at room temperature.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of Unsymmetrical N,N'-Disubstituted Thiourea from Amines and Carbon Disulfide in Water[4]
This protocol details an environmentally friendly, one-pot synthesis of unsymmetrical thioureas using two different primary amines and carbon disulfide in an aqueous medium.
Materials:
-
Primary Amine 1 (10 mmol)
-
Primary Amine 2 (10 mmol)
-
Carbon Disulfide (12 mmol)
-
Water (20 mL)
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Filtration apparatus
-
Cold ethanol
Procedure:
-
To a solution of the first primary amine (10 mmol) in water (20 mL), add carbon disulfide (12 mmol) and the second primary amine (10 mmol).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, collect the solid product by filtration.
-
Wash the crude product with water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the purified product under vacuum.
Protocol 3: Three-Component Synthesis of Thioureas from Isocyanides, Amines, and Sulfur[5][9]
This protocol outlines the atom-economic, three-component synthesis of thioureas.
Materials:
-
Isocyanide (e.g., 2,6-dimethylphenyl isocyanide) (0.2 M solution in acetonitrile)
-
Amine (e.g., benzylamine) (0.3 M solution in acetonitrile)
-
Aqueous polysulfide solution (prepared from elemental sulfur and an organic base like DBU or PMDTA)
-
Syringe pump or continuous flow reactor setup
-
Reaction coils/tubing
-
Back-pressure regulator
-
Collection vessel
Procedure (Continuous Flow):
-
Prepare separate solutions of the isocyanide and amine in acetonitrile at the specified concentrations.
-
Prepare an aqueous polysulfide solution by dissolving elemental sulfur in water with the aid of an organic base.
-
Using a continuous flow setup, pump the isocyanide solution, amine solution, and aqueous polysulfide solution into a T-mixer.
-
Allow the reaction mixture to flow through a heated reaction coil at a controlled temperature (e.g., room temperature to 60°C). The residence time is typically in the range of minutes.
-
The product often crystallizes out of the solution upon cooling and can be collected by filtration after the removal of the co-solvent.
Protocol 4: Synthesis of Thiourea by Thionation of Urea using Lawesson's Reagent[7][8]
This protocol describes the conversion of a urea derivative to its corresponding thiourea using Lawesson's reagent.
Materials:
-
Substituted Urea (1.0 mmol)
-
Lawesson's Reagent (0.5 mmol, assuming a 2:1 mass ratio of urea to Lawesson's reagent is optimal)
-
Anhydrous Toluene or THF (10-20 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the substituted urea (1.0 mmol) and Lawesson's reagent (0.5 mmol) in anhydrous toluene or THF.
-
Heat the reaction mixture to reflux (for toluene) or 75°C (for THF) with vigorous stirring.
-
Maintain the reaction at this temperature for 3.5 to 12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by filtration to remove insoluble by-products, followed by evaporation of the solvent and subsequent recrystallization or column chromatography of the residue.
Mandatory Visualization
The following diagrams illustrate the chemical transformations and workflows described in this guide.
Caption: Comparative overview of four synthetic routes to substituted thioureas.
Caption: A generalized experimental workflow for the synthesis of substituted thioureas.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Three-Component Reaction between Isocyanides, Aliphatic Amines and Elemental Sulfur: Preparation of Thioureas under Mild Conditions with Complete Atom Economy [organic-chemistry.org]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (2-Methoxyphenyl)thiourea: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of (2-Methoxyphenyl)thiourea, a compound requiring careful handling due to its potential hazards.
This compound is classified as a hazardous substance, primarily noted for its acute oral toxicity.[1] Adherence to strict disposal protocols is crucial to mitigate risks and comply with regulatory standards. The primary and recommended method of disposal is through an approved hazardous waste disposal plant.[1][2] In-laboratory chemical neutralization is not advised without specific, validated protocols for this compound, as improper treatment can lead to the release of toxic gases.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[2]
Summary of Hazard Information
The following table summarizes the key hazard information for this compound, compiled from various safety data sheets.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Serious Eye Damage/Irritation | Not Classified | May cause eye irritation |
| Skin Corrosion/Irritation | Not Classified | May cause skin irritation |
| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects[3] |
This table is a summary. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.
Step 1: Waste Segregation
-
Solid Waste: Collect any solid this compound waste, including residual amounts from containers and contaminated items like weighing paper or spatulas, in a dedicated, properly labeled hazardous waste container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with this compound should be placed in the same solid hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, it must be disposed of as hazardous liquid waste. Use a dedicated, compatible, and clearly labeled waste solvent container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Empty Containers: The original containers of this compound are also considered hazardous waste and should not be disposed of in regular trash. They should be collected for disposal by a licensed waste management service.
Step 2: Waste Container Labeling
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Harmful to Aquatic Life")
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory responsible.
-
Step 3: Secure Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a well-ventilated location, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Ensure the container is kept closed at all times, except when adding waste.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular solid waste.[5] This is a violation of environmental regulations and can lead to contamination.
Step 5: Spill Management
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled hazardous waste container.[2]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Ventilate the area after the cleanup is complete.[4]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
Personal protective equipment for handling (2-Methoxyphenyl)thiourea
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of (2-Methoxyphenyl)thiourea. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
This compound is a chemical compound that requires careful handling due to its potential health hazards. Adherence to the following procedures is critical to minimize risk and ensure a safe working environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed.[1] It may also cause skin, eye, and respiratory irritation.[2] Therefore, the use of appropriate personal protective equipment is mandatory.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields.[3] A face shield is recommended if there is a risk of splashing.[3][4] | Ensure eye protection meets NIOSH or EN 166 standards.[3][5] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber).[6] | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[3] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when working outside a fume hood, if ventilation is poor, or if dust is generated.[3][5] | The type of respirator will depend on the airborne concentration of the substance. Ensure proper fit and user training.[3] |
| Protective Clothing | A laboratory coat is required. For larger quantities or increased exposure risk, a full chemical-protective suit may be necessary.[3] | Clothing should be regularly cleaned, and contaminated clothing must be decontaminated or disposed of as hazardous waste.[7] |
Safe Handling and Operational Workflow
A systematic approach is crucial for safely managing this compound from receipt to disposal.
Caption: Workflow for Handling this compound
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible.[2]
-
Gather all necessary PPE as specified in the table above.
-
Prepare all required equipment and reagents before handling the compound.
-
-
Handling the Solid Compound :
-
Conduct all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure.[5][6]
-
When weighing, use a draft shield or perform the task in a glove box to prevent dust dispersion.
-
Use the smallest amount of the substance necessary for the experiment.[3]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
-
Preparing Solutions :
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
If possible, use a closed system for dissolving the compound.[1]
-
-
Post-Handling :
Emergency Procedures
| Exposure Route | First Aid Measures |
| If Inhaled | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5] |
| In Case of Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][5] If irritation persists, seek medical attention. |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| If Swallowed | Do NOT induce vomiting.[5] Rinse mouth with water.[5] Immediately call a poison control center or doctor for treatment advice.[5] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect all solid waste, including contaminated gloves, absorbent materials from spills, and empty containers, in a clearly labeled, sealed hazardous waste container.[3]
-
Liquid Waste : Unused solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.
-
Disposal : All waste must be disposed of through an approved institutional or licensed hazardous waste management program, in accordance with all local, state, and federal regulations.[5][8] Do not dispose of down the drain or in regular trash.[8]
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
